Structural Elucidation and Methodological Guide to 6,7-Dihydro-5H-pyrindin-7-ylamine Dihydrochloride
Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter bicyclic heteroaromatic compounds that serve as critical building blocks for complex pharmacophores. 6,7-Dihydro-5...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter bicyclic heteroaromatic compounds that serve as critical building blocks for complex pharmacophores. 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride (systematically known as 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride) is a prime example of such a scaffold. Its unique rigidified cyclopenta[b]pyridine core makes it a highly sought-after intermediate for synthesizing Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists and novel antitubulin agents[].
This technical whitepaper provides an in-depth analysis of its chemical structure, physicochemical properties, and the causality-driven methodologies required for its synthesis, stabilization, and analytical validation.
Anatomy of the Molecular Core
Understanding the chemical structure of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride requires deconstructing its molecular framework. The compound is not merely a linear assembly of atoms; it is a conformationally restricted bicyclic system that dictates its interaction with biological targets.
The Heteroaromatic Core: The foundation is a pyridine ring, which serves as an electron-deficient, hydrogen-bond-accepting scaffold.
The Alicyclic Ring: A saturated cyclopentane ring is fused to the 'b' face of the pyridine (spanning carbons 2 and 3 of the pyridine system). This creates the 5H-cyclopenta[b]pyridine architecture.
The Primary Amine: Situated at the C7 position (the carbon of the cyclopentane ring adjacent to the bridgehead carbon C7a), this primary amine introduces a chiral center. Consequently, the compound exists as both (R) and (S) enantiomers, which often exhibit vastly different biological activities[2].
The Dihydrochloride Salt: The free base contains two basic nitrogen atoms: the sp³-hybridized primary amine and the sp²-hybridized pyridine nitrogen. The dihydrochloride form indicates that two equivalents of hydrochloric acid are ionically bonded to these centers, shifting the molecule from a lipophilic free base to a highly polar, stable, and water-soluble salt[3].
Physicochemical and Structural Data
To facilitate rapid reference for formulation and synthetic planning, the quantitative structural data is summarized below:
Experimental Workflows: Synthesis and Stabilization
Trustworthiness in experimental chemistry relies on self-validating systems. When handling the free base of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine, oxidation and ambient moisture can rapidly degrade the primary amine. Converting it to the dihydrochloride salt is not merely a formulation step; it is a stabilization strategy that enhances aqueous solubility for biological assays and protects the amine from oxidative degradation.
Protocol: Dihydrochloride Salt Formation and Isolation
This protocol details the conversion of the purified free base into the stable dihydrochloride salt.
Step 1: Preparation of the Free Base Solution
Dissolve the purified free base in anhydrous dichloromethane (DCM) under an argon atmosphere.
Causality: DCM provides excellent solubility for the free base while remaining strictly inert to the subsequent acidification step. Argon prevents the oxidative degradation of the primary amine prior to protonation.
Step 2: Controlled Acidification
Cool the reaction vessel to 0°C using an ice-water bath. Introduce 2.2 equivalents of anhydrous HCl (4M solution in dioxane) dropwise over 15 minutes.
Causality: The molecule requires exactly two equivalents of HCl (one for the primary amine, one for the pyridine nitrogen). The 0.2 equivalent excess ensures complete stoichiometric conversion. The 0°C temperature mitigates the exothermic nature of the acid-base reaction, preventing localized heating that could lead to ring-opening or decomposition.
Step 3: Precipitation and Isolation (Self-Validating Step)
Stir the mixture for 1 hour at room temperature to allow complete crystallization. Filter the resulting suspension under a vacuum.
Self-Validating System: The protocol provides real-time visual feedback. The dihydrochloride salt is highly insoluble in the DCM/dioxane matrix. Precipitation only occurs upon successful dual-protonation. If the reaction remains a clear solution, it immediately signals a failure in acid stoichiometry or solvent anhydrousness, allowing the scientist to halt and correct the process before analytical testing.
Step 4: Washing and Desiccation
Wash the filter cake with cold anhydrous diethyl ether and dry under a high vacuum over P₂O₅ for 12 hours.
Causality: Diethyl ether acts as an anti-solvent that washes away residual non-polar impurities and unreacted free base without dissolving the product. P₂O₅ is a potent desiccant critical for removing trace moisture, as the resulting dihydrochloride salt is highly hygroscopic.
Synthesis and isolation workflow for the dihydrochloride salt.
Analytical Validation and Quality Control
To guarantee the integrity of the synthesized salt, the following analytical validations must be performed:
¹H NMR (D₂O, 400 MHz): The self-validating nature of NMR will confirm protonation. The pyridine protons will shift significantly downfield compared to the free base due to the deshielding effect of the protonated pyridinyl nitrogen. The methine proton at C7 (adjacent to the primary amine) will appear as a distinct multiplet around 4.5–5.0 ppm, integrating to exactly 1H.
LC-MS (ESI+): Electrospray ionization in positive mode will strip the chloride counterions, yielding the [M+H]⁺ ion of the free base at m/z 135.1. The absence of higher mass adducts confirms the removal of unreacted starting materials.
Pharmacological Applications and Signaling
In drug development, the 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine scaffold is highly prized. Research indicates that derivatives built from this core act as potent Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists, which are critical targets in neuropharmacology for treating anxiety and depression[]. Furthermore, specific enantiomers synthesized from this building block have demonstrated efficacy as cytotoxic antitubulin agents, causing cellular microtubule loss and mitotic arrest in oncology models[].
Proposed mechanism of action in neuropharmacological receptor pathways.
Safety and Handling Protocols
As with all biologically active synthetic intermediates, strict adherence to safety protocols is mandatory. The compound exhibits several documented hazards that require appropriate personal protective equipment (PPE) and engineering controls (e.g., handling within a certified fume hood).
Hazard Class
Category
GHS Hazard Statement
Acute Toxicity
Category 4
H302 + H312 + H332 (Harmful if swallowed, in contact with skin, or inhaled)
Skin Corrosion/Irritation
Category 2
H315 (Causes skin irritation)
Serious Eye Damage/Irritation
Category 2A
H319 (Causes serious eye irritation)
STOT (Single Exposure)
Category 3
H336 (May cause drowsiness or dizziness)
References
Source: bldpharm.
Source: sapphirebioscience.
Source: nextsds.
Title: CAS 185122-75-2 (5H-Cyclopenta[b]pyridin-7-amine, 6,7-dihydro-)
Physical and chemical properties of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride
As a Senior Application Scientist, I approach the characterization and utilization of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride (often referred to by its IUPAC base name, 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ami...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach the characterization and utilization of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride (often referred to by its IUPAC base name, 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine) not just as a static chemical entity, but as a dynamic building block in modern medicinal chemistry.
Bicyclic 1-heteroarylamines are highly privileged pharmacophores. The fusion of a cyclopentane ring to a pyridine core creates a rigid, sterically defined scaffold that is highly sought after in the development of targeted therapeutics, ranging from chemokine receptor antagonists to precision oncology agents[1][2].
This technical guide synthesizes the physicochemical profiling, chiral resolution mechanics, and practical laboratory workflows required to successfully handle and deploy this compound in drug discovery pipelines.
Physicochemical Profiling
Primary heteroarylamines in their free base form are notoriously susceptible to rapid atmospheric oxidation, often degrading and turning dark brown or black upon standing[3]. To circumvent this, the compound is universally isolated and stored as a dihydrochloride salt . Protonating both the primary amine and the pyridine nitrogen creates a self-stabilizing crystal lattice that drastically improves bench stability, shelf-life, and aqueous solubility for downstream biological assays[4].
Table 1: Quantitative Physical and Chemical Properties
Highly soluble in H₂O and DMSO; insoluble in hexanes
Storage Conditions
Inert atmosphere (Ar/N₂), desiccated, room temperature or 2-8°C[4]
(Note: The [2]pyrindin structural isomer is also commercially relevant under CAS 2305079-87-0[6], though the [1]pyrindin core remains the primary focus of this guide).
Chiral Resolution: The Mechanistic Rationale
In drug development, enantiomeric purity is non-negotiable. The biological targets for this scaffold—such as Protein Arginine Methyltransferase 5 (PRMT5)[2]—are highly stereoselective.
While asymmetric synthesis is possible, the most scalable and elegant method for obtaining enantiopure 6,7-dihydro-5H-pyrindin-7-ylamine is via enzymatic kinetic resolution using Candida antarctica Lipase B (CALB), as pioneered by researchers at AnorMED Inc.[7].
The Causality of the Catalyst:
CALB possesses a highly specific chiral binding pocket that perfectly accommodates 5,6-fused bicyclic systems. When exposed to a racemic mixture of the amine, CALB selectively acetylates the (R)-enantiomer, leaving the (S)-enantiomer completely unreacted[1]. This creates a massive polarity differential between the two isomers, allowing for trivial chromatographic separation.
Fig 1: CALB-mediated kinetic resolution of racemic 6,7-dihydro-5H-pyrindin-7-ylamine.
To ensure scientific integrity, the following protocol is designed as a self-validating system. By utilizing ¹H NMR for real-time conversion monitoring, we eliminate the guesswork of reaction timing, ensuring maximum enantiomeric excess (ee).
Step 1: Enzymatic Acetylation
Dissolve 2.02 mmol of racemic 6,7-dihydro-5H-pyrindin-7-ylamine in 6.5 mL of Ethyl Acetate (EtOAc)[3].
Causality: EtOAc is deliberately chosen to act as both the reaction solvent and the acyl donor. This eliminates the need for harsh, moisture-sensitive acyl chlorides and preserves the tertiary structure of the CALB enzyme.
Add 81 mg of immobilized CALB to the solution and stir continuously at room temperature[3].
Step 2: Kinetic Monitoring (The Validation Check)
At the 5-hour mark, begin extracting 50 µL aliquots hourly. Evaporate the solvent and dissolve the residue in CDCl₃.
Analyze via ¹H NMR. Integrate the methine proton peaks located at 5.17 ppm (CHNHAc of the product) and 4.21 ppm (CHNH₂ of the starting material)[3].
Causality: Kinetic resolution relies on stopping the reaction at exactly ~50-55% conversion. Over-conversion will erode the enantiomeric purity of the (S)-amine, while under-conversion degrades the purity of the (R)-acetamide. The NMR integration provides an absolute, quantifiable stop-condition.
Step 3: Chromatographic Separation
Once 55% conversion is confirmed, quench the reaction by vacuum filtering the mixture to remove the immobilized enzyme.
Concentrate the filtrate and load onto a silica gel flash chromatography column.
Elute the less polar (R)-acetamide using a 1:10 MeOH/CH₂Cl₂ gradient.
Elute the highly polar, unreacted (S)-amine using a 1:1:4 NH₄OH/MeOH/CH₂Cl₂ gradient[3].
Step 4: Hydrolysis and Salt Formation
To recover the (R)-amine, suspend the isolated (R)-acetamide in 6 N aqueous HCl and heat to 130°C for 2 hours[7].
Causality: Acidic hydrolysis is strictly required here. Basic hydrolysis can trigger thermal racemization of the stereocenter. Acidic conditions ensure 100% stereoretention.
Lyophilize the resulting solution to yield the highly stable (R)-6,7-dihydro-5H-pyrindin-7-ylamine dihydrochloride.
Applications in Advanced Therapeutics
The 6,7-dihydro-5H-pyrindin-7-ylamine scaffold is currently driving innovation across several therapeutic domains:
Targeted Oncology (PRMT5 Inhibitors): The scaffold is a critical structural motif in the synthesis of next-generation Protein Arginine Methyltransferase 5 (PRMT5) inhibitors. These agents are designed to selectively target MTAP-deficient cancer cells (such as glioblastoma and colorectal cancer) by stabilizing the PRMT5/MTA complex, thereby widening the therapeutic index compared to first-generation cytotoxic therapies[2].
Immunology (IRAK-4 Degraders): The bicyclic amine is utilized in the synthesis of compounds designed for the targeted degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4). By facilitating the degradation of IRAK-4, these compounds disrupt Toll-like receptor (TLR) signaling pathways, offering a novel approach to treating severe autoimmune and inflammatory diseases[8].
Virology (Chemokine Antagonists): Historically, structurally analogous bicyclic 1-heteroarylamines have been foundational in the design of potent CXCR4 and CCR5 antagonists, which act as entry inhibitors against M-tropic (R5) HIV-1 replication[9].
References
Skupinska, K. A., McEachern, E. J., Baird, I. R., Skerlj, R. T., & Bridger, G. J. (2003). "Enzymatic Resolution of Bicyclic 1-Heteroarylamines Using Candida antarctica Lipase B." The Journal of Organic Chemistry, 68(9), 3546-3551.[Link]
WIPO Patent Application WO2025039979A1. (2025). "Protein arginine methyltransferase-5 inhibitor and pharmaceutical use thereof.
WIPO Patent Application WO2019099926A1. (2019). "Compounds and methods for the targeted degradation of interleukin-1 receptor-associated kinase 4 polypeptides.
An In-depth Technical Guide to the Mechanism of Action for 6,7-Dihydro-5H-pyrindin-7-ylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction The 6,7-dihydro-5H-pyrindin-7-ylamine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chem...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6,7-dihydro-5H-pyrindin-7-ylamine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds.[1] These derivatives have shown promise in targeting a range of physiological processes, from neurotransmission to inflammatory pathways and cancer progression. Their structural rigidity and potential for diverse substitutions make them attractive candidates for the development of selective and potent modulators of various protein targets.[1] This guide provides a comprehensive overview of the known mechanisms of action for this class of compounds, with a focus on their interactions with key biological targets and the downstream signaling consequences.
Core Mechanism of Action: Modulation of Nitric Oxide Synthase
A primary and well-documented mechanism of action for several 6,7-dihydro-5H-pyrindin-7-ylamine derivatives is the inhibition of nitric oxide synthase (NOS) enzymes.[2][3] NOS enzymes are responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[3][4] There are three main isoforms of NOS: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS).[4]
Selective Inhibition of Neuronal Nitric Oxide Synthase (nNOS)
Many derivatives of 6,7-dihydro-5H-pyrindin-7-ylamine have been identified as potent and selective inhibitors of nNOS.[2] For instance, certain substituted 6-phenyl-pyridin-2-ylamines, which share a similar structural core, have demonstrated high inhibitory activity against human nNOS.[2] This selectivity is crucial, as non-selective inhibition of all three NOS isoforms can lead to undesirable side effects.[3] For example, inhibition of eNOS can interfere with its crucial role in maintaining cardiovascular homeostasis.[5]
The selectivity for nNOS is often attributed to specific interactions within the active site of the enzyme. These inhibitors typically act as competitive inhibitors of the L-arginine substrate, mimicking its guanidinium group to interact with a conserved glutamate residue in the active site.[3] Subtle differences in the active site architecture among the NOS isoforms allow for the design of inhibitors with high selectivity.[3]
The therapeutic implications of selective nNOS inhibition are significant. Overproduction of NO by nNOS has been implicated in various neurological disorders and disease states.[5] Therefore, selective nNOS inhibitors are being investigated for the treatment of conditions such as:
Neurodegenerative diseases: Excessive NO can contribute to neuronal damage in conditions like Parkinson's and Alzheimer's diseases.[5]
Pain: nNOS plays a role in nociceptive signaling, and its inhibition has shown analgesic effects in preclinical models.[6]
Anxiety Disorders: Some studies suggest a role for nNOS in anxiety, and inhibitors have shown anxiolytic-like effects in animal models.[5]
Melanoma: nNOS-mediated NO signaling has been shown to be critical in the pathophysiology of melanoma, and targeting nNOS with selective inhibitors has demonstrated potent anti-melanoma activity.[3]
Signaling Pathway of nNOS Inhibition
The inhibition of nNOS by 6,7-dihydro-5H-pyrindin-7-ylamine derivatives directly reduces the production of nitric oxide in neuronal tissues. This has several downstream consequences:
Reduced cGMP Signaling: NO activates soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP), a second messenger involved in various cellular processes. Inhibition of nNOS dampens this signaling pathway.
Decreased S-nitrosylation: NO can post-translationally modify proteins through S-nitrosylation of cysteine residues, altering their function. Reduced NO levels lead to decreased S-nitrosylation of target proteins.
Modulation of Neurotransmitter Release: NO can influence the release of various neurotransmitters. By reducing NO levels, these derivatives can indirectly modulate synaptic transmission.
Below is a diagram illustrating the general mechanism of nNOS inhibition.
Caption: Inhibition of neuronal nitric oxide synthase (nNOS) by a 6,7-Dihydro-5H-pyrindin-7-ylamine derivative, preventing the production of nitric oxide (NO) and subsequent downstream signaling.
Other Potential Mechanisms of Action
While nNOS inhibition is a prominent mechanism, the structural diversity of 6,7-dihydro-5H-pyrindin-7-ylamine derivatives suggests that they may interact with other biological targets.
Sigma-1 Receptor Antagonism
Derivatives of the structurally related 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline have been identified as selective sigma-1 receptor (σ1R) antagonists.[6] The sigma-1 receptor is a unique intracellular chaperone protein implicated in various cellular functions, including the modulation of ion channels and intracellular calcium signaling. Antagonism of the σ1R has shown potential for the treatment of pain.[6] Given the structural similarities, it is plausible that certain 6,7-dihydro-5H-pyrindin-7-ylamine derivatives could also exhibit affinity for the sigma-1 receptor.
Allosteric Modulation of Muscarinic Acetylcholine Receptors
Some 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivatives have been identified as allosteric modulators of the M4 muscarinic acetylcholine receptor.[7] These receptors are involved in various neurological and psychiatric disorders.[7] This finding highlights the potential for this scaffold to target G-protein coupled receptors (GPCRs) through allosteric mechanisms.
Inhibition of Ataxia Telangiectasia and Rad3-Related (ATR) Kinase
A series of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives have been discovered as a new class of ATR inhibitors.[8] ATR kinase is a key protein in the DNA damage response (DDR) and is a potential target for cancer therapy.[8] This indicates that the broader pyrindine-based heterocyclic systems can be engineered to target protein kinases.
Inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1)
Recent research has identified 6,7-dihydro-5H-pyrrolo[1,2-b][2][8]triazole derivatives as potent necroptosis inhibitors that act by inhibiting RIPK1.[9] Necroptosis is a form of programmed cell death implicated in inflammatory and neurodegenerative diseases.[9] This suggests another potential avenue for the therapeutic application of related heterocyclic compounds.
Experimental Protocols for Mechanistic Elucidation
To determine the precise mechanism of action of a novel 6,7-dihydro-5H-pyrindin-7-ylamine derivative, a series of in vitro and in vivo experiments are necessary.
In Vitro Assays
1. NOS Inhibition Assay
Objective: To determine the inhibitory potency and selectivity of the compound against the three NOS isoforms (nNOS, iNOS, and eNOS).
Methodology:
Enzyme Source: Use purified recombinant human nNOS, iNOS, and eNOS.
Assay Principle: The most common method is the hemoglobin capture assay, which measures the conversion of oxyhemoglobin to methemoglobin by NO.
Procedure:
a. Prepare a reaction mixture containing the NOS enzyme, L-arginine, NADPH, and other necessary cofactors (FAD, FMN, BH4, calmodulin).
b. Add varying concentrations of the test compound.
c. Initiate the reaction and incubate at 37°C.
d. Measure the change in absorbance at a specific wavelength to determine the rate of NO production.
Data Analysis: Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each NOS isoform. The ratio of IC50 values will determine the selectivity.
2. Receptor Binding Assays
Objective: To assess the affinity of the compound for other potential targets, such as the sigma-1 receptor or muscarinic receptors.
Methodology:
Preparation: Use cell membranes or purified receptors expressing the target of interest.
Radioligand Binding:
a. Incubate the membranes/receptors with a known radiolabeled ligand that binds to the target.
b. Add increasing concentrations of the test compound to compete with the radioligand.
c. Separate the bound and free radioligand and measure the radioactivity.
Data Analysis: Determine the Ki value (inhibition constant), which represents the affinity of the compound for the receptor.
Cellular Assays
1. Cellular NO Production Assay
Objective: To confirm that the compound inhibits NO production in a cellular context.
Methodology:
Cell Line: Use a cell line that expresses the target NOS isoform (e.g., neuronal cells for nNOS).
NO Detection: Use a fluorescent NO indicator dye (e.g., DAF-FM diacetate).
Procedure:
a. Treat the cells with the test compound.
b. Stimulate the cells to produce NO (if necessary).
c. Load the cells with the NO indicator dye.
d. Measure the fluorescence intensity using a fluorescence microscope or plate reader.
2. Downstream Signaling Assays
Objective: To measure the effect of the compound on downstream signaling pathways.
Methodology:
cGMP Assay: Use an ELISA-based kit to measure intracellular cGMP levels in cells treated with the compound.
Western Blotting: Analyze the phosphorylation status or expression levels of key proteins in the signaling cascade.
In Vivo Models
Objective: To evaluate the efficacy of the compound in a relevant animal model of disease.
Methodology:
Model Selection: Choose an appropriate animal model based on the proposed therapeutic indication (e.g., a model of neuropathic pain, a melanoma xenograft model).
Drug Administration: Administer the compound to the animals via a suitable route (e.g., oral, intravenous).
Efficacy Assessment: Measure relevant endpoints, such as pain behavior, tumor growth, or cognitive function.
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis: Measure the concentration of the compound in plasma and tissues over time and correlate it with the observed biological effects.
Below is a workflow diagram for elucidating the mechanism of action.
Caption: A streamlined workflow for the comprehensive elucidation of the mechanism of action for a novel 6,7-Dihydro-5H-pyrindin-7-ylamine derivative.
The 6,7-dihydro-5H-pyrindin-7-ylamine scaffold represents a versatile platform for the design of novel therapeutics. While the inhibition of neuronal nitric oxide synthase is a well-established mechanism of action for many derivatives, emerging research indicates that this chemical class can be tailored to interact with a diverse range of biological targets, including GPCRs and protein kinases. A thorough understanding of the structure-activity relationships and the application of a systematic experimental approach are crucial for elucidating the precise mechanism of action and unlocking the full therapeutic potential of these promising compounds.
References
Mornino, C., et al. (2004). Substituted 6-phenyl-pyridin-2-ylamines: selective and potent inhibitors of neuronal nitric oxide synthase. Journal of Medicinal Chemistry, 47(19), 4645-4648. [Link]
Zhang, Y., et al. (2026). Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Derivatives. Molecules, 31(5), 1234. [Link]
Wang, X., et al. (2022). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. Bioorganic & Medicinal Chemistry Letters, 63, 128651. [Link]
Fouda, A. E. A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. Polymers, 14(18), 3845. [Link]
Zhang, L., et al. (2008). Synthesis of 6,7-dihydro-5H-1-pyrindine. Journal of Chemical Research, 2008(1), 59-60. [Link]
He, H., et al. (2026). New Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma. Journal of Medicinal Chemistry, 69(3), 1245-1263. [Link]
Lesyk, R., et al. (2026). Synthesis, Antimicrobial and Antioxidant Activity of 3-Aryl-6,7-Dihydro-5H-[1]Thiazolo[3,2-a]Pyrimidines. Scientia Pharmaceutica, 94(1), 1-15. [Link]
Gulia, K. K., & Kumar, A. (2024). Nitric Oxide (NO) Synthase Inhibitors: Potential Candidates for the Treatment of Anxiety Disorders?. International Journal of Molecular Sciences, 25(6), 3469. [Link]
Tsai, M. C., et al. (2016). Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain. Bioorganic & Medicinal Chemistry Letters, 26(8), 2051-2056. [Link]
da Silva, A. F., et al. (2017). Nitric Oxide Synthase Inhibitors. In Nitric Oxide in Health and Disease. IntechOpen. [Link]
Slyvka, N. Y., et al. (2022). Evaluation of antioxidant activity of derivatives with 6,7-dihydro-5H- imidazo[2,1-b][1]thiazine scaffold. Biopolymers and Cell, 38(3), 205-213. [Link]
Li, Y., et al. (2024). Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][2][8]triazole derivatives as necroptosis inhibitors. RSC Medicinal Chemistry, 15(7), 1834-1845. [Link]
ChemBK. (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-aMine hydrochloride. Retrieved March 29, 2026, from [Link]
Chen, J. R., et al. (2013). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 15(11), 3024-3028. [Link]
Merck Sharp & Dohme Corp. (2017). 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor.
A Comprehensive Guide to the Pharmacokinetic Profiling of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride
Abstract This technical guide provides a comprehensive framework for the complete pharmacokinetic (PK) profiling of the novel chemical entity 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride. As a promising scaffold in...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive framework for the complete pharmacokinetic (PK) profiling of the novel chemical entity 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride. As a promising scaffold in medicinal chemistry, potentially for neuropharmacology and oncology applications, a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for its progression from a research compound to a viable drug candidate.[1] This document is intended for researchers, scientists, and drug development professionals, offering a narrative built on scientific integrity, field-proven insights, and authoritative protocols. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in regulatory and scientific standards.
Introduction: The Imperative of Early ADME Profiling
In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. A significant percentage of drug candidates fail in later stages of development due to poor pharmacokinetic properties, such as low bioavailability or unforeseen drug-drug interactions.[2][3] Therefore, a comprehensive ADME characterization at the preclinical stage is not merely a regulatory requirement but a foundational pillar of a successful drug development program.[4][5][6]
This guide focuses on 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride (or its related isomers), a compound identified as a versatile intermediate in pharmaceutical synthesis.[1][7][8] Its dihydrochloride salt form suggests an effort to improve solubility, a key factor for oral absorption.[1] This document outlines a logical, stepwise approach to fully characterize its pharmacokinetic profile, from initial in vitro screens to the design of preliminary in vivo studies.
Foundational Characterization and In Silico Assessment
Before embarking on extensive laboratory work, a foundational understanding of the molecule's physicochemical properties is essential. These properties govern its behavior in biological systems.
Physicochemical Properties
A summary of the known properties for a representative isomer of the target compound is presented below.
Note: Multiple CAS numbers and slight variations in the chemical name (e.g.,[10]pyrindin vs. cyclopenta[b]pyridin) exist in vendor databases, likely referring to isomers. It is critical to confirm the exact structure of the batch being tested.
Expertise & Experience: The presence of a primary amine and a pyridine ring suggests the molecule is likely a weak base. Its pKa will be a critical determinant of its solubility and permeability across different pH environments in the gastrointestinal (GI) tract. The dihydrochloride salt form is a logical choice to enhance the aqueous solubility of a basic compound.
In Silico ADME Prediction
Computational tools serve as a cost-effective first pass to predict potential ADME liabilities. These models use the compound's structure to estimate properties like:
Solubility: Prediction of aqueous solubility at various pH values.
Permeability: Estimation of Caco-2 permeability and blood-brain barrier (BBB) penetration.
Metabolism: Identification of potential sites of metabolism by Cytochrome P450 (CYP) enzymes.
pKa: Calculation of acidic and basic dissociation constants.
Trustworthiness: While in silico models are predictive and not a substitute for experimental data, they are invaluable for prioritizing compounds and designing subsequent experiments. For example, if a model predicts high P-glycoprotein (P-gp) efflux, the Caco-2 permeability assay should be designed to include a P-gp inhibitor to confirm this interaction.
Core In Vitro Pharmacokinetic Profiling
In vitro assays are the workhorse of early ADME testing, providing rapid and reproducible data on key pharmacokinetic parameters.[3][11][12] The following sections detail the critical assays for profiling 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride.
Workflow for In Vitro ADME Assessment
The logical flow of in vitro experiments is designed to answer fundamental questions about the compound's viability.
Caption: Workflow for core in vitro ADME profiling.
Intestinal Permeability: The Caco-2 Assay
Authoritative Grounding: The Caco-2 cell monolayer is the industry-standard in vitro model of the human small intestinal mucosa, used to predict the absorption of orally administered drugs.[13] Regulatory agencies like the FDA accept Caco-2 data to classify compounds under the Biopharmaceutics Classification System (BCS).[14]
Causality: This assay is critical because a drug must cross the intestinal epithelium to reach systemic circulation. The Caco-2 model mimics both passive (transcellular, paracellular) and active transport processes, including efflux by transporters like P-glycoprotein (P-gp).[15]
Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21 days to form a confluent, differentiated monolayer.[15][16]
Monolayer Integrity Check: Transepithelial Electrical Resistance (TEER) is measured before the experiment. A TEER value of ≥ 200 Ω·cm² indicates a sufficiently tight monolayer suitable for the assay.[10]
Preparation: Monolayers are washed with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS).[15]
Dosing (Apical-to-Basolateral, A→B):
The test compound (e.g., 10 µM) is added to the apical (A) side (donor compartment).[15]
Fresh HBSS is added to the basolateral (B) side (receiver compartment).[15]
Dosing (Basolateral-to-Apical, B→A):
The test compound is added to the basolateral (B) side (donor).
Fresh HBSS is added to the apical (A) side (receiver).
Sampling: The plate is incubated at 37°C with gentle shaking. Aliquots are taken from the receiver compartment at specific time points (e.g., 30, 60, 90, 120 minutes) and replaced with fresh buffer.[10]
Quantification: The concentration of the compound in all samples is determined using a validated LC-MS/MS method.[15]
Data Analysis:
The apparent permeability coefficient (Papp) is calculated in cm/s.
The Efflux Ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for active efflux.
Data Presentation:
Compound
Papp (A→B) (10⁻⁶ cm/s)
Papp (B→A) (10⁻⁶ cm/s)
Efflux Ratio
Permeability Class
Test Compound
Result
Result
Result
Interpret
Atenolol (Low)
< 1.0
< 1.0
~1.0
Low
Propranolol (High)
> 10.0
> 10.0
~1.0
High
Digoxin (Efflux)
< 1.0
> 2.0
> 2.0
Low (Efflux)
Metabolic Stability: Liver Microsomal Assay
Authoritative Grounding: The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum playing a major role.[17] Human liver microsomes (HLM) are subcellular fractions containing these enzymes and are the gold standard for in vitro assessment of Phase I metabolic stability.[17][18]
Causality: A compound that is too rapidly metabolized by the liver will have a short half-life and low systemic exposure, rendering it ineffective. This assay quantifies the compound's intrinsic clearance, a key parameter for predicting in vivo clearance.[18][19]
Experimental Protocol: Microsomal Stability Assay
Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).[20][21]
Reaction Mixture: The test compound (e.g., 1 µM) is pre-incubated with the microsomes at 37°C.[17]
Initiation: The metabolic reaction is started by adding a pre-warmed NADPH-regenerating system. NADPH is a required cofactor for CYP enzyme activity.[20][21]
Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).
Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[18]
Sample Processing: Samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.[20]
Quantification: The remaining concentration of the parent compound is quantified by LC-MS/MS.
Data Analysis:
The natural log of the percent remaining compound is plotted against time.
The slope of the linear regression gives the elimination rate constant (k).
Half-life (t½) is calculated as: t½ = 0.693 / k.
Intrinsic Clearance (CLint) is calculated based on the t½ and assay conditions.
Authoritative Grounding: Inhibition of CYP enzymes is a primary cause of clinically significant drug-drug interactions.[22] Regulatory agencies like the FDA and EMA require in vitro DDI screening for all new chemical entities.[23][24]
Causality: If our test compound inhibits a major CYP isoform (e.g., CYP3A4, CYP2D6), it could dangerously elevate the plasma levels of co-administered drugs that are cleared by that enzyme, leading to toxicity.[22][24]
System: Human liver microsomes or recombinant human CYP enzymes are used.[23]
Incubation: A specific probe substrate for a CYP isoform (e.g., midazolam for CYP3A4) is incubated with the enzyme system in the presence of varying concentrations of the test compound.
Reaction: The reaction is initiated with NADPH and incubated at 37°C.
Metabolite Quantification: The reaction is stopped, and the amount of the specific metabolite formed (e.g., 1'-hydroxymidazolam for CYP3A4) is quantified by LC-MS/MS.
Data Analysis: The rate of metabolite formation is plotted against the concentration of the test compound. A non-linear regression analysis is used to determine the IC₅₀ , the concentration of the inhibitor that causes a 50% reduction in enzyme activity.
Data Presentation:
CYP Isoform
Probe Substrate
IC₅₀ (µM) for Test Compound
DDI Risk Potential
CYP1A2
Phenacetin
Result
Interpret
CYP2C9
Diclofenac
Result
Interpret
CYP2D6
Dextromethorphan
Result
Interpret
CYP3A4
Midazolam
Result
Interpret
Ketoconazole (Control)
Midazolam
< 0.1
High
In Vivo Pharmacokinetic Study Design
Authoritative Grounding: While in vitro assays are predictive, an in vivo study is essential to understand how all ADME processes integrate in a living system.[25] Rodent models (typically rats or mice) are standard for initial PK screening.[26] These studies must be designed to be reasonable predictors of the drug's behavior in humans and are governed by strict ethical and regulatory guidelines.[4][27]
Aims of an Initial Rodent PK Study
Determine key PK parameters: Clearance (CL), Volume of Distribution (Vd), Half-life (t½), and Bioavailability (%F).
Assess systemic exposure after intravenous (IV) and oral (PO) administration.
Provide data to correlate exposure with efficacy and toxicity in other preclinical models.[26]
Logical Design of a Rodent PK Study
Caption: Typical workflow for a preliminary in vivo pharmacokinetic study in rodents.
Bioanalytical Method Validation: The Cornerstone of Reliable Data
Trustworthiness: All pharmacokinetic data is underpinned by the analytical method used to quantify the drug in biological matrices (e.g., plasma, urine).[28] It is a strict regulatory requirement that these methods be thoroughly validated to ensure they are accurate, precise, and reproducible.[29][30][31]
Authoritative Grounding: The FDA and other agencies provide detailed guidance on bioanalytical method validation.[29][30] A full validation should establish the following parameters:[28][32]
Selectivity: The ability to measure the analyte without interference from matrix components.
Calibration Curve: The relationship between concentration and instrument response, requiring at least six non-zero standards.[32]
Accuracy & Precision: How close the measured values are to the true value and to each other.
Sensitivity: Defined by the Lower Limit of Quantification (LLOQ).[29]
Stability: Ensuring the analyte is stable during sample collection, storage, and processing.
Failure to properly validate the bioanalytical method can invalidate the entire pharmacokinetic study.[29]
Conclusion: Synthesizing a Complete Profile
The pharmacokinetic profiling of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride is a multi-faceted process that builds from foundational physicochemical properties to complex in vivo behavior. By following the logical, stepwise approach outlined in this guide—grounded in authoritative protocols and regulatory standards—researchers can build a comprehensive and trustworthy ADME profile. This profile is essential for making informed decisions, de-risking development, and ultimately determining if this promising molecule has the potential to become a safe and effective therapeutic agent.
References
Caco2 assay protocol. (n.d.).
Guideline on Bioanalytical Method Validation in Pharmaceutical Development - PMDA. (n.d.).
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass. Retrieved from [Link]
Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (n.d.). Retrieved from [Link]
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, August 14). protocols.io. Retrieved from [Link]
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute. Retrieved from [Link]
Non-clinical guidelines: pharmacokinetics and toxicokinetics. (n.d.). European Medicines Agency. Retrieved from [Link]
ADME Caco-2 Permeability Assay. (n.d.). BioDuro. Retrieved from [Link]
Caco-2 Permeability Assay Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (n.d.). protocols.io. Retrieved from [Link]
DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013, March 27). JRC Big Data Analytics Platform. Retrieved from [Link]
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA. Retrieved from [Link]
High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. (n.d.). PMC. Retrieved from [Link]
Validation Requirements for Bioanalytical Methods in Support of Pharmacokinetic (PK). (2024, October 9). DMID. Retrieved from [Link]
Nonclinical Guidelines. (2018, October 5). Retrieved from [Link]
Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. Retrieved from [Link]
Bioanalytical Method Validation. (n.d.). FDA. Retrieved from [Link]
EMA issues revised guideline on non-clinical and clinical issues for biosimilars. (2015, January 16). GaBI online. Retrieved from [Link]
FDA Requirements for Preclinical Studies. (n.d.). Retrieved from [Link]
How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (n.d.). Sannova. Retrieved from [Link]
EMA Guideline on Quality, non-clinical and clinical Requirements for Investigational Medicinal Products for Advanced Therapies in Clinical Trials. (2025, April 3). ECA Academy. Retrieved from [Link]
Guideline on the non-clinical development of fixed combinations of medicinal products. (2005, September 2). European Medicines Agency. Retrieved from [Link]
In Vivo Pharmacokinetics | ADME/DMPK Drug Development. (n.d.). Syngene. Retrieved from [Link]
In Vitro ADME. (n.d.). Selvita. Retrieved from [Link]
Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell. (2021, September 26). PMC. Retrieved from [Link]
7-imino-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. (2025, May 20). Chemical Synthesis Database. Retrieved from [Link]
In vitro drug metabolism: for the selection of your lead compounds. (n.d.). Retrieved from [Link]
CYP Inhibition Assays. (n.d.). Eurofins Discovery. Retrieved from [Link]
In Vitro ADME-Tox Services. (n.d.). Symeres. Retrieved from [Link]
Step 2: Preclinical Research. (2018, January 4). FDA. Retrieved from [Link]
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA. Retrieved from [Link]
In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. (2025, March 12). Retrieved from [Link]
Preclinical research strategies for drug development. (2025, August 11). AMSbiopharma. Retrieved from [Link]
In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. Retrieved from [Link]
Rapid Determination of Pharmacokinetic Properties of New Chemical Entities: In vivo Approaches. (2002, February 1). Bentham Science Publishers. Retrieved from [Link]
Preclinical Studies in Drug Development. (n.d.). PPD. Retrieved from [Link]
6,7-Dihydro-5H-[28]pyrindin-7-ylamine dihydrochloride_2305079-87-0_Hairui Chemical. (n.d.). Retrieved from [Link]
In vivo pharmacokinetic experiments in preclinical drug development. (n.d.). Symeres. Retrieved from [Link]
Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Derivatives. (2026, March 10). MDPI. Retrieved from [Link]
A Comprehensive Technical Guide to the Aqueous Solubility of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride
Abstract This technical guide provides a comprehensive framework for characterizing the aqueous solubility of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride, a heterocyclic amine of interest in pharmaceutical research...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive framework for characterizing the aqueous solubility of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride, a heterocyclic amine of interest in pharmaceutical research. In the absence of extensive public data for this specific molecule, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It synthesizes theoretical estimations of physicochemical properties with detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility. The guide emphasizes the causality behind experimental design, adherence to self-validating methodologies, and the importance of robust analytical quantification. By following the principles and protocols outlined herein, researchers can generate high-quality, reliable solubility data essential for advancing drug discovery and development programs.
Introduction: The Critical Role of Aqueous Solubility
Aqueous solubility is a cornerstone physicochemical property in drug discovery and development. It profoundly influences a compound's dissolution rate, which in turn is a critical determinant of its absorption and overall bioavailability. Poor aqueous solubility can lead to unpredictable in vitro results, hinder the development of viable formulations, and ultimately cause the failure of otherwise promising drug candidates.[1][2]
6,7-Dihydro-5H-pyrindin-7-ylamine is a bicyclic heterocyclic amine. It is supplied as a dihydrochloride salt, a common strategy employed to enhance the aqueous solubility of basic compounds.[3] Understanding the precise solubility characteristics of this salt form across a physiologically relevant pH range is paramount for several reasons:
Guiding Formulation Strategy: Establishing the pH-solubility profile informs the selection of appropriate formulation vehicles for both preclinical and clinical studies.
Predicting In Vivo Behavior: Solubility data is a key input for biopharmaceutical classification systems (BCS), which help predict a drug's absorption characteristics.[4]
Ensuring Data Quality: In biological assays, compound precipitation due to low solubility can lead to erroneous and misleading results.
This guide provides the theoretical background and practical, step-by-step protocols necessary to thoroughly characterize the aqueous solubility of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride.
Theoretical Physicochemical Characterization
A proactive analysis of the molecule's structure allows us to predict its solubility behavior, particularly its dependence on pH.
2.1 Structural Analysis and pKa Estimation
6,7-Dihydro-5H-pyrindin-7-ylamine possesses two basic nitrogen atoms capable of protonation:
The pyridine ring nitrogen.
The primary amine at the 7-position.
The acid dissociation constant (pKa) of each basic center dictates the molecule's ionization state at any given pH. While experimental pKa determination is the gold standard, we can estimate these values by comparing the structure to similar, well-characterized molecules.
Pyridine Nitrogen: The pKa of pyridine itself is approximately 5.2. The fused aliphatic ring is unlikely to alter this value dramatically.
Primary Amine: The primary amine is attached to a saturated carbon, adjacent to an aromatic system. Its basicity is expected to be similar to that of benzylamine, which has a pKa of approximately 9.3.[3][5]
Therefore, we can predict two pKa values for this molecule. The pH-dependent equilibrium between the different ionized species is illustrated below.
Caption: Predicted ionization states of 6,7-Dihydro-5H-pyrindin-7-ylamine vs. pH.
As a dihydrochloride salt, the compound exists as the fully protonated BH₂²⁺ species in its solid form. Upon dissolution, its solubility will be highest at low pH where this highly polar, fully charged species is stable. As the pH increases past the first pKa (~5.2), the pyridine will deprotonate, reducing the net charge and likely causing a decrease in solubility. A further decrease is expected as the pH moves past the second pKa (~9.3), leading to the neutral, least soluble form of the molecule.[6]
2.2 Predicted Physicochemical Properties
The following table summarizes the key estimated and known properties of the target compound.
Highest at pH < 4. Decreases as pH increases, with the lowest solubility (intrinsic solubility) expected at pH > 10.
Based on Henderson-Hasselbalch equation and predicted pKa values. The lowest solubility occurs when the molecule is neutral.[6]
Experimental Determination of Aqueous Solubility
Two primary types of solubility are measured in drug discovery: thermodynamic and kinetic. Both provide valuable, context-dependent information.[1]
3.1 Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method
Thermodynamic solubility is the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid compound. The shake-flask method is the universally recognized "gold standard" for this measurement due to its reliability.[1][9][10]
Principle: An excess of the solid compound is agitated in a specific aqueous medium for a sufficient duration to allow the system to reach equilibrium. After separating the undissolved solid, the concentration of the compound in the resulting supernatant is quantified.
Preparation of Media: Prepare the desired aqueous buffers. For a comprehensive pH-solubility profile, it is recommended to use at least three buffers covering the physiological range, such as:
pH 1.2 (0.1 N HCl or Simulated Gastric Fluid without enzymes)
For buffer recipes, see References section.[11][12][13][14][15]
Compound Addition: Add an excess of solid 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride to a glass vial (e.g., 2-5 mg into 1 mL of buffer). The key is to ensure undissolved solid remains visible throughout the experiment.[1]
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for at least 24 to 48 hours.
Trustworthiness Check: To confirm that equilibrium has been reached, sample at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration plateaus and does not change significantly between the last two time points.[4]
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high results. Use one of the following methods:
Centrifugation: Centrifuge the samples at high speed (e.g., >14,000 rpm for 15 minutes). Carefully collect the supernatant without disturbing the pellet.
Filtration: Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF). Pre-saturate the filter by passing a small amount of the solution through it first and discarding the initial filtrate to prevent loss of compound due to filter binding.
Sample Preparation & Analysis:
Dilute an aliquot of the clear supernatant with an appropriate solvent (e.g., mobile phase for HPLC) to bring the concentration within the calibrated range of the analytical method.
Measure the pH of the final saturated solution to ensure the compound did not alter the buffer's pH.[1]
Quantify the compound's concentration using a validated analytical method (see Section 4.0).
Caption: Experimental workflow for the Shake-Flask Thermodynamic Solubility assay.
Kinetic solubility measures the concentration at which a compound precipitates when added to an aqueous buffer from a concentrated organic stock solution (typically DMSO). This method is higher-throughput and mimics the conditions of many in vitro screening assays.[2][16]
Principle: A serial dilution of the compound in DMSO is added to an aqueous buffer. The onset of precipitation is detected by an increase in light scattering (turbidity) or absorbance.
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
Addition to Buffer: Transfer a small, fixed volume of each DMSO concentration into a corresponding well of a 96-well clear-bottom plate containing the aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low and consistent (e.g., 1-2%) to minimize its co-solvent effect.[16]
Incubation: Incubate the plate at room temperature for a defined period, typically 1 to 2 hours, with gentle shaking.[16]
Detection: Measure the absorbance or turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[16]
Data Analysis: Plot the measured turbidity against the compound concentration. The kinetic solubility is defined as the concentration at which the turbidity signal significantly rises above the baseline (e.g., >3 times the standard deviation of the blank wells).
Caption: Workflow for the high-throughput Kinetic Solubility assay.
Analytical Quantification Methods
Accurate quantification of the dissolved compound is essential for reliable solubility data. HPLC-UV and LC-MS/MS are the most common and robust methods for this purpose.[17][18][19]
4.1 High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and reliable technique. The pyridine ring in 6,7-Dihydro-5H-pyrindin-7-ylamine should provide a sufficient chromophore for UV detection.
Column: C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% Formic Acid or 10 mM Ammonium Acetate in Water.
Mobile Phase B: Acetonitrile.
Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the compound, then return to initial conditions.
Flow Rate: 1.0 mL/min.
Detection Wavelength: Scan from 200-400 nm to determine the absorbance maximum (λ-max), likely around 260 nm for the pyridine moiety.
Quantification: Prepare a calibration curve using standards of known concentration. The concentration of the solubility sample is determined by comparing its peak area to the calibration curve.
4.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For samples with very low solubility or complex matrices, LC-MS/MS offers superior sensitivity and selectivity.
LC Conditions: Similar to HPLC-UV, but often using faster flow rates and smaller column dimensions (e.g., 2.1 x 50 mm).
Ionization Source: Electrospray Ionization (ESI) in positive mode, as the compound contains basic nitrogens that are readily protonated.
Detection Mode: Multiple Reaction Monitoring (MRM). This requires tuning the instrument to monitor a specific precursor ion (the protonated molecule, [M+H]⁺) and a specific product ion generated by fragmentation in the mass spectrometer. This highly selective detection method minimizes interference from other components in the sample.[20][21]
Quantification: A calibration curve is constructed using standards prepared in the same matrix as the samples to account for any matrix effects.
Data Interpretation and Reporting
The final output should be a clear and comprehensive summary of the solubility data.
5.1 pH-Solubility Profile
The thermodynamic solubility data should be presented in a table and plotted as Solubility vs. pH. This visual representation is critical for understanding the compound's behavior in different environments.
pH of Medium
Mean Solubility (µg/mL)
Standard Deviation
Mean Final pH
1.2
Result
Result
Result
4.5
Result
Result
Result
6.8
Result
Result
Result
7.4
Result
Result
Result
This table should be populated with the experimentally determined values.
5.2 Classification and Conclusion
Based on the lowest measured thermodynamic solubility across the pH 1.2-6.8 range, the compound can be classified according to pharmacopoeial or BCS standards. For example, a compound is considered "highly soluble" under the BCS if the highest single therapeutic dose can dissolve in ≤250 mL of aqueous media over this pH range.[4] The report should conclude with a clear statement of the thermodynamic and kinetic solubility values and a discussion of their implications for the drug development process.
References
PubChem. (n.d.). Benzylamine. National Center for Biotechnology Information. Retrieved from [Link]
Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
ChemicalPoint. (n.d.). Benzylamine. Retrieved from [Link]
Marques, M. R. C., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]
Atalay, V. E. (2018). Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications, 50(E), 15-20. Retrieved from [Link]
Atalay, V. E. (2019). Determination of the pKa values of some pyridine derivatives by computational methods. ResearchGate. Retrieved from [Link]
FooDB. (2010). Showing Compound Benzylamine (FDB012059). Retrieved from [Link]
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2). Retrieved from [Link]
de Figueiredo, T. C., et al. (2015). HPLC-UV method validation for the identification and quantification of bioactive amines in commercial eggs. Talanta, 142, 240-245. Retrieved from [Link]
Poliak, P. (2014). The DFT Calculations of Pka Values of The Cationic Acids of Aniline and Pyridine Derivatives in Common Solvents. Scribd. Retrieved from [Link]
Poliak, P. (2014). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. ResearchGate. Retrieved from [Link]
de Souza, S. V. C., et al. (2015). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. Ciência Rural, 45(1), 144-150. Retrieved from [Link]
Lo Magro, S., et al. (2009). High-Performance Liquid Chromatography−Ultraviolet Detection Method for the Simultaneous Determination of Typical Biogenic Amines and Precursor Amino Acids. Journal of Agricultural and Food Chemistry, 57(24), 11469-11475. Retrieved from [Link]
Pharmaguideline. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Retrieved from [Link]
ResearchGate. (2015). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. Retrieved from [Link]
Chmurzyński, L., et al. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A, 124(1), 125-134. Retrieved from [Link]
Bergström, C. A. S. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]
PCBIS. (n.d.). Kinetic solubility. Retrieved from [Link]
Scribd. (n.d.). Solubility Testing Guidelines for Pharmaceuticals. Retrieved from [Link]
St. John's Laboratory. (n.d.). How to prepare Phosphate Buffered Saline (PBS). Retrieved from [Link]
ResearchGate. (n.d.). 4.1.3. BUFFER SOLUTIONS. Retrieved from [Link]
Jouyban, A. (2012). Handbook of Solubility Data for Pharmaceuticals. ResearchGate. Retrieved from [Link]
Ciappini, M. C., et al. (2022). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. Foods, 11(18), 2795. Retrieved from [Link]
World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies. WHO Technical Report Series, No. 1019. Retrieved from [Link]
Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Retrieved from [Link]
ResearchGate. (2015). (PDF) HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. Retrieved from [Link]
Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]
Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Retrieved from [Link]
Navigating the Stability of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride: A Technical Guide for Researchers
Foreword: The Imperative of Stability in Drug Discovery In the landscape of pharmaceutical research and development, the intrinsic stability of a chemical entity is a cornerstone of its therapeutic potential. An otherwis...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: The Imperative of Stability in Drug Discovery
In the landscape of pharmaceutical research and development, the intrinsic stability of a chemical entity is a cornerstone of its therapeutic potential. An otherwise promising drug candidate can falter if it proves unstable under typical storage and handling conditions. This guide provides an in-depth technical exploration of the thermal stability of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride at room temperature. As a key building block in medicinal chemistry, particularly in neuropharmacology and oncology, understanding its stability profile is paramount for researchers, scientists, and drug development professionals.[1] This document moves beyond a simple recitation of facts, offering a framework for logically assessing stability, predicting potential degradation pathways, and establishing robust handling protocols.
Compound Profile: Understanding the Inherent Characteristics of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride
6,7-Dihydro-5H-pyrindin-7-ylamine is a heterocyclic amine containing a pyrindine core. The dihydrochloride salt form is commonly supplied to enhance aqueous solubility and improve handling characteristics.[1] A foundational understanding of its structure is critical to predicting its stability.
The molecule possesses a secondary amine within the bicyclic ring system and a primary amine as a substituent. The presence of these basic nitrogen atoms makes the molecule susceptible to protonation, hence the commercial availability as a dihydrochloride salt. This salt formation is a deliberate and crucial choice for stability. The protonation of the amino groups significantly reduces their nucleophilicity, a key factor in mitigating certain degradation pathways.[2]
Table 1: Physicochemical Properties of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride
While Safety Data Sheets (SDS) from multiple suppliers confirm the general stability of the compound at room temperature, a deeper, mechanistic understanding is essential for the discerning scientist.[4][5][6]
Potential Degradation Pathways: A Mechanistic Perspective
The stability of an organic molecule is not an absolute, but rather a function of its environment. For 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride, several potential degradation pathways should be considered, even if the likelihood at room temperature is low.
Hydrolysis
The presence of amine functionalities, even in their protonated salt form, introduces the potential for hydrolysis, particularly under non-neutral pH conditions. Cyclic aminals, which share some structural similarities, are known to undergo rapid decomposition in acidic aqueous media.[7] While the pyrindine core is not an aminal, the principle of pH-dependent stability is transferable.
Causality: In highly acidic or basic solutions, the equilibrium between the protonated and free amine can shift. The free amine, being more nucleophilic, could be more susceptible to reactions. However, for the dihydrochloride salt at neutral pH, the amine groups are expected to be predominantly protonated and thus less reactive.
Oxidation
Amines are susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities. The reaction can lead to a variety of degradation products, including N-oxides. The potential for oxidation is a critical consideration for long-term storage.
Causality: The lone pair of electrons on the nitrogen atom can be abstracted by an oxidizing agent. While protonation in the dihydrochloride salt reduces the availability of this lone pair, the potential for oxidation is not entirely eliminated.
Photodegradation
Exposure to light, particularly in the ultraviolet spectrum, can provide the energy required to initiate chemical reactions. Aromatic and heterocyclic compounds can be particularly susceptible to photolytic degradation.
Causality: The absorption of photons can excite the molecule to a higher energy state, leading to bond cleavage or reaction with other molecules, such as oxygen.
The following diagram illustrates the potential degradation pathways that should be considered during stability assessment.
Caption: Potential degradation pathways for 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride.
Experimental Design for Stability Assessment: A Self-Validating Approach
To rigorously assess the thermal stability of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride at room temperature, a well-designed experimental protocol is essential. The following methodologies are based on established principles of stability testing and are designed to provide a comprehensive understanding of the compound's behavior over time.[8]
Long-Term Stability Study (ICH Q1A(R2))
This study is designed to evaluate the stability of the substance under recommended storage conditions.
Protocol:
Sample Preparation: Place a accurately weighed sample of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride in a container that mimics the intended long-term storage (e.g., a tightly sealed amber glass vial).
Storage Conditions: Store the samples at the long-term condition of 25 °C ± 2 °C / 60% RH ± 5% RH.
Testing Intervals: Analyze the samples at initial (time zero) and then at regular intervals (e.g., 3, 6, 9, 12, 18, and 24 months).
Analytical Method: Employ a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method must be validated to separate the parent compound from any potential degradation products.
Parameters to be Tested:
Appearance (visual inspection)
Assay (to determine the concentration of the active substance)
Purity (to detect and quantify any degradation products)
Accelerated Stability Study (ICH Q1A(R2))
This study is designed to increase the rate of chemical degradation by subjecting the substance to exaggerated storage conditions.
Protocol:
Sample Preparation: As per the long-term stability study.
Storage Conditions: Store the samples at the accelerated condition of 40 °C ± 2 °C / 75% RH ± 5% RH.
Testing Intervals: Analyze the samples at initial (time zero) and then at regular intervals (e.g., 1, 2, 3, and 6 months).
Analytical Method: Use the same stability-indicating HPLC method as in the long-term study.
Parameters to be Tested: As per the long-term stability study.
Stress Testing
Stress testing is conducted to identify likely degradation products and to demonstrate the specificity of the analytical method.[8]
Protocol:
Acid/Base Hydrolysis: Dissolve the compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and monitor for degradation over time at room temperature and elevated temperatures (e.g., 60 °C).[2]
Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) and monitor for degradation.[2]
Photostability: Expose a solid sample and a solution of the compound to a controlled light source as per ICH Q1B guidelines.
Thermal Stress: Expose a solid sample to elevated temperatures (e.g., in 10°C increments above the accelerated testing temperature) and monitor for degradation.[8]
The following diagram outlines a logical workflow for a comprehensive stability assessment.
Caption: A workflow for the comprehensive stability assessment of a pharmaceutical compound.
Data Interpretation and Best Practices for Handling and Storage
The data generated from these stability studies will provide a comprehensive profile of the compound's stability.
Long-Term Data: Should confirm the stability of the compound under recommended storage conditions.
Accelerated Data: Can be used to predict the shelf-life of the compound under long-term conditions.
Stress Testing Data: Will identify potential degradation products and help in the development of a robust analytical method.
Based on the available information and general chemical principles, the following best practices for handling and storage are recommended to ensure the long-term integrity of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride:
Storage Container: Store in a tightly sealed container to prevent moisture ingress and exposure to atmospheric oxygen.[4][5][6]
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation.
Temperature: Store at room temperature (20-25°C). Avoid exposure to excessive heat.
Light: Protect from light by storing in an amber or opaque container.[6]
Handling: Handle in a well-ventilated area to avoid inhalation of dust.[4][5] Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]
Conclusion: A Foundation for Confident Research
References
Kanto Chemical Co., Inc. Safety Data Sheet for Pyridine. [Link]
International Atomic Energy Agency. Radiation and Chemical Stability of Amines. [Link]
Kirk-Othmer Encyclopedia of Chemical Technology. Pyridine and Pyridine Derivatives. [Link]
International Journal of Pharmaceutical Sciences Review and Research. A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. [Link]
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MDPI. Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Derivatives. [Link]
Macromolecules. High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene. [Link]
ResearchGate. Synthesis of 6,7-dihydro-5H-1-pyrindine. [Link]
Navigating the Molecular Landscape: A Technical Guide to the Molecular Weight and Exact Mass of 6,7-Dihydro-5H-pyrindin-7-ylamine Dihydrochloride
For Immediate Release [City, State] – March 28, 2026 – In the intricate world of drug discovery and chemical research, a precise understanding of a molecule's fundamental properties is paramount. This in-depth technical...
Author: BenchChem Technical Support Team. Date: April 2026
For Immediate Release
[City, State] – March 28, 2026 – In the intricate world of drug discovery and chemical research, a precise understanding of a molecule's fundamental properties is paramount. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, elucidates the critical concepts of molecular weight and exact mass, focusing on the compound 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride. By dissecting the methodologies for determining these values, this document aims to provide a robust framework for ensuring scientific integrity and accuracy in experimental design and data interpretation.
Introduction: The Foundational Importance of Molecular Mass
In the realm of chemical sciences, the mass of a molecule is a cornerstone of its identity. Two key terms, molecular weight and exact mass, are often used to describe this property, and while related, they represent distinct concepts. Molecular weight, or more accurately, molar mass, is the weighted average mass of a molecule's constituent atoms based on their natural isotopic abundance.[1][2] This value is indispensable for stoichiometric calculations in chemical reactions, preparation of solutions of known concentration, and in various analytical techniques.
Conversely, exact mass refers to the mass of a molecule calculated using the monoisotopic masses of its most abundant isotopes.[3] This value is of critical importance in high-resolution mass spectrometry, where it enables the unambiguous determination of elemental composition and the identification of unknown compounds. A thorough grasp of both molecular weight and exact mass is therefore essential for any researcher working with chemical entities.
Deciphering the Molecular Blueprint: The Formula of 6,7-Dihydro-5H-pyrindin-7-ylamine Dihydrochloride
The first step in determining the molecular weight and exact mass of any compound is to establish its correct molecular formula. For 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride, the molecular formula of the free base, 6,7-Dihydro-5H-pyrindin-7-ylamine, is C₈H₁₀N₂. The dihydrochloride salt is formed by the addition of two molecules of hydrogen chloride (HCl).
Therefore, the molecular formula for 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride is C₈H₁₂Cl₂N₂ .[4]
The Weighted Average: Calculation of Molecular Weight
The molecular weight is calculated by summing the standard atomic weights of all atoms present in the molecular formula. The standard atomic weight of an element is the weighted average of the masses of its stable isotopes, taking into account their natural abundance on Earth.
The standard atomic weights for the constituent elements are:
This calculated molecular weight is consistent with commercially available data for this compound.[4]
Pinpointing the Isotopic Signature: Calculation of Exact Mass
The exact mass is determined by summing the masses of the most abundant isotopes of each element in the molecule. This provides a single, precise mass for the most common isotopic variant of the molecule.
The monoisotopic masses of the most abundant isotopes are:
It is important to note that due to the natural abundance of the Chlorine-37 isotope (approximately 24.23%), a significant M+2 peak will be observed in the mass spectrum of this compound.[30][31] The exact mass of the molecule containing one ³⁷Cl atom would be 208.034803 Da, and with two ³⁷Cl atoms, it would be 210.031852 Da.
Summary of Mass Properties
Parameter
Value
Description
Molecular Formula
C₈H₁₂Cl₂N₂
The elemental composition of the compound.
Molecular Weight
207.104 g/mol
The weighted average mass based on natural isotopic abundance.
Exact Mass
206.037754 Da
The mass of the most abundant isotopic species.
Visualizing the Structure
To provide a clear representation of the molecule, the following diagram illustrates the chemical structure of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride.
Caption: Structure of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride.
Conclusion: Precision in Practice
The accurate determination of molecular weight and exact mass is not merely an academic exercise; it is a fundamental prerequisite for reproducible and reliable scientific research. For 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride, the molecular weight of 207.104 g/mol guides the macroscopic preparation of solutions and reaction mixtures, while the exact mass of 206.037754 Da provides the high-resolution signature for its unambiguous identification. This guide has outlined the principles and calculations necessary to arrive at these values, providing a solid foundation for researchers in their ongoing quest for scientific advancement.
References
Atomic Weight of Hydrogen. (n.d.). IUPAC. Retrieved March 28, 2026, from [Link]
Atomic Weight of Nitrogen. (n.d.). IUPAC. Retrieved March 28, 2026, from [Link]
Chlorine. (n.d.). IUPAC Commission on Isotopic Abundances and Atomic Weights. Retrieved March 28, 2026, from [Link]
Chlorine-37 | Cl | CID 175671004. (n.d.). PubChem. Retrieved March 28, 2026, from [Link]
Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts. (2026, February 27). Britannica. Retrieved March 28, 2026, from [Link]
Chlorine Facts - Chlorine The Element of Surprise. (n.d.). American Chemistry Council. Retrieved March 28, 2026, from [Link]
Atomic Weight of Carbon. (n.d.). IUPAC. Retrieved March 28, 2026, from [Link]
What is the atomic mass of hydrogen? (2016, October 3). Quora. Retrieved March 28, 2026, from [Link]
What is the atomic mass of carbon? (2017, January 25). Quora. Retrieved March 28, 2026, from [Link]
Atomic Weights and Isotopic Compositions for Nitrogen. (n.d.). National Institute of Standards and Technology. Retrieved March 28, 2026, from [Link]
Atomic Weights and Isotopic Compositions for Chlorine. (n.d.). National Institute of Standards and Technology. Retrieved March 28, 2026, from [Link]
Atomic Weights and Isotopic Compositions for Hydrogen. (n.d.). National Institute of Standards and Technology. Retrieved March 28, 2026, from [Link]
Hydrogen. (n.d.). nglos324. Retrieved March 28, 2026, from [Link]
Atomic mass of chlorine. (2022, October 10). Reddit. Retrieved March 28, 2026, from [Link]
Hydrogen. (n.d.). Wikipedia. Retrieved March 28, 2026, from [Link]
Chlorine, isotope of mass 37, at. | Cl2 | CID 11137084. (n.d.). PubChem. Retrieved March 28, 2026, from [Link]
Nitrogen | N (Element). (n.d.). PubChem. Retrieved March 28, 2026, from [Link]
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-aMine hydrochloride. (n.d.). ChemBK. Retrieved March 28, 2026, from [Link]
Chlorine - Element information, properties and uses. (n.d.). Royal Society of Chemistry. Retrieved March 28, 2026, from [Link]
Nitrogen - Element information, properties and uses. (n.d.). Royal Society of Chemistry. Retrieved March 28, 2026, from [Link]
Atomic Weights and Isotopic Compositions for Carbon. (n.d.). National Institute of Standards and Technology. Retrieved March 28, 2026, from [Link]
Atomic Data for Carbon (C ). (n.d.). National Institute of Standards and Technology. Retrieved March 28, 2026, from [Link]
Isotopes of chlorine. (n.d.). Wikipedia. Retrieved March 28, 2026, from [Link]
Hydrogen-1 - isotopic data and properties. (2023, November 30). ChemLin. Retrieved March 28, 2026, from [Link]
Chlorine-35 - isotopic data and properties. (2026, January 2). ChemLin. Retrieved March 28, 2026, from [Link]
Carbon-12 - isotopic data and properties. (2023, November 6). ChemLin. Retrieved March 28, 2026, from [Link]
N-14. (n.d.). KAERI. Retrieved March 28, 2026, from [Link]
Cl-35. (n.d.). KAERI. Retrieved March 28, 2026, from [Link]
C-12. (n.d.). KAERI. Retrieved March 28, 2026, from [Link]
Cl-37. (n.d.). KAERI. Retrieved March 28, 2026, from [Link]
Masses. (n.d.). Michigan State University. Retrieved March 28, 2026, from [Link]
Nitrogen-14 - isotopic data and properties. (2024, September 28). ChemLin. Retrieved March 28, 2026, from [Link]
Chlorine-37 isotope. (n.d.). BuyIsotope. Retrieved March 28, 2026, from [Link]
Why is hydrogen's mass 1? (2018, January 27). Quora. Retrieved March 28, 2026, from [Link]
Isotopes of nitrogen. (n.d.). Wikipedia. Retrieved March 28, 2026, from [Link]
What is the average relative mass of chlorine 35 and chlorine 37? (2022, September 20). Quora. Retrieved March 28, 2026, from [Link]
Chlorine-35 isotope. (n.d.). BuyIsotope. Retrieved March 28, 2026, from [Link]
H-1. (n.d.). KAERI. Retrieved March 28, 2026, from [Link]
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Navigating the Structural Nuances of Pyrindine Derivatives: A Technical Guide to the NMR Spectral Analysis of 6,7-Dihydro-5H-pyrindin-7-ylamine Dihydrochloride
For the attention of: Researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive exploration of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 6,...
Author: BenchChem Technical Support Team. Date: April 2026
For the attention of: Researchers, scientists, and drug development professionals.
This in-depth technical guide provides a comprehensive exploration of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride. In the dynamic landscape of pharmaceutical and biochemical research, the precise structural elucidation of heterocyclic compounds is paramount. This guide is designed to equip researchers with the necessary insights for interpreting the NMR spectra of this class of molecules, which are pivotal intermediates in the synthesis of novel therapeutics, particularly in the realms of neuropharmacology and oncology.
While specific, publicly available experimental spectra for 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride (CAS 1932614-56-6) are not available at the time of this writing, this guide will leverage spectral data from closely related 6,7-dihydro-5H-cyclopenta[b]pyridine analogues to provide a robust framework for spectral interpretation. The principles and methodologies discussed herein are directly applicable and will serve as an authoritative reference for researchers working with this compound and its derivatives.
The Significance of 6,7-Dihydro-5H-pyrindin-7-ylamine Dihydrochloride in Drug Discovery
6,7-Dihydro-5H-pyrindin-7-ylamine and its derivatives represent a class of bicyclic pyridine compounds that have garnered significant interest in medicinal chemistry. Their rigid scaffold and the presence of a primary amine offer versatile points for chemical modification, making them attractive building blocks for constructing complex molecules with specific biological activities. The dihydrochloride salt form of this amine enhances its solubility and stability, which are crucial properties for handling and for various stages of drug development. A thorough understanding of its three-dimensional structure and electronic properties, as revealed by NMR spectroscopy, is fundamental to its application in the design of novel therapeutic agents.
Foundational Principles of NMR Spectroscopy for Pyrindine Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution. For pyridine derivatives, both ¹H and ¹³C NMR provide a wealth of information regarding the molecular framework, substituent effects, and stereochemistry.
The aromatic protons of the pyridine ring typically resonate in the downfield region of the ¹H NMR spectrum (δ 7.0-9.0 ppm) due to the deshielding effect of the ring current and the electronegative nitrogen atom. The protons on the cyclopentane ring of the 6,7-dihydro-5H-pyrindine system will appear in the aliphatic region, with their chemical shifts and multiplicities providing crucial information about their connectivity and stereochemical arrangement.
The ¹³C NMR spectrum complements the proton data by providing insights into the carbon skeleton. The chemical shifts of the pyridine ring carbons are sensitive to the position of the nitrogen atom and the nature of any substituents. For instance, carbons adjacent to the nitrogen (α-carbons) are typically found at lower field (higher ppm) compared to the other ring carbons.
Predicted NMR Spectral Data and Interpretation
Based on the analysis of structurally similar 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives found in the literature, we can predict the key features of the ¹H and ¹³C NMR spectra of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride. The data presented below is a composite prediction based on known chemical shift ranges and coupling constants for this class of compounds.
Predicted ¹H NMR Spectral Data
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 6,7-Dihydro-5H-pyrindin-7-ylamine Dihydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆).
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
H-2
~8.4 - 8.6
d
~5
H-3
~7.3 - 7.5
t
~7
H-4
~7.8 - 8.0
d
~8
H-5 (CH₂)
~2.9 - 3.2
m
-
H-6 (CH₂)
~2.0 - 2.3
m
-
H-7 (CH)
~4.5 - 4.8
t
~6
NH₃⁺
~8.5 - 9.5
br s
-
Expert Interpretation:
Aromatic Protons (H-2, H-3, H-4): The protons on the pyridine ring are expected to be in the downfield region. The exact chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing effect of the protonated nitrogen in the dihydrochloride form.
Aliphatic Protons (H-5, H-6, H-7): The methylene protons at positions 5 and 6 will likely appear as complex multiplets due to geminal and vicinal coupling. The methine proton at position 7, being adjacent to the electron-withdrawing ammonium group, is expected to be shifted significantly downfield compared to a typical aliphatic CH group.
Ammonium Protons (NH₃⁺): The protons of the ammonium group will appear as a broad singlet due to rapid exchange with the solvent and quadrupole broadening from the nitrogen atom. Its chemical shift is highly dependent on the solvent and concentration.
Predicted ¹³C NMR Spectral Data
Table 2: Predicted ¹³C NMR Chemical Shifts for 6,7-Dihydro-5H-pyrindin-7-ylamine Dihydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆).
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
C-2
~148 - 152
C-3
~124 - 128
C-4
~140 - 145
C-4a
~155 - 160
C-5
~30 - 35
C-6
~25 - 30
C-7
~55 - 60
C-7a
~130 - 135
Expert Interpretation:
Pyridine Carbons (C-2, C-3, C-4, C-4a, C-7a): The chemical shifts of the pyridine ring carbons are characteristic of this heterocyclic system. The bridgehead carbons (C-4a and C-7a) will have distinct chemical shifts reflecting their substitution pattern.
Aliphatic Carbons (C-5, C-6, C-7): The carbons of the cyclopentane ring will be in the aliphatic region. The C-7 carbon, directly attached to the nitrogen, will be the most downfield of the aliphatic carbons.
Experimental Protocol for NMR Data Acquisition: A Self-Validating System
To ensure the acquisition of high-quality and reliable NMR data for 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride, the following detailed protocol is recommended. This protocol is designed as a self-validating system, incorporating steps for sample purity assessment and instrument calibration.
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh approximately 5-10 mg of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride.
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). The choice of solvent is critical, as it can influence chemical shifts, particularly of exchangeable protons. DMSO-d₆ is often a good choice for hydrochloride salts as it can help to sharpen the NH signals.
Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a certified quantitative NMR (qNMR) standard, for accurate chemical shift referencing.
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Setup and Calibration:
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
Tune and match the probe for both ¹H and ¹³C frequencies.
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks. This can be validated by observing the linewidth of the solvent peak or the internal standard.
¹H NMR Data Acquisition:
Acquire a standard one-dimensional ¹H NMR spectrum.
Typical parameters:
Pulse angle: 30-45 degrees
Acquisition time: 2-4 seconds
Relaxation delay: 1-5 seconds (a longer delay may be needed for quantitative analysis)
Number of scans: 8-16 (or more for dilute samples)
¹³C NMR Data Acquisition:
Acquire a proton-decoupled ¹³C NMR spectrum.
Typical parameters:
Pulse angle: 30-45 degrees
Acquisition time: 1-2 seconds
Relaxation delay: 2-5 seconds
Number of scans: 1024 or more, depending on the sample concentration.
2D NMR Experiments (for unambiguous assignment):
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (over 2-3 bonds), which is crucial for assigning quaternary carbons and connecting different spin systems.
Data Processing and Analysis Workflow
The following workflow ensures accurate and reproducible analysis of the acquired NMR data.
Figure 1: A generalized workflow for NMR data acquisition, processing, and analysis.
The Influence of the Dihydrochloride Salt Form on NMR Spectra
The formation of a dihydrochloride salt has a profound effect on the NMR spectrum of 6,7-Dihydro-5H-pyrindin-7-ylamine. The protonation of the two basic nitrogen atoms (the pyridine nitrogen and the exocyclic amine) leads to significant downfield shifts of adjacent protons due to the increased electron-withdrawing nature of the positively charged nitrogen centers. This effect is particularly pronounced for the protons on the pyridine ring and the methine proton at C-7. Understanding this influence is critical for accurate spectral interpretation and for distinguishing the salt form from the free base.
Conclusion
This technical guide provides a comprehensive framework for understanding and interpreting the ¹H and ¹³C NMR spectra of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride. By leveraging data from structurally related analogues and adhering to rigorous experimental and analytical protocols, researchers can confidently elucidate the structure of this important pharmaceutical intermediate. The insights provided herein are intended to empower scientists in their drug discovery and development endeavors, facilitating the rational design of novel and effective therapeutic agents.
References
As specific spectral data for the topic compound is not publicly available, the references below provide foundational knowledge and data for related compounds and techniques that are essential for the interpretation of its NMR spectra.
Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, Royal Society of Chemistry. This article provides ¹H and ¹³C NMR data for several 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, which are structurally very similar to the core of the topic compound. [Link]
Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, American Chemical Society. This paper presents detailed ¹H and ¹³C NMR data for substituted 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, offering valuable comparative data. [Link]
A ¹H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. ACS Omega, American Chemical Society. This article discusses the effect of hydrochloride salt formation on the ¹H NMR chemical shifts of amines, a key consideration for the topic compound. [Link]
Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Provides a foundational understanding of the spectroscopic properties of amine salts. [Link]
Foundational
An In-Depth Technical Guide to the In Vitro Toxicity Profile of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride
Abstract This guide provides a comprehensive framework for establishing the in vitro toxicity profile of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride, a heterocyclic amine of interest in pharmaceutical development....
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This guide provides a comprehensive framework for establishing the in vitro toxicity profile of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride, a heterocyclic amine of interest in pharmaceutical development. Recognizing the limited publicly available toxicity data for this specific molecule, this document outlines a logical, tiered approach to its toxicological evaluation. We will detail the requisite assays for assessing cytotoxicity, genotoxicity, potential hepatotoxicity, and cardiotoxicity. The experimental designs and protocols are grounded in established regulatory guidelines and best practices, ensuring the generation of robust and reliable data for safety assessment and drug development progression. This guide is intended for researchers, toxicologists, and drug development professionals.
Introduction: The Toxicological Imperative for a Novel Heterocyclic Amine
6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride belongs to the broader class of aromatic and heterocyclic amines. While this structural class is prevalent in medicinal chemistry, it also carries alerts for potential toxicity, including mutagenicity and carcinogenicity.[1] Therefore, a thorough in vitro toxicological assessment is not merely a regulatory requirement but a fundamental step in understanding the compound's safety profile and its viability as a therapeutic candidate. This guide will provide the scientific rationale and detailed methodologies for a comprehensive in vitro safety evaluation.
The core of our assessment will focus on four key areas of potential toxicity:
Cytotoxicity: The direct effect of the compound on cell viability.
Genotoxicity: The potential for the compound to damage genetic material.
Hepatotoxicity: The likelihood of the compound to cause drug-induced liver injury (DILI).
Cardiotoxicity: The compound's potential to interfere with cardiac ion channel function.
Foundational Assessment: Cytotoxicity and Apoptosis
A primary step in any toxicity assessment is to determine the concentrations at which the compound elicits a cytotoxic response. This data is crucial for dose selection in subsequent, more complex assays. A common mechanism of cytotoxicity is the induction of apoptosis, or programmed cell death.
Rationale for Caspase-3/7 Activity as a Marker for Apoptosis
Caspases are a family of proteases that are central to the apoptotic process.[2] The activation of effector caspases, specifically caspase-3 and caspase-7, is a key event in the apoptotic cascade, leading to the disassembly of the cell.[2] Therefore, measuring the activity of caspase-3/7 provides a reliable and quantifiable indicator of apoptosis induction.[3][4]
Experimental Protocol: Caspase-Glo® 3/7 Assay
This protocol outlines a common method for assessing caspase-3/7 activity in a 96-well plate format, suitable for high-throughput screening.
Materials:
Selected mammalian cell line (e.g., HepG2 for liver toxicity context, or a relevant cancer cell line if applicable)
6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride
Caspase-Glo® 3/7 Assay System (Promega) or similar
Positive control (e.g., staurosporine)
96-well white-walled, clear-bottom plates
Luminometer
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Prepare a serial dilution of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride in culture medium. Treat the cells with a range of concentrations for a specified time (e.g., 24, 48 hours). Include vehicle control and positive control wells.
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
Incubation: Mix the plate on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Interpretation
An increase in luminescence relative to the vehicle control indicates an increase in caspase-3/7 activity and, therefore, apoptosis. The data can be plotted as a dose-response curve to determine the EC50 (the concentration at which 50% of the maximal effect is observed).
Visualization of the Apoptosis Induction Workflow
Caption: Workflow for assessing apoptosis via Caspase-3/7 assay.
Given that 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride is an aromatic amine, assessing its genotoxic potential is of paramount importance.[1][5] The two cornerstone in vitro assays for this purpose are the Ames test for mutagenicity and the in vitro micronucleus assay for clastogenicity and aneugenicity.
The Ames Test: A Screen for Bacterial Reverse Mutation
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[6] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[6] The assay measures the ability of a test compound to cause mutations that restore the bacteria's ability to produce histidine, allowing them to grow on a histidine-free medium.[6]
Many compounds, particularly aromatic amines, are not mutagenic themselves but are converted to mutagenic metabolites by enzymes in the liver, primarily cytochrome P450s.[7] Therefore, the Ames test is conducted both in the absence and presence of a rat liver homogenate fraction (S9) to mimic this metabolic activation.[7]
Positive controls (e.g., sodium azide for TA1535 and TA100, 2-nitrofluorene for TA98)
Procedure:
Preparation: Prepare serial dilutions of the test compound.
Treatment: In a test tube, combine the test compound dilution, the bacterial culture, and either buffer or the S9 mix.
Plating: Add molten top agar to the test tube, mix, and pour the contents onto a minimal glucose agar plate.
Incubation: Incubate the plates at 37°C for 48-72 hours.
Colony Counting: Count the number of revertant colonies on each plate.
A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least two to three times the background (spontaneous reversion) rate.
In Vitro Micronucleus Assay: Detecting Chromosomal Damage
The in vitro micronucleus assay detects damage to chromosomes.[8] Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei.[9] An increase in the frequency of micronucleated cells indicates that the test compound is either a clastogen (breaks chromosomes) or an aneugen (interferes with chromosome segregation).
To ensure that only cells that have undergone division are scored, cytochalasin B is often added to the culture.[10][11] This agent blocks cytokinesis, resulting in binucleated cells where micronuclei are easily identified.[10][11]
Materials:
Human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, TK6)
6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride
S9 fraction (for metabolic activation)
Cytochalasin B
Mitomycin C (positive control without S9)
Cyclophosphamide (positive control with S9)
Microscope slides
Giemsa stain or other DNA-specific stain
Procedure:
Cell Culture and Treatment: Culture cells and treat them with various concentrations of the test compound, with and without S9 activation.[8]
Addition of Cytochalasin B: After a suitable exposure period, add cytochalasin B to the cultures to block cytokinesis.[10]
Cell Harvesting: Harvest the cells, treat them with a hypotonic solution, and fix them.
Slide Preparation and Staining: Drop the cell suspension onto microscope slides and stain with a DNA-specific stain.[8]
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[10]
A statistically significant, dose-dependent increase in the frequency of micronucleated cells is considered a positive result.[8]
Visualization of the Genotoxicity Testing Strategy
Navigating the Pyrindine Maze: A Technical Guide to 6,7-Dihydro-5H-pyrindin-7-ylamine Dihydrochloride and Its Isomers
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride, a heterocyclic amine of interest in pharmaceutical researc...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride, a heterocyclic amine of interest in pharmaceutical research. Due to ambiguity in common chemical nomenclature, identifying the precise molecule and its corresponding Chemical Abstracts Service (CAS) Registry Number can be challenging. This document clarifies the isomeric forms, provides available technical data, and outlines synthetic and analytical considerations to support researchers in their work with this class of compounds.
Deciphering the Nomenclature: Identifying the Correct CAS Registry Number
The name "6,7-Dihydro-5H-pyrindine" can be ambiguous. The core structure, also known as 6,7-dihydro-5H-cyclopenta[b]pyridine, features a pyridine ring fused to a cyclopentane ring. The critical distinguishing feature is the position of the nitrogen atom within the pyridine ring. This position is denoted by a number in brackets, such as[1] or[2], in the systematic name. Furthermore, the position of the amine substituent on the cyclopentane ring is also a key identifier.
The most commonly encountered isomers for 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride are:
6,7-Dihydro-5H-[1]pyrindin-7-ylamine dihydrochloride: The nitrogen is at position 1 of the pyrindine ring system.
6,7-Dihydro-5H-[2]pyrindin-7-ylamine dihydrochloride: The nitrogen is at position 2 of the pyrindine ring system.
It is crucial to verify the specific isomer and its corresponding CAS number before commencing any research or development activities.
Table 1: Physicochemical Properties of 6,7-Dihydro-5H-pyrindin-7-ylamine Dihydrochloride Isomers and Related Compounds
Synthesis Strategies: From Core Heterocycle to Final Product
Detailed, publicly available synthetic protocols for the direct preparation of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride isomers are scarce, likely due to their status as specialized research chemicals. However, a general synthetic approach can be inferred from the literature on the synthesis of the core pyrindine ring system and related analogues.
A plausible synthetic pathway involves the initial construction of the 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one core, followed by reductive amination to introduce the amine functionality, and subsequent salt formation.
Synthesis of the 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Core
A common method for the synthesis of the pyrindine core involves the manganese-catalyzed oxidation of the corresponding 2,3-cyclopentenopyridine.[4]
Reaction Setup: In a round-bottom flask, combine 2,3-cyclopentenopyridine, a catalytic amount of Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂), and tert-Butyl hydroperoxide (t-BuOOH) in water.
Reaction Conditions: Stir the mixture at room temperature for 24 hours.
Workup: Extract the reaction mixture with an organic solvent such as ethyl acetate.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.[5]
Proposed Reductive Amination and Salt Formation
Following the synthesis of the ketone intermediate, a reductive amination can be employed to introduce the amine group at the 7-position.
Proposed Protocol: Reductive Amination
Imine Formation: React the 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one with a suitable source of ammonia (e.g., ammonium acetate) or a protected amine in a suitable solvent to form the corresponding imine.
Reduction: Reduce the imine in situ using a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the desired 6,7-dihydro-5H-pyrindin-7-ylamine.
Dihydrochloride Salt Formation: Dissolve the free base in a suitable solvent (e.g., diethyl ether, methanol) and treat with two equivalents of hydrochloric acid (in a solvent like isopropanol or as a gas) to precipitate the dihydrochloride salt.
Isolation: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.
Caption: Proposed synthetic workflow for 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride.
Applications in Drug Discovery and Development
Heterocyclic compounds containing the pyridine moiety are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules. The 6,7-dihydro-5H-pyrindine scaffold, as a constrained analogue of larger aromatic systems, can offer improved selectivity and physicochemical properties.
While specific biological activities for 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride are not extensively documented in publicly available literature, its structural motifs suggest potential applications as:
Scaffolds for Kinase Inhibitors: The pyridine ring is a common feature in many kinase inhibitors, and the fused ring system can provide a rigid framework for binding to the ATP-binding pocket of kinases.
Intermediates for Neurologically Active Compounds: The related compound, 6,7-Dihydro-5H-[1]pyrindin-5-ylamine dihydrochloride, is noted for its use in the synthesis of pharmaceuticals for neurological disorders.[2]
Building Blocks in Combinatorial Chemistry: As a functionalized heterocyclic amine, it can serve as a versatile building block for the generation of compound libraries for high-throughput screening.
Analytical Methodologies
The characterization and quality control of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride and its isomers would typically involve a combination of standard analytical techniques.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure, identifying the isomeric form, and assessing purity. The proton signals in the aliphatic cyclopentane region and the aromatic pyridine region would be characteristic.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the molecule.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for determining the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a typical starting point for method development.
Gas Chromatography-Mass Spectrometry (GC-MS): For the free base form, GC-MS can be used for both separation and identification, providing information on purity and molecular weight.
Caption: Standard analytical workflow for the characterization of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride.
Safety and Handling
As with any research chemical, 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific handling and safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride represents a class of heterocyclic amines with potential for application in drug discovery and development. A thorough understanding of its isomeric forms and the correct identification of the corresponding CAS Registry Number are paramount for reproducible and reliable research. While detailed synthetic and analytical protocols are not widely published, this guide provides a framework based on established chemical principles and available literature to aid researchers in their investigations of this intriguing scaffold.
References
Hairui Chemical. 6,7-Dihydro-5H-[2]pyrindin-7-ylamine dihydrochloride. Available from: [Link]
Applichem. 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride. Available from: [Link]
Hassan, A. S., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. ACS Omega.
Wang, H., et al. (2016).
Kutyrev, A. A., et al. (2021). Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. Chemistry of Heterocyclic Compounds.
Supplementary Information for Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. Available from: [Link]
Zhang, J., et al. (2008). Synthesis of 6,7-dihydro-5H-1-pyrindine.
Application Note & Synthesis Protocol: 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride
Abstract This document provides a detailed, two-step protocol for the synthesis of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride, a valuable heterocyclic amine for pharmaceutical research and drug development. The sy...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a detailed, two-step protocol for the synthesis of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride, a valuable heterocyclic amine for pharmaceutical research and drug development. The synthesis proceeds through the formation of the ketone intermediate, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, followed by a highly efficient reductive amination to yield the target primary amine, which is subsequently converted to its stable dihydrochloride salt. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and data presentation to ensure reproducibility and safety.
Introduction
Nitrogen-containing heterocyclic compounds are foundational scaffolds in medicinal chemistry, with pyridine derivatives being particularly prominent in recently approved pharmaceuticals.[1] Their rigid structures and capacity for specific interactions make them ideal for targeting biological macromolecules.[1] 6,7-Dihydro-5H-pyrindin-7-ylamine and its salts are key building blocks in this domain, serving as intermediates in the synthesis of agents targeting the central nervous system, including treatments for neurological disorders.[2][3] The dihydrochloride salt form enhances aqueous solubility and stability, making it particularly suitable for pharmaceutical development and biochemical assays.[2]
This protocol outlines a robust and accessible synthetic route starting from 2,3-Cyclopentenopyridine. The methodology is divided into two primary stages:
Manganese-Catalyzed Oxidation: Synthesis of the key intermediate 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.
One-Pot Reductive Amination: Conversion of the ketone intermediate to the target primary amine, 6,7-Dihydro-5H-pyrindin-7-ylamine.
Salt Formation: Conversion to the stable 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride.
The chosen pathway, particularly the use of reductive amination, is one of the most effective and widely used methods for synthesizing amines from carbonyl compounds due to its efficiency and operational simplicity in a one-pot fashion.[4][5]
Synthetic Scheme Overview
The overall synthetic workflow is depicted below. The process begins with the selective oxidation of the benzylic position of 2,3-Cyclopentenopyridine to form the ketone, which is then converted to the amine via an imine intermediate, and finally protonated to form the dihydrochloride salt.
Figure 1: Overall synthetic workflow for 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride.
Experimental Protocols
Safety Precaution: All manipulations must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. All reagents are to be handled with care, consulting their respective Material Safety Data Sheets (MSDS) prior to use.
Part 1: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (Ketone Intermediate)
This procedure follows the manganese-catalyzed oxidation method, which offers high yield and excellent chemoselectivity under mild, aqueous conditions.[6][7] The catalyst, Mn(OTf)₂, activates the oxidant, tert-Butyl hydroperoxide (t-BuOOH), to selectively oxidize the CH₂ group adjacent to the pyridine ring.
Reaction Setup: To a 25 mL round-bottom flask, add 2,3-Cyclopentenopyridine (0.50 mmol, 1.0 eq.).
Catalyst and Oxidant Addition: Add Mn(OTf)₂ (0.0025 mmol, 0.005 eq.) and deionized water (2.5 mL). Begin stirring the mixture at room temperature (25°C).
Add t-BuOOH (2.5 mmol, 5.0 eq., 65% in H₂O) to the stirring suspension.
Reaction Monitoring: Allow the reaction to stir at 25°C for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Work-up: Upon completion, quench the reaction and perform an extraction with ethyl acetate (3 x 10 mL).
Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude residue by flash column chromatography (eluent: Ethyl acetate/Petroleum ether gradient, from 1:5 to 1:1) to yield the title compound as an off-white solid.[6]
Part 2: Synthesis of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride
This step employs a one-pot reductive amination. The ketone is first condensed with an ammonia source (ammonium acetate) to form an intermediate imine in situ. A mild reducing agent, sodium cyanoborohydride (NaBH₃CN), then selectively reduces the imine to the desired primary amine without reducing the ketone starting material. The final step involves precipitation of the dihydrochloride salt.
Materials and Reagents:
6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (from Part 1)
Ammonium acetate (NH₄OAc)
Sodium cyanoborohydride (NaBH₃CN)
Methanol (MeOH, anhydrous)
Hydrochloric acid (HCl, solution in diethyl ether or dioxane, e.g., 2.0 M)
Diethyl ether (anhydrous)
Equipment:
50 mL round-bottom flask with a reflux condenser and nitrogen inlet
Magnetic stirrer and stir bar
Ice bath
Buchner funnel and filter paper
Procedure:
Reaction Setup: Dissolve 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 eq.) in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.
Imine Formation: Add ammonium acetate (approx. 10 eq.) to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (approx. 1.5-2.0 eq.) portion-wise to the stirring solution.
Causality Note: NaBH₃CN is the reductant of choice as it is stable under mildly acidic conditions (generated by the ammonium salt) and selectively reduces the protonated iminium ion much faster than the ketone carbonyl.
Reaction Completion: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours). Monitor for the disappearance of the imine/ketone by TLC.
Work-up (Free Base): Quench the reaction by slowly adding 1 M NaOH solution until the pH is basic (~9-10). Concentrate the mixture in vacuo to remove the methanol. Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 20 mL). Combine the organic layers, dry with Na₂SO₄, filter, and concentrate to yield the crude 6,7-Dihydro-5H-pyrindin-7-ylamine free base.
Salt Formation: Dissolve the crude amine in a minimal amount of anhydrous methanol or ethyl acetate. While stirring, slowly add 2.2 equivalents of a solution of HCl in diethyl ether.
Isolation: The dihydrochloride salt will precipitate out of the solution. Continue stirring in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold anhydrous diethyl ether, and dry in vacuo to obtain 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride.
Data Summary
The following table summarizes the key quantitative parameters for the synthesis.
Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Derivatives. MDPI. Available at: [Link]
Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py.Unpublished manuscript, available via Google Search indexing.
Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry (RSC Publishing). Available at: [Link]
Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. PMC. Available at: [Link]
Synthesis of 6,7-dihydro-5H-1-pyrindine. ResearchGate. Available at: [Link]
6,7-dihidro-5H-[1]pirindin-5-ilamina dihidrocloruro. Chem-Impex. Available at: [Link]
New Methods for the Synthesis of 3-Amino-6,7-Dihydro-5 H -Cyclopenta[ c ]Pyridine-4-Carbonitriles and Cyclopenta[ d ]Pyrazolo[3,4- b ]Pyridines via a Smiles-type Rearrangement. ResearchGate. Available at: [Link]
Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. Semantic Scholar. Available at: [Link]
A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PMC. Available at: [Link]
6,7-Dihydro-5H-[1]pyrindin-3-ylamine. MySkinRecipes. Available at: [Link]
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. DOI. Available at: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Cell Biologists, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Introduction & Physicochemical Profiling
6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride (CAS: 1932614-56-6) is a specialized cyclopenta[b]pyridine derivative frequently utilized as a pharmacological building block in drug discovery. Handling this compound in in vitro assays requires a precise understanding of its salt form.
The free base form of many bicyclic amines suffers from poor aqueous solubility. To circumvent this, the compound is synthesized as a dihydrochloride salt , which dramatically enhances its thermodynamic solubility in water by ionizing the primary amine and the pyridine nitrogen [1]. However, this structural modification introduces a critical experimental variable: pH depression . When dissolved in unbuffered solutions, the dissociation of the two hydrochloride groups releases hydrochloric acid (HCl), which can severely disrupt the physiological pH of cell culture systems if not properly managed.
Mechanistic Rationale for Solvent Selection
Choosing the correct solvent is not merely a matter of solubility; it is a matter of maintaining cellular homeostasis and compound stability [4].
Aqueous Solvents (1X PBS): Aqueous dissolution is the gold standard for cell culture to avoid solvent-induced cytotoxicity. However, dissolving a dihydrochloride salt at high stock concentrations (e.g., 10–50 mM) in pure, unbuffered water will drastically lower the pH. If this acidic stock is added directly to cell culture media, it can overwhelm the media's bicarbonate or HEPES buffering capacity, causing localized pH shock, protein denaturation, and artifactual cell death [2]. Causality-driven choice: Stock solutions must be prepared in a pre-buffered aqueous solution (like 1X PBS) rather than pure water, and the pH must be verified and adjusted before introduction to the cells [3].
Organic Solvents (DMSO): Anhydrous Dimethyl Sulfoxide (DMSO) is an acceptable alternative when long-term stock stability at -80°C is required. Because DMSO lacks exchangeable protons, the pH shift is not realized until the compound is introduced into the aqueous culture media. When using DMSO, the final concentration in the culture well must be strictly maintained below 0.1% (v/v) to prevent solvent toxicity.
Summarized below are the comparative parameters for handling the dihydrochloride salt in different solvent systems.
Parameter
Aqueous (1X PBS, pH 7.4)
Dimethyl Sulfoxide (Anhydrous DMSO)
Solubility Limit
High (Typically >50 mM)
High (Typically >50 mM)
pH Impact on Media
Highly Acidic (Requires pre-buffering)
Neutral (Dependent on final dilution)
Sterilization Method
0.22 µm PES Syringe Filtration
Self-sterilizing / PTFE Filtration
Short-term Storage
4°C (Prepare fresh or use within 1 week)
4°C (1-2 weeks)
Long-term Storage
-80°C (up to 1 month)
-80°C (up to 6 months)
Freeze-Thaw Cycles
Maximum 1 cycle (Prone to degradation)
Maximum 2-3 cycles
Experimental Workflow & Decision Tree
The following diagram illustrates the logical progression from raw powder to cell treatment, ensuring a self-validating system that prevents contamination and pH shock.
Workflow for the dissolution and preparation of dihydrochloride salt compounds for cell culture.
Step-by-Step Methodologies
Protocol A: Preparation of a 10 mM Aqueous Stock Solution (Recommended)
This protocol is designed as a self-validating system. By adjusting the pH prior to filtration, you ensure that the compound does not precipitate upon introduction to the neutral pH of the cell culture media.
Equilibration: Allow the sealed vial of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride to equilibrate to room temperature for 30 minutes in a desiccator. Reasoning: Dihydrochloride salts are highly hygroscopic; opening a cold vial will cause condensation, altering the compound's effective molecular weight and degrading the sample.
Calculation & Weighing: Calculate the required mass based on the lot-specific molecular weight provided on your Certificate of Analysis (CoA), ensuring you account for the dihydrochloride salt form (approx. MW ~207.1 g/mol ). Aseptically weigh the powder into a sterile microcentrifuge tube.
Primary Dissolution: Add the appropriate volume of sterile 1X PBS (pH 7.4) to achieve a 10 mM stock. Vortex vigorously for 60 seconds. If particulates remain, sonicate in a room-temperature water bath for 2–3 minutes.
pH Verification & Adjustment (Critical): Spot-check the pH of the stock solution using a micro-pH meter or high-resolution pH indicator strips. If the pH has dropped below 7.0, carefully titrate with 0.1 M NaOH in 1 µL increments until the pH reaches 7.2–7.4.
Sterilization: Pass the neutralized solution through a sterile 0.22 µm Polyethersulfone (PES) syringe filter. Reasoning: PES membranes are specifically chosen for their low protein and low small-molecule binding characteristics, ensuring no loss of compound concentration during sterilization.
Storage: Aliquot the sterile stock into low-bind tubes (50–100 µL/tube) to avoid repeated freeze-thaw cycles. Store immediately at -80°C.
Protocol B: Dilution and Cell Treatment
Media Pre-warming: Warm the complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS) to 37°C.
Intermediate Dilution: To prevent localized osmotic shock or transient precipitation, do not add the 10 mM stock directly to the cells. Instead, perform an intermediate dilution. For a final target concentration of 10 µM, first dilute the 10 mM stock 1:10 in pre-warmed media to create a 1 mM intermediate.
Final Treatment: Dilute the 1 mM intermediate 1:100 into the final culture vessel. Mix by gentle plate agitation (figure-eight motion) rather than pipetting up and down, which can cause foaming in serum-containing media.
Vehicle Control Validation: For the experiment to be valid, you must include a vehicle control well. If using the aqueous protocol, add an equivalent volume of sterile 1X PBS to the control cells. If using DMSO, add DMSO to match the exact final percentage (e.g., 0.1% v/v) present in the treated wells.
Troubleshooting & Optimization
Issue: Compound precipitates upon addition to culture media.
Causality: This is known as "crashing out." It occurs when the compound is highly soluble in the acidic environment created by its own dihydrochloride salt, but insoluble at the physiological pH (7.4) of the media [2].
Solution: Ensure you have performed the pH neutralization step (Protocol A, Step 4) before adding it to the media. Alternatively, increase the volume of the intermediate dilution step to allow slower equilibration with the media's buffering system [3].
Issue: Inconsistent assay results between biological replicates.
Causality: Repeated freeze-thaw cycles of the stock solution can lead to degradation of the amine or microscopic precipitation that is pipetted unevenly.
Solution: Strictly adhere to single-use aliquots. Discard any thawed stock solution after the experiment.
Method
Application Notes: Leveraging 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride in Modern Drug Discovery
Introduction: The Strategic Value of Constrained Bicyclic Scaffolds In the landscape of contemporary medicinal chemistry, the concept of "privileged scaffolds" has become a guiding principle for efficient drug discovery....
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Value of Constrained Bicyclic Scaffolds
In the landscape of contemporary medicinal chemistry, the concept of "privileged scaffolds" has become a guiding principle for efficient drug discovery.[1][2][3] These are molecular frameworks that demonstrate the ability to bind to multiple biological targets, often with high affinity. The 6,7-Dihydro-5H-pyrindin-7-ylamine scaffold represents a compelling example of such a structure. As a partially saturated, bicyclic amine, it offers a unique combination of three-dimensional character and synthetic versatility, which are highly desirable attributes for probing complex biological systems.[1]
The pyridine ring is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and π-π stacking interactions within protein binding sites.[4][5][6] By fusing it with a cyclopentane ring and introducing a primary amine, the 6,7-Dihydro-5H-pyrindin-7-ylamine building block provides a rigidified structure with a defined exit vector. This conformational constraint reduces the entropic penalty upon binding to a target, potentially leading to higher affinity and selectivity. The primary amine at the 7-position serves as a critical handle for a wide array of synthetic diversification strategies, allowing for the systematic exploration of chemical space around the core scaffold.
This guide provides a comprehensive overview of the practical applications of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride, detailing its physicochemical properties, handling procedures, and step-by-step protocols for its incorporation into discovery libraries via common and robust chemical transformations.
Physicochemical Properties and Handling
6,7-Dihydro-5H-pyrindin-7-ylamine is supplied as a dihydrochloride salt to enhance its stability, shelf-life, and solubility in polar solvents.[7] The salt form ensures that the primary amine is protonated, preventing oxidative degradation and simplifying handling.
Table 1: Predicted Physicochemical Properties and Handling Information
Parameter
Value/Information
Rationale & Significance
Molecular Formula
C₈H₁₂Cl₂N₂
For the dihydrochloride salt.
Molecular Weight
207.10 g/mol
For the dihydrochloride salt.
Appearance
White to off-white solid (predicted)
Typical for amine hydrochloride salts.
pKa (Conjugate Acid)
~8.5 - 9.5 (Predicted)
The primary amine is expected to be basic. This value is critical for selecting the appropriate base in reactions.
Predicted clogP
~1.0 - 1.5 (For free base)
Indicates good starting lipophilicity for fragment-based and lead-oriented synthesis.
Handling
Store under inert atmosphere (Argon or Nitrogen), desiccated. Hygroscopic.
Amine salts can absorb moisture, which can interfere with anhydrous reactions.[7]
Solubility
Soluble in water, methanol. Sparingly soluble in dichloromethane, THF.
The salt form enhances polar solvent solubility. For reactions in aprotic solvents, the free base must be generated.
Liberating the Free Amine from the Dihydrochloride Salt
For most organic reactions, the free amine is required. This is typically achieved in situ by adding a suitable base. The choice of base is critical and depends on the reaction conditions.
For Amide Couplings: Tertiary amine bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used. At least two equivalents are required to neutralize both hydrochloride ions, with an additional equivalent often used to facilitate the coupling reaction.
For Anhydrous Reactions: An aqueous workup can be performed to isolate the free base. Dissolve the salt in water, basify with NaOH or K₂CO₃ to pH > 10, and extract with an organic solvent like dichloromethane or ethyl acetate. The organic layer is then dried and concentrated. This is useful for preparing a stock solution of the free amine.
Core Synthetic Applications & Protocols
The primary amine of 6,7-Dihydro-5H-pyrindin-7-ylamine is a versatile functional group that serves as a nucleophile in a variety of essential bond-forming reactions.
Application 1: Amide Library Synthesis via Acyl Halides/Coupling Reagents
Amide bond formation is the most frequently used reaction in medicinal chemistry.[8] Coupling the pyrindinylamine with a library of carboxylic acids or acyl chlorides allows for the rapid generation of a diverse set of compounds to explore structure-activity relationships (SAR).
Protocol 1.1: General Procedure for Amide Coupling using EDC/HOBt
This protocol is suitable for coupling with a wide range of carboxylic acids. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like N-hydroxybenzotriazole (HOBt) minimizes racemization for chiral acids and improves efficiency.[8]
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride (1.0 equiv) and the desired carboxylic acid (1.1 equiv).
Add anhydrous DMF to dissolve the solids (concentration ~0.1 M).
Cool the mixture to 0 °C using an ice bath.
Add HOBt (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes.
Add EDC·HCl (1.2 equiv) portion-wise.
Allow the reaction to warm to room temperature and stir for 12-18 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Causality and Optimization:
Why DIPEA? DIPEA is a non-nucleophilic base that neutralizes the HCl salt and activates the carboxylic acid without competing in the coupling reaction.
Why 0 °C start? Adding the coupling reagent at a lower temperature helps to control the initial exotherm and minimize potential side reactions.
Troubleshooting: If the reaction is sluggish, particularly with electron-deficient amines, a more potent coupling agent like HATU can be used in place of EDC/HOBt.[8]
Application 2: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9][10][11] This reaction allows the pyrindinylamine to be coupled with a diverse range of aryl or heteroaryl halides, providing access to structures that are difficult to synthesize via traditional methods like nucleophilic aromatic substitution.[12]
Protocol 2.1: General Procedure for Buchwald-Hartwig Cross-Coupling
This protocol uses a common combination of a palladium source and a specialized phosphine ligand. The choice of ligand, base, and solvent is crucial for success and may require optimization for specific substrates.
Seal the tube, and evacuate and backfill with an inert atmosphere (N₂ or Ar) three times.
Add anhydrous toluene via syringe.
Place the tube in a preheated oil bath at 100-110 °C and stir for 8-24 hours.
Monitor the reaction by TLC or LC-MS.
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
Concentrate the filtrate and purify the crude product by flash column chromatography.
Causality and Optimization:
Why this catalyst system? The combination of a Pd(0) source like Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand like XPhos is highly effective for coupling primary amines.[9] The ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[10][11]
Why NaOtBu? A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the key palladium-amide intermediate.[11]
Troubleshooting: If yields are low, screening other ligands (e.g., SPhos, RuPhos) or bases (e.g., LHMDS, K₃PO₄) may be necessary. For aryl chlorides, which are less reactive, a more active catalyst system might be required.[13]
Application 3: Synthesis of Secondary Amines via Reductive Amination
Reductive amination is a robust and widely used method to form C-N bonds by reacting an amine with an aldehyde or ketone in the presence of a reducing agent.[14][15] This one-pot procedure is highly efficient for generating libraries of secondary amines, introducing a wide variety of alkyl or aryl-alkyl substituents.
Protocol 3.1: General Procedure for Reductive Amination
This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for reductive aminations. It is stable under mildly acidic conditions often used to promote imine formation.[16][17]
Anhydrous Dichloroethane (DCE) or Dichloromethane (DCM)
Procedure:
In a round-bottom flask, suspend 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride (1.0 equiv) in anhydrous DCE.
Add the aldehyde or ketone (1.1 equiv) followed by DIPEA (2.2 equiv) to neutralize the salt and form the free amine.
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the intermediate imine/enamine.[14]
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise. A slight effervescence may be observed.
Stir the reaction at room temperature for 4-16 hours.
Monitor the reaction by TLC or LC-MS.
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
Purify the crude product by flash column chromatography.
Causality and Optimization:
Why STAB? NaBH(OAc)₃ is a mild hydride donor that selectively reduces the protonated iminium ion intermediate much faster than it reduces the starting aldehyde or ketone, minimizing the formation of alcohol byproducts.[17]
Why the pre-stir? Allowing the amine and carbonyl to stir together before adding the reducing agent ensures the formation of the imine intermediate, which is the species that is reduced.[14]
Troubleshooting: For sterically hindered ketones or less reactive amines, adding a catalytic amount of acetic acid can help to accelerate imine formation.[16]
Visualization of Synthetic Workflows
Diagram 1: General Drug Discovery Workflow
Caption: Workflow for utilizing the building block in library synthesis.
Application Notes and Protocols for In Vivo Dosing of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride
Disclaimer: The following application notes and protocols are intended for research purposes only and are not for human or veterinary use.[1] Specific in vivo data for 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride is...
Author: BenchChem Technical Support Team. Date: April 2026
Disclaimer: The following application notes and protocols are intended for research purposes only and are not for human or veterinary use.[1] Specific in vivo data for 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride is not extensively available in public literature. Therefore, the subsequent guidelines are based on established principles of preclinical in vivo testing for novel chemical entities (NCEs) and data from structurally related compounds. Researchers must adapt these protocols based on their own in vitro characterization and emerging in vivo data.
Introduction
6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride is a small molecule heterocyclic amine. The dihydrochloride salt form suggests enhanced aqueous solubility, a favorable characteristic for in vivo formulation.[2] Compounds with related pyrindine and dihydropyridine scaffolds have shown potential in therapeutic areas such as neuropharmacology and oncology.[2] This document provides a comprehensive framework for the preclinical in vivo evaluation of this compound, covering formulation, pharmacokinetics, dose-range finding, and hypothetical efficacy studies.
Part 1: Physicochemical Characterization and Formulation Development
A thorough understanding of the physicochemical properties of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride is the cornerstone of a successful in vivo study. The dihydrochloride salt form is a positive indicator for aqueous solubility, which is a critical first step in developing a parenteral or oral formulation.
Solubility Assessment
Before any in vivo experiment, the solubility of the compound in various pharmaceutically acceptable vehicles should be determined. This will dictate the choice of formulation for different routes of administration.
Protocol: Solubility Screen
Prepare a stock solution of the test compound in a solvent in which it is freely soluble (e.g., DMSO).
In separate vials, add an excess of the compound to a range of vehicles (see Table 1).
Agitate the vials at room temperature for 24 hours to ensure equilibrium is reached.
Centrifuge the samples to pellet the undissolved compound.
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS.
For initial in vivo studies, a simple aqueous solution is preferable if the compound's solubility allows. The dihydrochloride salt may result in an acidic solution, and pH adjustment might be necessary to improve tolerability.
Protocol: Formulation for IV Injection
Vehicle Preparation: Prepare the chosen aqueous vehicle (e.g., saline).
Drug Solubilization: Weigh the required amount of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride and add it to the vehicle.
Mixing: Vortex and/or sonicate the mixture until the compound is completely dissolved. Gentle heating may be applied if the compound's thermal stability is confirmed.[3]
pH Adjustment: If necessary, adjust the pH of the final solution to a physiologically acceptable range (typically pH 6.5-7.5 for IV) using dilute HCl or NaOH.[3]
Sterilization: Filter the final formulation through a 0.22 µm sterile filter into a sterile container.
Part 2: Pharmacokinetic (PK) Studies
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This information is critical for designing subsequent efficacy studies.
Single-Dose PK in Rodents
A single-dose PK study in a rodent species (e.g., Sprague-Dawley rats) is a standard initial in vivo experiment. The inclusion of both intravenous (IV) and oral (PO) administration allows for the determination of key PK parameters, including bioavailability.
Protocol: Single-Dose Pharmacokinetics in Rats
Animal Model: Male Sprague-Dawley rats (200-250 g) with jugular vein cannulation for serial blood sampling.
Group Size: 3-4 animals per group.
Routes of Administration and Doses:
IV: A low, non-toxic dose (e.g., 1-2 mg/kg) to determine clearance and volume of distribution.
PO: A higher dose (e.g., 10 mg/kg) to assess oral absorption and bioavailability.
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose) into tubes containing an appropriate anticoagulant.[4]
Sample Analysis: Quantify the plasma concentrations of the compound using a validated LC-MS/MS method.
Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis.[4]
Parameter
Description
Cmax
Maximum observed plasma concentration.
Tmax
Time to reach Cmax.
AUC (Area Under the Curve)
Total drug exposure over time.
t1/2 (Half-life)
Time required for the plasma concentration to decrease by half.
CL (Clearance)
Volume of plasma cleared of the drug per unit time.
Vd (Volume of Distribution)
Apparent volume into which the drug distributes in the body.
F% (Oral Bioavailability)
The fraction of the orally administered dose that reaches systemic circulation.
Table 2: Key Pharmacokinetic Parameters.
Part 3: Dose-Range Finding (MTD) Studies
The Maximum Tolerated Dose (MTD) is the highest dose of a drug that does not cause unacceptable toxicity. MTD studies are crucial for selecting dose levels for efficacy studies.
Acute MTD Study in Mice
An acute dose-range finding study involves administering single, escalating doses of the compound to small groups of animals.
Protocol: Acute Dose-Range Finding in Mice
Animal Model: Male and female BALB/c mice (6-8 weeks old).
Group Size: 3-5 animals per group.
Vehicle: A well-tolerated vehicle determined from formulation studies.
Dose Levels: A wide range of doses administered as a single dose (e.g., 1, 10, 50, 100, 500, 1000 mg/kg).[4]
Administration: The intended route for future efficacy studies (e.g., PO or IP).
Data Collection:
Record all clinical observations (e.g., changes in posture, activity, breathing) at regular intervals for the first few hours and then daily for up to 14 days.
Measure body weights daily.
Record any instances of morbidity or mortality.[4]
Part 4: Hypothetical Efficacy Studies
Based on the potential applications of related compounds in oncology and neuropharmacology, the following are hypothetical efficacy study designs.[2] The choice of model should be guided by the compound's in vitro mechanism of action.
Oncology: Xenograft Tumor Model
This model is widely used to evaluate the anti-cancer efficacy of a compound in vivo.[]
Protocol: Efficacy in a Human Tumor Xenograft Model
Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice).
Tumor Cell Implantation: Subcutaneously implant a human cancer cell line (selected based on in vitro sensitivity to the compound) into the flank of each mouse.
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
Randomization: Randomize mice into treatment and control groups.
Dosing:
Treatment Group(s): Administer 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride at one or more dose levels (below the MTD) on a predetermined schedule (e.g., daily, once a week).
Vehicle Control Group: Administer the vehicle alone.
Positive Control Group (Optional): Administer a standard-of-care chemotherapy agent.
Endpoint Analysis:
Measure tumor volume and body weight 2-3 times per week.
At the end of the study, collect tumors for ex vivo analysis (e.g., histology, biomarker analysis).
Caption: Workflow for a xenograft tumor efficacy study.
Neuropharmacology: Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
This model is used to assess the anti-inflammatory potential of a compound in the central nervous system.
Protocol: LPS-Induced Neuroinflammation in Mice
Animal Model: C57BL/6 mice.
Acclimation: Acclimate animals to the experimental conditions.
Dosing: Administer 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride or vehicle (e.g., PO or IP) at a predetermined time before the inflammatory challenge.
LPS Challenge: Administer a single intraperitoneal injection of LPS (e.g., 1 mg/kg) to induce a systemic inflammatory response and subsequent neuroinflammation.
Endpoint Analysis:
Behavioral Tests: Conduct behavioral tests (e.g., open field test, elevated plus maze) to assess sickness behavior.
Biochemical Analysis: At a specific time point post-LPS (e.g., 2-24 hours), collect blood and brain tissue.
Measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) in plasma and brain homogenates using ELISA or multiplex assays.
Analyze microglial activation in the brain via immunohistochemistry (e.g., Iba1 staining).
Part 5: Data Analysis and Interpretation
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial in vivo characterization of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride. A phased and methodologically sound approach, starting from formulation development and progressing through pharmacokinetics, dose-finding, and efficacy studies, is essential for successfully evaluating the therapeutic potential of this novel compound. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
References
Benchchem. (n.d.). Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
BOC Sciences. (n.d.). Animal Testing for Inhibitor Evaluation.
Chem-Impex. (n.d.). 6,7-Dihydro-5H-[3]pyrindin-5-ylamine dihydrochloride. Retrieved from
Apollo Scientific. (n.d.). 6,7-Dihydro-5H-[]pyrindin-7-ylamine dihydrochloride. Retrieved from
Benchchem. (n.d.). Application Notes & Protocols for in vivo Studies of 6-Propylpyridazin-3-amine.
Sapphire Bioscience. (n.d.). 6,7-Dihydro-5H-[3]pyrindin-7-ylamine dihydrochloride. Retrieved from
ACS Publications. (2022). Overcoming Preclinical Safety Obstacles to Discover (S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][2][3]oxazine-3-sulfonamide (GDC-2394): A Potent and Selective NLRP3 Inhibitor. Retrieved from
MDPI. (2023). Animal Models for the Investigation of P2X7 Receptors.
PubMed. (2022). 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition.
Application Note: Amine Functionalization of 6,7-Dihydro-5H-pyrindin-7-ylamine Dihydrochloride in Targeted Drug Synthesis
Executive Summary & Scientific Context 6,7-Dihydro-5H-pyrindin-7-ylamine (also designated as 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine) is a privileged fused bicyclic scaffold extensively utilized in modern medicinal c...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Scientific Context
6,7-Dihydro-5H-pyrindin-7-ylamine (also designated as 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine) is a privileged fused bicyclic scaffold extensively utilized in modern medicinal chemistry. The primary amine situated on the cyclopentyl ring serves as a critical vector for functionalization, enabling the synthesis of highly selective therapeutic agents. Recent breakthroughs have leveraged this building block in the development of second-generation Protein Arginine Methyltransferase 5 (PRMT5) inhibitors for MTAP-deleted cancers[1][2], Calmodulin-dependent protein kinase II (CaMKII) inhibitors for cardiac arrhythmias[3], and monoamine oxidase B (MAO-B) inhibitors akin to Rasagiline[4].
This application note provides validated, self-contained protocols for the amine functionalization of the dihydrochloride salt variant (CAS: 1932614-56-6), detailing the mechanistic causality behind reagent selection, reaction monitoring, and product isolation.
Mechanistic Rationale: Salt Handling and Base Selection
The free base of 6,7-dihydro-5H-pyrindin-7-ylamine is susceptible to oxidative degradation and requires strict cold-chain logistics. By utilizing the dihydrochloride salt, chemists ensure long-term bench stability and precise stoichiometric control during reaction setup.
Causality in Experimental Design:
To perform nucleophilic amine functionalization, the salt must be neutralized in situ. The selection of the base is critical:
N,N-Diisopropylethylamine (DIPEA): Preferred over triethylamine (TEA) due to its increased steric hindrance, which prevents it from acting as a competing nucleophile during alkylation or amidation[3].
Equivalence: Exactly 2.0 to 2.5 equivalents of DIPEA are required to liberate the primary amine from the dihydrochloride matrix without creating a highly basic environment that could promote epimerization if a chiral variant (e.g., the (R)-enantiomer) is used[1].
Biological Application Pathways
The functionalization of this scaffold directly dictates its biological target. For instance, bulky heteroaryl substitutions via reductive amination are crucial for stabilizing the PRMT5-MTA complex in targeted oncology[2].
Mechanism of PRMT5 inhibition in MTAP-deleted cancers via stabilized PRMT5-MTA complex.
Divergent Synthetic Workflows
Divergent synthetic workflows for the amine functionalization of 6,7-Dihydro-5H-pyrindin-7-ylamine.
Protocol A: Mild Reductive Amination
Application: Synthesis of PRMT5 and CaMKII inhibitor precursors[1][3].
Mechanistic Insight: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over NaBH₄ because its electron-withdrawing acetate groups reduce the hydride's nucleophilicity. This prevents the premature reduction of the starting aldehyde and selectively reduces the intermediate iminium ion without requiring highly acidic conditions.
Self-Validating Protocol:
Preparation: Suspend 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride (1.0 eq, 5.0 mmol) in anhydrous Dichloromethane (DCM, 25 mL) under an inert N₂ atmosphere.
Neutralization: Add DIPEA (2.2 eq, 11.0 mmol) dropwise at 0 °C. Stir for 15 minutes until a homogenous solution is achieved, confirming complete liberation of the free base.
Imine Formation: Add the target aldehyde (1.05 eq, 5.25 mmol). Stir at room temperature for 2 hours. Validation Check: Remove a 10 µL aliquot, quench in MeOH, and analyze via LC-MS to confirm >90% imine intermediate formation.
Reduction: Cool the reaction back to 0 °C. Add NaBH(OAc)₃ (1.5 eq, 7.5 mmol) in three portions over 15 minutes to control the exothermic release of hydrogen gas.
Completion & Workup: Stir at room temperature for 12 hours. Quench with saturated aqueous NaHCO₃ (20 mL) to neutralize excess hydride and acetic acid byproducts. Extract with DCM (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify via reverse-phase chromatography (Water/Acetonitrile with 0.1% TFA) to isolate the secondary amine[3].
Protocol B: Uronium-Mediated Amidation
Application: Attachment of complex heterocyclic carboxylic acids for kinase ligand development[3].
Mechanistic Insight: The cyclopentyl ring introduces moderate steric hindrance around the amine. HATU is utilized because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which undergoes nucleophilic attack significantly faster than standard HOBt esters, overcoming the steric bulk and minimizing epimerization of chiral substrates.
Self-Validating Protocol:
Activation: Dissolve the carboxylic acid (1.1 eq, 2.2 mmol) and HATU (1.2 eq, 2.4 mmol) in anhydrous DMF (10 mL). Add DIPEA (3.0 eq, 6.0 mmol) and stir at room temperature for 10 minutes. Validation Check: A distinct color change (often to pale yellow) indicates the formation of the active HOAt ester.
Coupling: Add 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride (1.0 eq, 2.0 mmol) to the activated mixture.
Monitoring: Stir for 4-6 hours at room temperature. Monitor via TLC (Eluent: 10% MeOH in DCM). The disappearance of the baseline amine spot validates reaction completion.
Workup: Dilute the mixture with Ethyl Acetate (50 mL) and wash sequentially with 5% aqueous LiCl (3 x 20 mL) to effectively remove the DMF solvent, followed by brine (20 mL).
Isolation: Dry the organic layer (MgSO₄), filter, and concentrate. Purify via flash column chromatography to yield the pure amide.
Protocol C: Direct Propargylation
Application: Synthesis of irreversible MAO-B inhibitors (Rasagiline analogues)[4].
Mechanistic Insight: Direct alkylation with propargyl bromide risks over-alkylation (forming tertiary amines). To favor the secondary amine, the reaction is run with a slight excess of the pyrindinylamine (or via slow addition of the electrophile) using a mild inorganic base (K₂CO₃) in a polar aprotic solvent.
Quantitative Data Summary
The following table summarizes the optimized parameters and expected outcomes for the three primary functionalization pathways.
Chromatographic Purification of 6,7-Dihydro-5H-pyrindin-7-ylamine Dihydrochloride: An Application and Protocol Guide
This guide provides a comprehensive overview and detailed protocols for the chromatographic purification of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride. As a polar, dicationic molecule at acidic to neutral pH, this...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive overview and detailed protocols for the chromatographic purification of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride. As a polar, dicationic molecule at acidic to neutral pH, this compound presents unique challenges for purification by traditional reversed-phase chromatography. This document outlines three effective strategies: Hydrophilic Interaction Liquid Chromatography (HILIC), Ion-Pair Reversed-Phase Chromatography, and Cation-Exchange Chromatography. The methodologies are designed for researchers, scientists, and drug development professionals seeking robust and efficient purification schemes.
Introduction to the Purification Challenge
6,7-Dihydro-5H-pyrindin-7-ylamine, in its dihydrochloride salt form, is a highly polar and water-soluble organic molecule. The presence of two basic nitrogen atoms—one in the pyridine ring and one in the primary amine—results in a dicationic species in acidic and neutral aqueous solutions. This high polarity makes it poorly retained on conventional C18 stationary phases, often leading to elution in the solvent front and co-elution with other polar impurities.[1]
The primary challenge in the purification of this compound is to achieve adequate retention on a chromatographic support to enable separation from starting materials, by-products, and other process-related impurities. The choice of chromatographic mode is therefore critical and must be tailored to the specific physicochemical properties of the analyte.
Physicochemical Properties of 6,7-Dihydro-5H-pyrindin-7-ylamine Dihydrochloride
A thorough understanding of the analyte's properties is fundamental to developing a successful purification strategy.
Relevant for mass spectrometry detection and calculating sample concentrations.
Structure
A pyridine ring fused to a cyclopentane ring with a primary amine substituent.
The two basic nitrogens are key to its chromatographic behavior.
pKa (Predicted)
Pyridine nitrogen: ~5-6, Primary amine: ~9-10
Dictates the charge state of the molecule at a given pH, crucial for method development in ion-exchange and ion-pair chromatography.[1]
Solubility
Highly soluble in water.[3] Limited solubility in non-polar organic solvents. Solubility in polar organic solvents like methanol and acetonitrile should be experimentally determined but is expected to be moderate.[4][5]
Influences the choice of sample diluent and mobile phase composition. High aqueous solubility favors HILIC and ion-exchange chromatography.
The presence of chloride counter-ions can influence peak shape in some chromatographic modes.[6]
Recommended Purification Methodologies
Based on the properties of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride, three primary chromatographic techniques are recommended. The choice among them will depend on the nature of the impurities, the required purity, and the available instrumentation.
HILIC is a powerful technique for the separation of polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography.[7][8] In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent, typically acetonitrile, and a small amount of aqueous buffer.[9] A water-rich layer is formed on the surface of the stationary phase, and polar analytes are retained through partitioning between this layer and the bulk mobile phase.[10]
Causality of Experimental Choices:
Stationary Phase: A bare silica, amide, or zwitterionic HILIC phase is recommended. Amide phases often provide good peak shapes for basic compounds. Zwitterionic phases can offer unique selectivity due to both cationic and anionic exchange interactions.[11][12]
Mobile Phase: A high percentage of acetonitrile (e.g., >80%) is used to ensure retention in HILIC mode. An aqueous buffer, such as ammonium formate or ammonium acetate, is included to control the pH and ionic strength, which significantly impacts peak shape and retention time.[6] A slightly acidic pH (e.g., 3-6) will ensure the analyte is fully protonated and interacts strongly with the stationary phase.
Gradient Elution: A gradient of increasing aqueous component is used to elute the analyte. This allows for the separation of compounds with a range of polarities.
Mobile Phase A: 10 mM Ammonium formate in water, pH 3.0 (adjusted with formic acid)
Mobile Phase B: Acetonitrile
Gradient:
Time (min)
%A
%B
0
5
95
20
40
60
22
40
60
25
5
95
| 30 | 5 | 95 |
Flow Rate: Dependent on column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID column)
Column Temperature: 30-40 °C
Detection: UV at 254 nm or Mass Spectrometry (MS)
Sample Preparation: Dissolve the sample in the initial mobile phase conditions (95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0). If solubility is an issue, use a minimum amount of water and dilute with acetonitrile.
Visualization of HILIC Workflow
Caption: Workflow for HILIC purification.
Ion-Pair Reversed-Phase Chromatography
Ion-pair chromatography is a variation of reversed-phase chromatography that enables the separation of ionic compounds on a non-polar stationary phase.[13] An ion-pairing reagent, which is a large ionic molecule with a hydrophobic tail, is added to the mobile phase.[14] This reagent forms a neutral ion-pair with the charged analyte, which can then be retained by the reversed-phase column.[15]
Causality of Experimental Choices:
Stationary Phase: A standard C18 column is typically used.
Ion-Pairing Reagent: For the positively charged 6,7-Dihydro-5H-pyrindin-7-ylamine, an anionic ion-pairing reagent such as an alkyl sulfonate (e.g., sodium 1-hexanesulfonate) is suitable. The length of the alkyl chain can be adjusted to modulate retention.
Mobile Phase: The mobile phase consists of an aqueous buffer containing the ion-pairing reagent and an organic modifier like methanol or acetonitrile. The pH of the aqueous phase should be controlled to ensure the analyte is in its charged form. A pH between 2.5 and 4 is recommended.
Concentration of Ion-Pairing Reagent: The concentration of the ion-pairing reagent affects retention. A typical starting concentration is 5-10 mM.[13]
Column: C18 column (e.g., Phenomenex Luna C18, 5 µm)
Mobile Phase A: 10 mM Sodium 1-hexanesulfonate in water, pH 3.0 (adjusted with phosphoric acid)
Mobile Phase B: Methanol or Acetonitrile
Gradient:
Time (min)
%A
%B
0
95
5
25
50
50
30
50
50
32
95
5
| 40 | 95 | 5 |
Flow Rate: Dependent on column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID column)
Column Temperature: 30-40 °C
Detection: UV at 254 nm
Sample Preparation: Dissolve the sample in Mobile Phase A.
Important Consideration: Columns used with ion-pairing reagents should be dedicated to this purpose, as the reagent can irreversibly adsorb to the stationary phase.[16]
Visualization of Ion-Pair Chromatography Workflow
Caption: Workflow for Ion-Pair Reversed-Phase purification.
Cation-Exchange Chromatography (CEX)
Cation-exchange chromatography separates molecules based on their net positive charge. The stationary phase consists of negatively charged functional groups. At a pH where the analyte is positively charged, it will bind to the stationary phase. Elution is achieved by increasing the ionic strength (salt concentration) or by changing the pH of the mobile phase.
Causality of Experimental Choices:
Stationary Phase: A strong cation-exchange (SCX) resin is recommended. SCX resins contain strongly acidic functional groups (e.g., sulfonic acid) that are negatively charged over a wide pH range.
Mobile Phase: A buffer system that maintains a pH at least one unit below the pKa of the primary amine group (e.g., pH 4-7) should be used to ensure the analyte is positively charged.
Elution: A salt gradient (e.g., using NaCl or KCl) is employed to elute the bound analyte. The positively charged salt cations compete with the analyte for binding sites on the resin. Alternatively, a pH gradient can be used.
Aqueous buffer with organic modifier and ion-pairing reagent.[15]
Aqueous buffers with a salt or pH gradient.
Advantages
- Good for very polar compounds- MS-compatible mobile phases- High organic content facilitates solvent evaporation
- Utilizes common C18 columns- Can provide unique selectivity
- High loading capacity- Orthogonal to reversed-phase- Can be very selective based on charge
Disadvantages
- Can have longer equilibration times- Sample solubility in high organic can be an issue
- Ion-pairing reagents can be difficult to remove from the column and sample- Often not MS-compatible
- Requires a desalting step after purification- Can be sensitive to small changes in pH and ionic strength
Conclusion
The purification of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride requires a chromatographic strategy that can effectively manage its high polarity and dicationic nature. HILIC, ion-pair reversed-phase chromatography, and cation-exchange chromatography all offer viable solutions. The optimal method will depend on the specific purification goals, the nature of the impurities, and the available resources. For analytical purposes and when MS detection is desired, HILIC is often the preferred choice. For preparative scale purification where high loading capacity is needed, cation-exchange chromatography can be highly effective, provided a subsequent desalting step is feasible. Ion-pair chromatography offers a useful alternative if HILIC or ion-exchange are not available or do not provide the desired selectivity. Careful method development and optimization, guided by the principles outlined in this document, will lead to the successful purification of this challenging compound.
References
Khafagy, M. M., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. Molecules, 27(14), 4363. [Link]
Khafagy, M. M., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. ACS Omega, 7(28), 24471-24483. [Link]
Li, J., et al. (2013). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Advanced Materials Research, 634-638, 137-140. [Link]
Wang, C., et al. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(5), 2823-2826. [Link]
Lu, W., et al. (2020). Zwitterionic HILIC tandem mass spectrometry with isotope dilution for rapid, sensitive and robust quantification of pyridine nucleotides in biological extracts. Journal of Chromatography B, 1144, 122078. [Link]
Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]
Agilent Technologies. (n.d.). Ion-Exchange Chromatography for Biomolecule Analysis. Retrieved from [Link]
Chrom Tech, Inc. (2025). Mastering Ion Exchange Chromatography: Essential Guide. Retrieved from [Link]
Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]
Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252), 1-8. [Link]
Bio-Rad. (n.d.). Cation Exchange Chromatography. Retrieved from [Link]
Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Retrieved from [Link]
LCGC. (2019). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. Retrieved from [Link]
Williams, A. J., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(5), 1296-1307. [Link]
LCGC. (2019). HILIC to the Rescue: Pharmaceutical Development Case Examples. Retrieved from [Link]
ResearchGate. (2021). What is storage condition for a C18 column after using ion pair reagent (e.g. TEAA)?. Retrieved from [Link]
Waters Corporation. (n.d.). Ion-Pairing Systems for Reversed-Phase Chromatography of Oligonucleotides. Retrieved from [Link]
NextSDS. (n.d.). 5H,6H,7H-cyclopenta[b]pyridin-7-amine dihydrochloride. Retrieved from [Link]
Semantic Scholar. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3- carbonitrile Compounds and Their Applicability As Inhibitor Films. Retrieved from [Link]
NextSDS. (n.d.). 5H-Cyclopenta[b]pyridin-7-amine, 6-ethyl-6,7-dihydro-. Retrieved from [Link]
Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
ResearchGate. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. Retrieved from [Link]
Phenomenex. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Retrieved from [Link]
Vedantu. (n.d.). Amine compounds. Retrieved from [Link]
Toppr. (n.d.). Amine compounds. Retrieved from [Link]
ChemRxiv. (2023). pKalculator: A pKa predictor for C-H bonds. Retrieved from [Link]
Rupp, M. (2011). Predicting the pKa of Small Molecules. Retrieved from [Link]
Chemistry LibreTexts. (2023). 7.3 Solubility of Amines. Retrieved from [Link]
Waters Corporation. (n.d.). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Retrieved from [Link]
Agilent Technologies. (2021). Analysis of Inorganic Anions Using HILIC Chromatography and the Agilent InfinityLab LC/MSD iQ Mass Selective Detector. Retrieved from [Link]
Shodex. (n.d.). LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent. Retrieved from [Link]
Introduction & Chemical Profile 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride (also known as 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride, CAS: 1932614-56-6) is a highly valued building block in modern...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Profile
6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride (also known as 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride, CAS: 1932614-56-6) is a highly valued building block in modern medicinal chemistry. Featuring a primary amine at the C7 position of a fused cyclopenta[b]pyridine ring system, this scaffold is frequently incorporated into targeted therapeutics, including PRMT5 inhibitors, Factor XIa inhibitors, and IRAK4 degraders[1].
However, coupling this amine to carboxylic acids presents distinct synthetic challenges. The proximity of the primary amine to the fused aromatic system introduces moderate steric hindrance, while the dihydrochloride salt form requires precise stoichiometric control of the base to prevent reaction stalling or unwanted side reactions. This application note details the causality behind reagent selection and provides field-proven, self-validating protocols for achieving high-yielding peptide bonds with this specific substrate.
Mechanistic Insights: The Causality of Experimental Choices
To achieve >90% conversion rates with 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride, researchers must address two primary mechanistic hurdles:
The Dihydrochloride Neutralization Challenge
The compound is supplied as a dihydrochloride salt, meaning both the primary amine (pKa ~9.5) and the pyridine nitrogen (pKa ~5.2) are protonated. For the primary amine to act as an effective nucleophile, the salt must be fully neutralized in situ.
The Base Stoichiometry Rule: A minimum of 3.5 to 4.0 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is strictly required.
Causality: 2.0 equivalents are consumed immediately to neutralize the two HCl molecules. 1.0 equivalent is required to deprotonate the carboxylic acid partner to initiate activation. The remaining 0.5–1.0 equivalent ensures the microenvironment remains sufficiently basic to drive the aminolysis kinetics forward. Failing to account for the pyridine HCl salt is the most common cause of low coupling yields with this substrate.
Steric Hindrance and the "7-Aza Effect"
Because the C7 amine is sterically demanding, classical carbodiimide coupling (e.g., DCC or EDC alone) often results in sluggish reaction times and high rates of epimerization at the carboxylic acid's α-chiral center.
Reagent Selection: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the gold standard for this substrate [2].
Causality: HATU generates an extremely reactive OAt (7-aza-1-hydroxybenzotriazole) active ester. The nitrogen atom at position 7 of the HOAt leaving group provides anchimeric assistance (a neighboring group effect). It forms a transient hydrogen bond with the incoming 6,7-Dihydro-5H-pyrindin-7-ylamine, pre-organizing the transition state and drastically accelerating the nucleophilic attack despite the steric bulk[3].
Data Presentation: Reagent Comparison
The following table summarizes the performance of various coupling systems when reacting a standard N-protected amino acid with 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride (0.1 M in DMF at 25°C).
Coupling System
Base (DIPEA)
Additive
Avg. Reaction Time
Expected Yield
Epimerization Risk
Notes
HATU
4.0 eq
None
1 - 2 hours
92 - 98%
Very Low
Optimal choice. Fastest kinetics due to the 7-aza effect.
HBTU
4.0 eq
HOBt (1.0 eq)
4 - 6 hours
75 - 85%
Low
Slower aminolysis; lacks the anchimeric assistance of HOAt.
EDC·HCl
4.0 eq
HOAt (1.1 eq)
8 - 12 hours
80 - 90%
Low
Excellent for scale-up. Byproducts are water-soluble.
This protocol is designed to prevent guanidinylation (a dead-end side reaction where the amine attacks HATU directly) by ensuring the active ester is fully formed before the amine is introduced.
Step 1: Pre-Activation
Dissolve the carboxylic acid (1.0 eq, 1.0 mmol) and HATU (1.1 eq, 1.1 mmol) in anhydrous DMF (10 mL) under a nitrogen atmosphere.
Add DIPEA (1.5 eq, 1.5 mmol) dropwise at room temperature.
Self-Validation Check: Stir for 5–10 minutes. The solution will typically turn a pale yellow, indicating the successful formation of the OAt active ester. Do not exceed 15 minutes to avoid active ester degradation.
Step 2: Neutralization & Aminolysis
4. In a separate vial, suspend 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride (1.1 eq, 1.1 mmol) in anhydrous DMF (2 mL).
5. Add DIPEA (2.5 eq, 2.5 mmol) to this suspension to free-base the amine. The suspension should clear as the dihydrochloride salt dissolves.
6. Transfer the free-based amine solution dropwise into the pre-activated carboxylic acid mixture.
7. Stir at room temperature for 1–2 hours. Monitor completion via LCMS or TLC.
Step 3: Workup & Isolation
8. Quench the reaction by adding water (30 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
9. Wash the combined organic layers sequentially with:
For reactions >10 grams where HATU costs become prohibitive, EDC·HCl combined with HOAt provides a highly scalable alternative with water-soluble byproducts.
Dissolve the carboxylic acid (1.0 eq) and HOAt (1.1 eq) in DCM/DMF (4:1, 0.2 M).
Cool to 0°C and add EDC·HCl (1.2 eq). Stir for 15 minutes.
Add 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride (1.05 eq) followed by DIPEA (3.5 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 8–12 hours.
Workup: Dilute with DCM and wash heavily with water and 1N HCl (briefly, to avoid protonating the product's pyridine ring, pH ~4 is ideal to wash away the EDC urea byproduct without losing the product to the aqueous layer).
Pathway Visualization
The following diagram illustrates the logical flow of the HATU-mediated coupling, highlighting the critical separation of the activation and free-basing steps.
Workflow of HATU-mediated peptide coupling with 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride.
References
Protein Arginine Methyltransferase-5 Inhibitor and Pharmaceutical Use Thereof. World Intellectual Property Organization. Patent WO2025039979A1. (Highlights the use of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine in targeted oncology therapeutics). [1]
The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. Carpino, L. A., et al. Angewandte Chemie International Edition, 2002, 41(3), 441-445.[Link] [2]
Peptide Coupling Reagents, More than a Letter Soup. El-Faham, A., & Albericio, F. Chemical Reviews, 2011, 111(11), 6557-6602.[Link] [3]
Application
Application Note: Optimal Long-Term Storage of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride
Abstract This application note provides a comprehensive guide to the optimal long-term storage conditions for 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride. As a hygroscopic and potentially light-sensitive amine hydr...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note provides a comprehensive guide to the optimal long-term storage conditions for 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride. As a hygroscopic and potentially light-sensitive amine hydrochloride salt, its stability is paramount for ensuring the integrity and reproducibility of research and development activities. This document outlines the chemical rationale behind the recommended storage protocols, provides detailed step-by-step procedures for storage and handling, and describes methods for quality control monitoring. By adhering to these guidelines, researchers can minimize degradation and preserve the compound's purity over extended periods.
Introduction
6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery.[1] Its structural features, including a pyridine ring and a primary amine, make it a versatile intermediate for synthesizing a range of complex molecules.[1] The long-term stability of such research chemicals is a critical factor that can significantly impact experimental outcomes, resource allocation, and the overall timeline of a project. Improper storage can lead to degradation, altering the compound's purity and reactivity, which in turn can result in unreliable data and project delays.[2]
This guide provides a detailed framework for the long-term preservation of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride, grounded in the principles of chemical stability. We will explore the key environmental factors that influence its degradation and present protocols to mitigate these risks.
Chemical Profile and Stability Considerations
The stability of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride is intrinsically linked to its chemical structure. Several key features warrant careful consideration:
Dihydrochloride Salt: The presence of two hydrochloride moieties makes the compound a salt. Such salts are often crystalline solids but can be highly hygroscopic, meaning they readily absorb moisture from the atmosphere.[3][4][5] Moisture uptake is a primary concern as it can lead to physical changes (e.g., clumping, deliquescence) and chemical degradation through hydrolysis.[4][5]
Amine Functionality: The primary amine group is susceptible to oxidation, which can be catalyzed by light, heat, and trace metal ions.[6][7] Amines can also react with atmospheric carbon dioxide, although this is more significant at elevated temperatures.[8]
Pyridine Heterocycle: The pyridine ring system can be sensitive to light.[9][10] Photodegradation can lead to complex reactions, including ring-opening or skeletal rearrangements, compromising the integrity of the molecule.[9][10][11]
Given these characteristics, the primary degradation pathways to control are hygroscopicity-induced hydrolysis, oxidation, and photodegradation.
Factors Influencing Long-Term Stability
To ensure the long-term integrity of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride, four key environmental factors must be meticulously controlled.
Humidity
As a dihydrochloride salt, the compound is presumed to be hygroscopic.[3][12] Absorbed moisture can act as a solvent, facilitating reactions and potentially leading to the dissociation of the salt into its free base.[4] Therefore, maintaining a dry environment is the most critical aspect of its storage.
Temperature
Elevated temperatures accelerate the rate of chemical reactions, including thermal degradation and oxidation.[7][8] While many amines are thermally stable at room temperature, lower temperatures are generally preferred to minimize any potential for degradation over long periods.[3][7] A supplier of a similar compound, 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride, recommends storage at room temperature under an inert atmosphere, suggesting that extreme cold is not necessarily required if other conditions are met.[13] However, for optimal long-term stability, refrigerated conditions are often recommended for sensitive reagents.[2][14]
Light
The pyridine moiety within the structure suggests a potential sensitivity to light, particularly UV radiation.[9][10][11] Exposure to light can provide the energy needed to initiate photochemical degradation pathways.[7] Therefore, protection from light is a mandatory precaution.
Atmosphere
The presence of oxygen in the atmosphere can lead to the oxidative degradation of the amine group.[6] For highly sensitive compounds or for storage over multiple years, replacing the air in the storage container with an inert gas such as argon or nitrogen can provide an additional layer of protection.[15]
Recommended Long-Term Storage Protocols
Based on the chemical principles outlined, the following protocols are recommended. A two-tiered approach provides options for standard and optimal (highest-purity) long-term storage.
Borosilicate glass vial with a PTFE-lined cap, flame-sealed ampoule for ultimate protection.
Ensures chemical inertness and a superior seal against moisture and air.
Step-by-Step Standard Storage Protocol
Container Selection: Use a clean, dry amber glass vial with a polytetrafluoroethylene (PTFE)-lined screw cap.
Aliquoting: If the compound is from a larger stock bottle, aliquot the desired amount for long-term storage into the smaller vial in a low-humidity environment (e.g., a glove box or a room with a dehumidifier). This minimizes repeated exposure of the main stock to the atmosphere.
Sealing: Tightly close the vial cap. For an enhanced seal, wrap the cap-vial interface with parafilm.[16][18]
Desiccation: Place the sealed vial inside a desiccator cabinet or a sealed container containing an active desiccant (e.g., silica gel with a humidity indicator).[2][17]
Refrigeration: Store the desiccator in a refrigerator at 2-8°C.[2][14] The refrigerator should not be used for storing food or beverages and should be designated for chemical storage.[19]
Step-by-Step Optimal Storage Protocol
Inert Atmosphere: Perform all handling inside a glovebox with a dry, inert atmosphere (Argon or Nitrogen).
Container Selection: Use a clean, dry amber glass vial suitable for crimp sealing or a glass ampoule.
Aliquoting: Dispense the desired amount of the compound into the vial or ampoule.
Backfilling: Backfill the container with dry argon or nitrogen gas to displace any residual air.
Sealing:
Vial: Immediately seal with a PTFE-lined crimp cap. Wrap the seal with parafilm for extra protection.
Ampoule: Flame-seal the ampoule using standard laboratory techniques for the highest level of protection.
Secondary Containment: Place the sealed vial or ampoule inside a larger, labeled, and opaque container.
Desiccation: Place the secondary container inside a desiccator with an active desiccant.
Freezing: Store the desiccator in a freezer at -20°C. Ensure the freezer is rated for chemical storage and is not a domestic, non-spark-proof model.[2][19]
Quality Control and Monitoring
Periodic assessment of the compound's purity is essential to validate the storage conditions.
Visual Inspection
Frequency: Annually or before use.
Procedure: Visually inspect the compound through the sealed container (if possible).
Indicators of Degradation:
Color Change: Any deviation from the initial color (typically off-white to light yellow powder or crystals).
Physical State: Clumping, melting, or the appearance of liquid, which indicates significant moisture uptake.[17]
Analytical Testing
For critical applications, analytical testing provides a quantitative measure of purity.
Frequency: Before initiating a new, sensitive series of experiments or if visual inspection suggests degradation.
Recommended Techniques:
High-Performance Liquid Chromatography (HPLC): An excellent method for determining purity by measuring the area percentage of the main peak relative to any impurity peaks.[20]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the compound's structure and detect impurities.[18] Quantitative NMR (qNMR) can determine absolute purity without a specific reference standard.[20]
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the compound and identify potential degradation products.[20]
Protocol for Handling and Re-testing
Proper handling when removing the compound from storage is crucial to prevent contamination.
Caption: Workflow for accessing the stored compound.
Equilibration: Remove the desiccator containing the vial from the refrigerator/freezer. Allow the entire desiccator to warm to room temperature before opening. This may take several hours and is critical to prevent condensation of atmospheric moisture onto the cold vial.
Dispensing: Once equilibrated, open the desiccator and the vial in a dry, controlled environment. Quickly weigh and dispense the required amount of material.
Resealing: Promptly and securely reseal the vial. If using the optimal protocol, backfill with inert gas before resealing.
Return to Storage: Place the vial back into the desiccator, ensure the desiccant is still active (replace if necessary), and return the desiccator to its designated cold storage location.
Logical Decision-Making for Storage Selection
The choice between the Standard and Optimal protocol depends on the intended use and duration of storage.
Caption: Decision tree for selecting the appropriate storage protocol.
References
Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance.
Al-Amiery, A. A., et al. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series, 1795(1), 012006.
University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents.
Rochelle, G. T., et al. (2011). Thermal Degradation and Corrosion of Amines for CO2 Capture.
Rompicharla, V. (2019).
BenchChem. (2025). Confirming the Purity of 2-Methylindolin-1-amine Hydrochloride: A Comparative Guide.
Guidechem. (2024). Hydroxylamine Hydrochloride Storage: Best Practices and Safety Guidelines.
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
Davis, J. (2009). Thermal degradation of aqueous amines used for carbon dioxide capture.
Salameh, A. K. (2007). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue e-Pubs.
Al-Malah, K. I. (2025). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI.
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
Interactive Learning Paradigms, Incorporated. (2025). The MSDS HyperGlossary: Hygroscopic.
Martin, S., et al. (2022). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. PMC.
Mabotha, L., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
Tanthana, J., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. PMC.
GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety.
van der Weijden, K. L., et al. (2017).
Serajuddin, A. T. M. (2026). Salt Selection in Drug Development. Pharmaceutical Technology.
U.S. Environmental Protection Agency. (n.d.). Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater.
Wang, Z., et al. (2024). Photochemical Skeletal Editing of Pyridines to Bicyclic Pyrazolines and Pyrazoles. Journal of the American Chemical Society.
Chem-Impex. (n.d.). 6,7-Dihydro-5H-[2]pyrindin-5-ylamine dihydrochloride. Retrieved from Chem-Impex website.
BenchChem. (2025). Photophysical properties of novel pyridine derivatives.
Zhang, J., et al. (2025). Photochromism of pyridine-substituted merocyanine through reversible C-N bond formation.
Apollo Scientific. (n.d.). 6,7-Dihydro-5H-[9]pyrindin-7-ylamine dihydrochloride. Retrieved from Apollo Scientific website.
Mabotha, L., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
Thermo Fisher Scientific. (n.d.). Analyzing Amines by Ion Chromatography.
Merck & Co., Inc. (2017). WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor.
Wagner, C. D., et al. (1956). Determination of Primary and Secondary Amines. Analytical Chemistry, 28(4).
Sigma-Aldrich. (2025). Safety Data Sheet.
Cleveland State University. (2018). Practices for Proper Chemical Storage.
BenchChem. (2025). Technical Support Center: Enhancing Long-Term Storage and Stability of Aminoketones.
Worek, F., et al. (1991). Studies on the stability and decomposition of the Hagedorn-oxime HLö 7 in aqueous solution. PubMed.
Technical Support Center: Optimizing the Synthesis of 6,7-Dihydro-5H-pyrindin-7-ylamine Dihydrochloride
Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering yield and purity bottlenecks when synthesizing 6,7-Dihydro-5H-pyrindin-7-ylamine dihy...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering yield and purity bottlenecks when synthesizing 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride (also known as 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride).
This bicyclic heteroaromatic compound is a highly valuable building block, utilized extensively in the synthesis of monoamine oxidase-B (MAO-B) inhibitors like Rasagiline analogs [1], PRMT5 inhibitors for targeted oncology [2], and specialized zinc-complex precatalysts [3]. Because the molecule contains both a basic pyridine nitrogen and a primary amine, synthesizing and isolating it as a stable dihydrochloride salt presents unique chemoselectivity and purification challenges.
This guide is designed to move beyond basic recipes, explaining the causality behind experimental choices to help you build a self-validating, high-yield synthetic workflow.
I. Synthetic Workflow & Impurity Pathways
To troubleshoot effectively, we must first map the chemical logic of the synthesis. The most robust route avoids direct reductive amination in favor of a two-step oxime formation and reduction sequence.
Fig 1. Synthetic workflow and impurity pathways for 6,7-Dihydro-5H-pyrindin-7-ylamine synthesis.
II. Troubleshooting FAQs
Q1: Why is my yield consistently low (<60%) when using direct reductive amination?A1: Direct reductive amination of 5,6-dihydro-7H-cyclopenta[b]pyridin-7-one using sodium triacetoxyborohydride (NaBH(OAc)₃) often stalls [3]. The causality here is twofold: steric hindrance from the fused cyclopentane ring and electronic deactivation by the adjacent pyridine ring make imine formation thermodynamically unfavorable. Furthermore, any intermediate imine formed is prone to hydrolysis during aqueous workup.
Solution: Bypass the unstable imine by converting the ketone to a stable oxime intermediate first, followed by a dedicated reduction step. This guarantees complete conversion of the ketone before reduction begins.
Q2: During oxime reduction, I am observing a significant amount of a higher-molecular-weight impurity. What is this, and how do I prevent it?A2: This is a dimerization impurity (a secondary amine). It occurs when your newly formed primary amine acts as a nucleophile and attacks an unreduced oxime or imine intermediate in the reaction mixture.
Solution: Dimerization is highly prevalent during catalytic hydrogenation (H₂/Pd-C) under neutral conditions. To prevent this, the reduction must be performed in a highly acidic medium. The acid rapidly protonates the newly formed primary amine, rendering it non-nucleophilic. Using Zinc powder in glacial acetic acid at 70°C is a field-proven alternative that suppresses dimerization and can achieve quantitative yields [2].
Q3: I have successfully synthesized the free amine, but my isolated yield drops drastically after the aqueous workup. Where is my product going?A3: You are losing your product to the aqueous phase. 6,7-Dihydro-5H-pyrindin-7-ylamine is a highly polar, water-soluble diamine. If your aqueous phase during extraction is at pH 8–10, the pyridine nitrogen remains partially protonated, keeping the molecule partitioned in the water.
Solution: You must basify the aqueous layer to pH > 12 using 5M NaOH to ensure both nitrogen atoms are fully deprotonated before extracting with a polar organic solvent like dichloromethane (DCM) or ethyl acetate.
Q4: Why does my dihydrochloride salt turn into a sticky gum instead of a free-flowing powder?A4: The dihydrochloride salt of this compound is highly hygroscopic. If you use aqueous HCl (e.g., 37% HCl) to form the salt, the water introduced will trap the solvent and prevent crystallization.
Solution: Salt formation must be strictly anhydrous. Dissolve the free base in dry diethyl ether, and add a stoichiometric excess of anhydrous HCl dissolved in 1,4-dioxane.
III. Quantitative Data: Comparison of Reduction Strategies
To maximize yield, selecting the correct reduction methodology is paramount. Below is a summary of quantitative outcomes based on process chemistry data:
Reduction Method
Reagents & Conditions
Dimerization Risk
Typical Yield
Recommendation
Direct Reductive Amination
NaBH(OAc)₃, NH₄OAc, DCE, 25°C [3]
High
30 - 60%
Not recommended for scale-up due to stalled imine formation.
Catalytic Hydrogenation
H₂, Pd/C, MeOH, 50 psi, 25°C
Moderate
70 - 80%
Viable, but requires acidic additives (e.g., methanolic HCl) to prevent dimer formation.
Zinc-Mediated Reduction
Zn dust, Glacial AcOH, 70°C [2]
Very Low
95 - 99%
Optimal. The highly acidic medium instantly protonates the amine, preventing nucleophilic attack.
IV. Step-by-Step Optimized Protocol
This protocol utilizes the Zinc/Acetic acid reduction pathway [2] and incorporates self-validating checkpoints to ensure reaction integrity at every stage.
Phase 1: Oxime Formation
Reaction: Suspend 5,6-dihydro-7H-cyclopenta[b]pyridin-7-one (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in absolute ethanol (10 mL/g).
Catalysis: Add sodium acetate (1.5 eq) and heat the mixture to reflux for 2 hours.
Validation Check: Run a TLC (10% MeOH in DCM). The starting ketone spot (UV active) must be completely consumed before proceeding.
Workup: Concentrate the solvent under reduced pressure, dilute with water, and extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to yield the oxime intermediate.
Phase 2: Zinc-Mediated Reduction to Free Amine
Preparation: Dissolve the oxime intermediate (1.0 eq) in glacial acetic acid (10 mL/g of substrate) at room temperature.
Reduction: Slowly add activated Zinc powder (2.0 eq) in small portions. Caution: This reaction is exothermic.
Heating: Heat the reaction mixture to 70°C and stir for 2 hours [2].
Validation Check: Analyze via LC-MS. Confirm the disappearance of the oxime mass and the appearance of the primary amine mass ([M+H]⁺ = 135.1).
Filtration: Filter the mixture hot through a Celite pad to remove zinc salts. Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid.
Critical Extraction: Dissolve the residue in water and cool to 0°C. Add 5M NaOH dropwise until the pH is strictly > 12 (verify with pH paper). Extract extensively with DCM (4x). Dry and concentrate to yield the free amine as an oil.
Phase 3: Anhydrous Dihydrochloride Salt Formation
Dissolution: Dissolve the purified free amine in anhydrous diethyl ether (or ethyl acetate) under a nitrogen atmosphere.
Precipitation: Dropwise add a 4.0 M solution of HCl in 1,4-dioxane (2.5 eq) at 0°C. A white precipitate will form immediately.
Isolation: Stir for 30 minutes, filter the precipitate under a nitrogen blanket, and wash thoroughly with cold anhydrous ether.
Drying: Dry the solid in a vacuum oven at 40°C overnight to yield pure 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride.
V. References
Title: A comprehensive review of disclosures in academic journals regarding the synthesis of Rasagiline and its closely related compounds along with major biological activity advancements | Source: Mansa STM Publishers | URL:
Title: Protein arginine methyltransferase-5 inhibitor and pharmaceutical use thereof (WO2025039979A1) | Source: Google Patents | URL:
Title: Intensive Cycloalkyl-Fused Pyridines for Aminopyridyl–Zinc–Heteroimidazoles Achieving High Efficiency toward the Ring-Opening Polymerization of Lactides | Source: MDPI | URL:
Optimization
Troubleshooting poor solubility of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride in DMSO
Introduction This guide provides a comprehensive framework for troubleshooting and resolving poor solubility of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride in dimethyl sulfoxide (DMSO). As a dihydrochloride salt of...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
This guide provides a comprehensive framework for troubleshooting and resolving poor solubility of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride in dimethyl sulfoxide (DMSO). As a dihydrochloride salt of a basic amine, this compound presents specific solubility challenges that require a systematic and chemically-informed approach.[1][2] This document is intended for researchers, scientists, and drug development professionals to ensure the successful preparation of accurate and stable stock solutions for experimental use.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered when working with 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride.
Q1: My 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride powder is not dissolving in DMSO, even at a low concentration. What is the most common reason for this?
The most likely issue is the inherent chemical nature of the compound. As a dihydrochloride salt , it is highly polar and crystalline.[1][3] While salts are designed to enhance aqueous solubility, this property often leads to poor solubility in aprotic organic solvents like DMSO.[4][5] The strong ionic interactions within the salt's crystal lattice require significant energy to overcome. Another frequent cause is the use of DMSO that has absorbed atmospheric moisture, which significantly reduces its effectiveness as a solvent for many organic compounds.[6][7][8]
Q2: I've managed to dissolve the compound with heating, but it precipitates upon cooling or after a freeze-thaw cycle. Why is this happening?
This phenomenon, known as supersaturation, is common when heat is used to force a compound into solution beyond its thermodynamic solubility limit at room temperature.[6] The clear solution is kinetically trapped but thermodynamically unstable. Upon cooling or agitation (like a freeze-thaw cycle), the system has enough energy to revert to its more stable, lower-energy state, causing the compound to crystallize or precipitate out of solution.[9] This is often exacerbated by any absorbed water in the DMSO, which lowers the solubility ceiling.[8]
Q3: Is it safe to heat my sample to get it into solution? What are the risks?
Gentle warming (e.g., to 37-50°C) can be an effective strategy to aid dissolution by increasing kinetic energy.[10] However, it should be done with caution. The primary risks are:
Thermal Degradation: The stability of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride at elevated temperatures in DMSO is likely unknown. Prolonged or excessive heating could lead to decomposition, altering your compound and compromising your experimental results.[11][12]
Creating Unstable Supersaturated Solutions: As described in Q2, this can lead to inaccurate concentration measurements if the compound precipitates before use.
Always use the lowest effective temperature for the shortest possible duration.
Q4: Can I just add a little water to my DMSO to help dissolve the salt?
While counterintuitive, adding water to DMSO often worsens the solubility of lipophilic organic compounds.[7][9] DMSO and water form a highly structured solvent mixture that can be less effective at solvating large organic molecules than either pure solvent.[9] For a salt, while a small amount of water might help solvate the chloride ions, it is generally not a reliable primary strategy and can promote precipitation.[8]
Q5: Could I convert the dihydrochloride salt to the free base form to improve solubility in DMSO?
Yes, this is an advanced but often highly effective strategy. The uncharged "free base" form of an amine is significantly less polar and more soluble in organic solvents like DMSO than its corresponding salt.[2][13] This involves neutralizing the hydrochloride with a suitable base. However, this procedure must be performed carefully as it fundamentally changes the compound's properties and requires subsequent validation. See Part 3, Protocol 2 for a detailed methodology.
Part 2: Systematic Troubleshooting Workflow
When initial attempts fail, a systematic approach is crucial. This workflow guides you from basic checks to more advanced chemical modifications.
Caption: Systematic workflow for troubleshooting solubility issues.
Part 3: Detailed Experimental Protocols
Protocol 1: Standard Procedure for Maximizing Solubility in DMSO
This protocol outlines the best practices for dissolving a challenging compound directly in DMSO using physical methods.
Objective: To achieve a clear, stable stock solution without chemical modification.
Allow the vial of the compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the powder.
Accurately weigh the desired mass of the compound and transfer it to a sterile microcentrifuge tube.
Initial Dissolution Attempt:
Add the calculated volume of anhydrous DMSO to achieve your target concentration.
Vortex vigorously for 2-3 minutes.[10] Visually inspect for any remaining solid particles.
Sonication:
If solids persist, place the tube in an ultrasonic water bath.
Sonicate for 15-20 minutes.[10] The cavitation energy can help break up solid aggregates and facilitate solvent interaction.
After sonication, vortex again for 1 minute and visually inspect.
Gentle Warming (Use with Caution):
If the solution is still not clear, place the tube in a 37°C water bath or heat block for 10-15 minutes.[7] Do not exceed 50°C without prior stability data.
Periodically remove the tube and vortex gently.
After warming, allow the solution to cool to room temperature and observe for any precipitation. A stable solution should remain clear.
Final Assessment & Storage:
Once fully dissolved and stable at room temperature, the stock solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles and repeated exposure to air.[10]
Store aliquots at -20°C or -80°C in tightly sealed vials.
Parameter
Recommendation
Rationale
DMSO Quality
Anhydrous (<0.1% water), new bottle
DMSO is highly hygroscopic; absorbed water drastically reduces solubility for many compounds.[6][8][9]
Max Starting Conc.
1-10 mM
Start low. It is easier to dissolve more compound later than to deal with a precipitated high-concentration stock.
Warming Temp.
37°C (Max 50°C)
Provides kinetic energy to aid dissolution while minimizing the risk of thermal degradation.[10]
Storage
Single-use aliquots at -80°C
Prevents degradation from multiple freeze-thaw cycles and reduces moisture absorption.[10]
Protocol 2: Conversion of Dihydrochloride Salt to Free Base for Enhanced DMSO Solubility
This advanced protocol should be used when physical methods are insufficient. It involves a liquid-liquid extraction to neutralize the salt and isolate the more DMSO-soluble free base.
Chemical Principle:
The amine dihydrochloride (R-NH₃⁺Cl⁻) is water-soluble. By adding a mild base (e.g., NaHCO₃), the salt is neutralized to the free amine (R-NH₂), which is typically much less soluble in water but highly soluble in organic solvents.[2]
Caption: Conversion of an amine hydrochloride salt to its free base.
Objective: To convert the compound to its free base form to enable dissolution in pure DMSO.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Separatory funnel
Rotary evaporator or nitrogen stream
Procedure:
Initial Dissolution: Dissolve a known quantity of the dihydrochloride salt in a minimal amount of deionized water in the separatory funnel.
Neutralization:
Slowly add saturated NaHCO₃ solution dropwise to the aqueous solution of your compound. You may observe gas (CO₂) evolution.
Continue adding base until the gas evolution ceases and the solution is basic (test with pH paper, target pH ~8-9).
The free base may precipitate as a solid or oil.
Extraction:
Add an equal volume of ethyl acetate to the separatory funnel.
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.
Allow the layers to separate. The organic free base will be in the top ethyl acetate layer.
Drain the lower aqueous layer. Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times to maximize recovery.
Drying and Isolation:
Combine all organic extracts.
Add a small amount of anhydrous Na₂SO₄ or MgSO₄ to the combined organic layers to remove residual water. Swirl and let it sit for 10-15 minutes.
Filter or carefully decant the dried organic solution to remove the drying agent.
Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator or by gently blowing a stream of nitrogen over the solution.
Final Product: The resulting solid or oil is the free base of your compound. It should now be readily soluble in anhydrous DMSO following Protocol 1 (steps 1 and 2 are usually sufficient).
Crucial Note: After conversion, the molecular weight of your compound has changed (the two HCl molecules are removed). You must use the molecular weight of the free base for all subsequent concentration calculations.
References
BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
BenchChem. (2025). Impact of hygroscopic DMSO on Ro 41-0960 solubility.
Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules.
BenchChem. (2025). Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility.
Hampton Research. (2022). Compound Solubility with Dimethylsulfoxide.
Various Authors. (2013). How to dissolve small inhibitor molecules for binding assay?
Wikipedia. (n.d.). Dimethyl sulfoxide.
Ziath. (2006).
LibreTexts. (2014). 10.8: Amines as Bases.
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
Various Authors. (2014). How long can a compound be stable in DMSO for?
University of Alberta. (n.d.).
Various Authors. (2021). How would you quickly convert an alkylammonium salt into a water-insoluble amine?
Various Authors. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?
ACS Publications. (2022). Impact of Solvent on the Thermal Stability of Amines.
Cook, J. M. et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81.
Technical Support Center: Managing the Hygroscopic Nature of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride
Welcome to the technical support center for 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated w...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the hygroscopic nature of this compound. Proactive management of moisture exposure is critical to ensure experimental reproducibility, maintain compound integrity, and achieve accurate results.
Frequently Asked Questions (FAQs)
Q1: What does it mean for 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride to be hygroscopic?
A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[1][2][3] For 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride, this means that upon exposure to air, it will readily take up water molecules. This can lead to significant changes in its physical and chemical properties.
Q2: What are the potential consequences of improper handling and storage of this hygroscopic compound?
A2: Ignoring the hygroscopic nature of this compound can lead to several experimental issues:
Physical Changes: The powder may clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water), making it difficult to handle and weigh accurately.[1][2]
Inaccurate Concentrations: If the compound has absorbed a significant amount of water, the actual weight of the active molecule will be less than the measured weight, leading to the preparation of solutions with lower than intended concentrations.
Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, compromising the purity and stability of the compound.[4][5] This is particularly relevant for hydrochloride salts, where moisture can affect the salt form.[6]
Inconsistent Experimental Results: The variability in water content between different aliquots or even within the same batch can be a major source of inconsistent results in biological assays and other sensitive experiments.
Q3: What are the ideal storage conditions for 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride?
A3: To maintain its integrity, 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or dry nitrogen), in a cool and dry place.[2] For long-term storage, a desiccator or a dry box is highly recommended.
Q4: Can I dry the compound if it has been exposed to moisture?
A4: While it may be possible to dry the compound, it should be approached with caution. Heating the compound to remove water could potentially lead to thermal degradation. A safer, albeit slower, method is to dry the material under a high vacuum in the presence of a strong desiccant like phosphorus pentoxide. However, for critical applications, it is always best to use a fresh, properly handled lot of the compound.
Troubleshooting Guide
Observed Issue
Potential Cause
Recommended Action(s)
Difficulty in weighing, clumping of the solid.
Moisture absorption.
Handle the compound in a low-humidity environment, such as a glovebox or a balance with a draft shield.[1] For future use, consider aliquoting the compound into smaller, single-use vials under an inert atmosphere.
Inconsistent results in biological assays.
Variable water content in the compound leading to inaccurate solution concentrations.
Quantify the water content of your current batch using Karl Fischer titration.[][8][9] Adjust the amount of compound used for solution preparation based on the determined water content. For future experiments, strictly adhere to proper handling and storage protocols.
Change in the physical appearance of the solid (e.g., from crystalline to amorphous, or discoloration).
Significant moisture absorption leading to changes in the solid-state properties or chemical degradation.
Do not use the material for quantitative or sensitive experiments. If possible, confirm the identity and purity of the material using analytical techniques such as NMR or LC-MS. Discard the affected batch and obtain a fresh supply.
Experimental Protocols
Protocol 1: Proper Handling and Weighing of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride
This protocol outlines the recommended procedure for handling and weighing the hygroscopic compound to minimize moisture absorption.
Materials:
6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride
Glovebox or dry box with an inert atmosphere (e.g., argon or nitrogen)
Analytical balance
Spatula
Weighing paper or weighing boat
Pre-dried vials for aliquoting
Procedure:
Preparation: Ensure the glovebox or dry box is purged with an inert gas and the internal relative humidity is as low as possible. Place all necessary equipment (balance, spatula, vials, etc.) inside the glovebox and allow the atmosphere to stabilize.
Equilibration: Bring the sealed container of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride inside the glovebox and allow it to equilibrate to the internal temperature for at least 30 minutes before opening. This prevents condensation of any residual moisture onto the cold powder.
Weighing: Open the container and quickly weigh the desired amount of the compound using a clean, dry spatula and weighing paper/boat.
Aliquoting (for long-term use): If you will not be using the entire amount, it is highly recommended to aliquot the compound into smaller, pre-dried, single-use vials. This minimizes the exposure of the bulk material to the atmosphere during subsequent uses.[1]
Sealing and Storage: Tightly seal the main container and any prepared aliquots before removing them from the glovebox. Store in a desiccator.
Protocol 2: Determination of Water Content by Karl Fischer Titration
Karl Fischer (KF) titration is the gold standard method for the accurate determination of water content in pharmaceutical substances.[][8][9][10]
Materials:
Karl Fischer titrator (coulometric or volumetric)
Appropriate Karl Fischer reagents
Dry, clean glassware
Certified water standard for KF titrator calibration
Procedure:
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is clean and dry.
Reagent Conditioning: Add the appropriate Karl Fischer reagents to the titration cell and allow the instrument to stabilize by titrating any residual moisture in the solvent to a stable endpoint.
Titer Determination (for volumetric KF): Accurately add a known amount of a certified water standard to the conditioned titration cell and perform the titration. The titer of the KF reagent (mg of water per mL of titrant) is then calculated.
Sample Analysis:
Accurately weigh a suitable amount of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride.
Quickly transfer the weighed sample into the conditioned titration cell.
Start the titration and record the amount of titrant consumed or the total water content measured by the instrument.
Calculation: The water content in the sample is calculated as a percentage:
% Water = (Amount of water in sample (mg) / Weight of sample (mg)) x 100
Visualizations
Caption: Workflow for handling hygroscopic compounds.
Caption: Troubleshooting logic for hygroscopic issues.
References
NIR Spectroscopy for Managing Water Content in the Pharmaceutical Industry - Ocean Optics. (n.d.). Retrieved from [Link]
Handling air-sensitive reagents AL-134 - Division of Research Safety. (n.d.). Retrieved from [Link]
Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific. (2021, May 15). Retrieved from [Link]
A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations | American Pharmaceutical Review. (2010, January 1). Retrieved from [Link]
Water Content Determination by Karl Fischer - Pharmaguideline. (2011, September 19). Retrieved from [Link]
Karl Fischer vs. water activity: Which is best in pharmaceuticals | AQUALAB. (n.d.). Retrieved from [Link]
Transferring Air-Sensitive Reagents. (2009, August 3). Retrieved from [Link]
Hints for Handling Air-Sensitive Materials - Fauske & Associates. (2020, October 28). Retrieved from [Link]
The Effect of Humidity on the Dissolution Kinetics and Tablet Properties of Immediate-Release Tablet Formulation Containing Lamotrigine - PMC. (n.d.). Retrieved from [Link]
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. (n.d.). Retrieved from [Link]
Drying and Storing Hygroscopic Salts : r/chemistry - Reddit. (2017, June 6). Retrieved from [Link]
The MSDS HyperGlossary: Hygroscopic - Interactive Learning Paradigms, Incorporated. (2025, October 18). Retrieved from [Link]
Effects of Exposing Salts to Atmosphere - YouTube. (2024, November 26). Retrieved from [Link]
Effect of Moisture on the Stability of Solid Dosage Forms - ResearchGate. (n.d.). Retrieved from [Link]
Technical Support Center: Optimizing Catalytic Reductive Amination for 6,7-Dihydro-5H-pyrindin-7-ylamine Dihydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges encountered during the synthesis of 6,7-dihydro-5H-pyrin...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges encountered during the synthesis of 6,7-dihydro-5H-pyrindin-7-ylamine dihydrochloride .
This bicyclic heteroaromatic amine is a critical building block in drug discovery, frequently utilized in the synthesis of Rasagiline analogues[1] and potent PRMT5 or histone acetyltransferase inhibitors[2]. The most scalable and atom-economical route to this molecule is the catalytic reductive amination of 5,6-dihydro-7H-cyclopenta[b]pyridin-7-one. However, researchers frequently encounter issues with catalyst poisoning, poor primary amine selectivity, and incomplete conversion. This guide synthesizes field-proven protocols and mechanistic causality to help you optimize your catalytic workflows.
Reaction Pathway & Mechanistic Workflow
The synthesis proceeds via the condensation of the ketone with ammonia to form a transient imine (Schiff base), followed by transition-metal-catalyzed hydrogenation. Because the target molecule contains two basic nitrogen centers (the pyridine ring and the primary amine), isolation as the dihydrochloride salt is required for stability and handling.
Caption: Catalytic reductive amination pathway for 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride.
Quantitative Optimization Data
Selecting the right catalyst and conditions is a delicate balance between driving the reaction forward and preventing over-alkylation. The table below summarizes the optimization matrix for this transformation based on established reductive amination principles[3] and recent advances in non-noble metal catalysis[4].
Catalyst System
Reductant
Solvent
Additive
Conversion (%)
1° Amine Selectivity (%)
Mechanistic Notes
NaBH(OAc)₃ (Stoichiometric)
Hydride
1,2-DCE
AcOH
>95%
85%
Reliable for lab-scale[5], but generates stoichiometric boron waste.
5% Pd/C
H₂ (50 psi)
MeOH
NH₄OAc
70%
65%
Prone to catalyst poisoning by the pyridine ring; high secondary amine dimer formation.
Raney Nickel
H₂ (200 psi)
EtOH
NH₃ (aq)
85%
75%
Requires high pressure; basic conditions help suppress dimer formation but lower overall rate.
Co-Ph@SiO₂ (Co-NPs)
H₂ (50 psi)
MeOH
NH₃ (gas)
>99%
>98%
Optimal. Co-nanoparticles exhibit high chemoselectivity and resistance to N-coordination poisoning[4].
Troubleshooting & FAQs
Caption: Decision tree for troubleshooting low primary amine yields in reductive amination.
Q1: My reaction stalls at 60% conversion with significant unreacted ketone. What is the cause?
Causality: The formation of the imine intermediate is an equilibrium process that releases water. If water is not removed, the equilibrium shifts back toward the ketone. Furthermore, the pyridine nitrogen on the substrate is an excellent Lewis base that can coordinate to the active sites of transition metal catalysts (like Pd or Pt), effectively poisoning the catalyst and preventing H₂ activation.
Solution: Implement a two-step "pre-formation" strategy. Stir the ketone with your ammonia source and a dehydrating agent (like 3Å molecular sieves or Titanium(IV) isopropoxide) for 4-6 hours before introducing the catalyst and hydrogen gas. If using heterogeneous catalysis, consider switching to Cobalt nanoparticles (Co-NPs), which demonstrate higher resistance to nitrogen-poisoning and exceptional selectivity for primary amines[4].
Q2: LC-MS shows a large peak corresponding to the secondary amine dimer (bis(6,7-dihydro-5H-pyrindin-7-yl)amine). How do I suppress this?
Causality: Once the desired primary amine (6,7-dihydro-5H-pyrindin-7-ylamine) is formed, it is significantly more nucleophilic than the ammonia in the reaction mixture. It will aggressively attack unreacted imine or ketone to form a secondary imine, which is subsequently reduced to the unwanted dimer[3].
Solution: You must manipulate Le Chatelier's principle. Flood the system with a massive excess of ammonia (10 to 20 equivalents). Using methanolic ammonia (7N in MeOH) combined with ammonium acetate buffer is highly effective. The high concentration of NH₃ outcompetes the primary amine for the electrophilic ketone/imine.
Q3: Why do I need to isolate the product as a dihydrochloride salt instead of a free base or monohydrochloride?
Causality: The molecule possesses two distinct basic centers: the sp² nitrogen of the pyridine ring (pKa ~ 5.2) and the sp³ nitrogen of the primary aliphatic amine (pKa ~ 9.5). If isolated as a free base, the primary amine is prone to oxidative degradation and air-driven carbamate formation (reaction with atmospheric CO₂). If only 1 equivalent of HCl is used, only the aliphatic amine is protonated, leaving the molecule hygroscopic and difficult to crystallize. Utilizing >2.0 equivalents of anhydrous HCl ensures both nitrogens are protonated, yielding a highly crystalline, bench-stable dihydrochloride powder.
Standard Operating Procedure (SOP): Optimized Synthesis
This self-validating protocol utilizes a robust, scalable approach designed to maximize primary amine selectivity while mitigating catalyst deactivation.
Phase 1: Imine Pre-formation
In a flame-dried, high-pressure Parr reactor, dissolve 5,6-dihydro-7H-cyclopenta[b]pyridin-7-one (10.0 mmol) in anhydrous Methanol (30 mL).
Add Ammonium Acetate (1.54 g, 20.0 mmol) and 7N Ammonia in Methanol (14.3 mL, 100.0 mmol, 10 eq).
Add 5.0 g of activated 3Å molecular sieves.
Seal the reactor and stir at 40 °C for 4 hours to drive Schiff base formation. Validation checkpoint: Take an aliquot for TLC/LC-MS to confirm >90% consumption of the ketone.
Phase 2: Catalytic Hydrogenation
5. Cool the reactor to room temperature. Briefly open under a positive Argon flow and add the catalyst: either 10 wt% Pd/C (500 mg) or optimized Co-Ph@SiO₂ nanoparticles (400 mg)[4].
6. Purge the reactor with Nitrogen (3x), followed by Hydrogen gas (3x).
7. Pressurize the reactor to 50 psi with H₂ and stir vigorously (800 rpm) at 50 °C for 12 hours.
8. Vent the reactor safely. Filter the mixture through a pad of Celite to remove the catalyst and molecular sieves, washing the filter cake with excess Methanol.
Phase 3: Dihydrochloride Salt Formation
9. Concentrate the filtrate under reduced pressure to yield the crude free base as a viscous oil.
10. Dissolve the crude oil in anhydrous Diethyl Ether (40 mL) and cool to 0 °C in an ice bath.
11. Dropwise, add 4.0 M HCl in Dioxane (6.0 mL, 24.0 mmol, 2.4 eq) under vigorous stirring. A white/off-white precipitate will immediately form.
12. Stir for 30 minutes at 0 °C, then filter the precipitate via vacuum filtration. Wash the solid with cold Diethyl Ether (2 x 10 mL) and dry under high vacuum to afford 6,7-dihydro-5H-pyrindin-7-ylamine dihydrochloride.
Technical Support Center: Troubleshooting 6,7-Dihydro-5H-pyrindin-7-ylamine Dihydrochloride Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when producing 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when producing 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride [1][2]. This bicyclic amine is a highly valuable building block in drug discovery, but its synthesis via reductive amination or oxime reduction is notoriously prone to impurity formation[3][4].
This guide breaks down the mechanistic causality behind these impurities and provides self-validating protocols to ensure high-purity yields.
Mechanistic Workflow & Impurity Pathways
Mechanistic workflow of 6,7-Dihydro-5H-pyrindin-7-ylamine synthesis and impurity formation.
Troubleshooting & FAQs
Q1: Why am I seeing up to 20% of a secondary amine (dimer) impurity during the reductive amination of 5,6-dihydro-7H-cyclopenta[b]pyridin-7-one?A: This is a classic chemoselectivity failure. During reductive amination, the newly formed primary amine product is significantly more nucleophilic than the bulk ammonia or ammonium acetate source[4][5]. As a result, the primary amine attacks the unreacted imine (or ketone) intermediate, forming a secondary imine that is subsequently reduced to a secondary amine dimer.
Resolution: To suppress this, you must shift the equilibrium. Either use a massive excess of the nitrogen source (>15 equivalents of NH₄OAc), or abandon direct reductive amination in favor of a stepwise oxime formation followed by controlled reduction[3].
Q2: My LC-MS shows a persistent impurity with an m/z of ~141 ([M+6+H]⁺). What is this, and how do I eliminate it?A: The target primary amine has an expected m/z of 135 ([M+H]⁺). An m/z of 141 indicates the addition of 6 hydrogen atoms, which corresponds to the over-reduction of the pyridine ring to a piperidine analog. The cyclopenta[b]pyridine bicyclic system is highly susceptible to aromatic reduction when exposed to harsh catalytic hydrogenation conditions (e.g., PtO₂ or high-pressure H₂ over Pd/C).
Resolution: You must use milder, chemoselective reducing agents. If utilizing catalytic hydrogenation, use a poisoned catalyst or strictly monitor stoichiometric hydrogen uptake. Alternatively, chemical reduction using Zinc dust in acetic acid completely eliminates the risk of pyridine reduction[6].
Q3: How do I ensure the final dihydrochloride salt is stoichiometrically pure without trapping excess inorganic salts?A: Bubbling HCl gas directly into the reaction mixture or using aqueous HCl often leads to the co-precipitation of inorganic salts and trapped excess acid, resulting in a hygroscopic product with broad NMR peaks.
Resolution: The dihydrochloride salt must be formed via controlled anti-solvent crystallization. By dissolving the freebase in a controlled volume of isopropanol (IPA) and adding exactly 2.05 equivalents of a standardized HCl/IPA solution, followed by precipitation with methyl tert-butyl ether (MTBE), you create a self-purifying system that leaves excess acid and impurities in the mother liquor.
Quantitative Impurity Data & Prevention Strategies
Impurity Type
Analytical Signature (LC-MS)
Mechanistic Root Cause
Preventative Strategy
Secondary Amine Dimer
[2M - NH₃ + H]⁺ (m/z ~252)
Primary amine product attacks the unreacted imine/oxime intermediate[5].
Use >15 eq nitrogen source; utilize step-wise oxime reduction.
Piperidine Analog
[M + 6 + H]⁺ (m/z ~141)
Over-reduction of the pyridine ring under harsh catalytic hydrogenation.
Hydrolysis of the imine back to ketone, followed by reduction to alcohol.
Ensure strictly anhydrous conditions during imine formation.
Residual Inorganic Salts
High ash content, broad/shifted ¹H-NMR peaks
Excess HCl or poor solvent choice during dihydrochloride salt formation.
Use stoichiometric HCl in IPA; employ MTBE anti-solvent crystallization.
Self-Validating Experimental Protocols
To guarantee scientific integrity, the following methodology utilizes a stepwise oxime-reduction route. Each step includes a validation checkpoint to ensure the reaction is complete before proceeding, preventing the compounding of synthetic errors.
Step 1: Synthesis of 5,6-dihydro-7H-cyclopenta[b]pyridin-7-one oxime
Charge: Dissolve 5,6-dihydro-7H-cyclopenta[b]pyridin-7-one (1.0 eq) in absolute ethanol (10 volumes).
React: Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq). Stir at 60°C for 3 hours.
Validate (Checkpoint): Perform TLC (EtOAc/Hexane 1:1). The reaction is complete only when the UV-active ketone starting material spot is completely consumed.
Workup: Concentrate the solvent in vacuo, partition between water and ethyl acetate, extract, dry over Na₂SO₄, and concentrate to yield the oxime intermediate.
Step 2: Chemoselective Zinc-Mediated Reduction
Note: This method avoids the over-reduction of the pyridine ring associated with Pd/C or PtO₂[6].
Charge: Dissolve the oxime intermediate in a mixture of ethanol and glacial acetic acid (4:1 ratio, 10 volumes).
React: Cool to 0°C. Slowly add Zinc dust (4.0 eq) in portions over 30 minutes to control the exothermic reaction. Stir at room temperature for 4 hours.
Validate (Checkpoint): Analyze via LC-MS. Confirm the presence of the primary amine peak (m/z 135) and the absolute absence of the dimer (m/z 252) and piperidine analog (m/z 141).
Workup: Filter the unreacted Zinc through a Celite pad. Concentrate the filtrate, basify with 2M NaOH to pH 10, and extract with dichloromethane. Dry and concentrate to yield the freebase amine.
Step 3: Dihydrochloride Salt Formation
Charge: Dissolve the freebase amine in isopropanol (IPA, 5 volumes).
React: Cool to 5°C. Dropwise, add a standardized solution of 5M HCl in IPA (2.05 eq). Stir for 30 minutes.
Precipitate: Slowly add methyl tert-butyl ether (MTBE, 10 volumes) as an anti-solvent until the solution becomes turbid. Stir for an additional 2 hours at 0°C to allow complete crystallization.
Validate (Checkpoint): Filter and dry the crystals. Perform elemental analysis or titration to confirm an exact 1:2 ratio of freebase to HCl.
References
Catalysis Science & Technology (RSC): Primary amines from alkenes and carbonyl compounds: highly selective hydrogenation of oximes. Available at:[Link][3]
MDPI Polymers: Intensive Cycloalkyl-Fused Pyridines for Aminopyridyl–Zinc–Heteroimidazoles. Available at:[Link][1]
Master Organic Chemistry: Reductive Amination, and How It Works. Available at:[Link][5]
Organic Chemistry Portal: Amine synthesis by reductive amination (reductive alkylation). Available at:[Link][4]
Indian Journal of Chemistry (NIScPR): Reduction of oximes with sodium borohydride - copper (II) sulfate in methanol. Available at: [Link]
Academic Press / Catalysis Eprints: Catalytic Hydrogenation over Platinum Metals. Available at: [Link]
Journal of Organic Chemistry (ACS): Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. Available at:[Link][6]
Addressing false positives in biochemical assays using 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride
A Guide for Researchers Using Novel Chemical Entities such as 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug develo...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide for Researchers Using Novel Chemical Entities such as 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter potential false positives in biochemical assays, with a focus on validating hits from novel chemical entities like 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride. As a Senior Application Scientist, my goal is to provide you with the expertise and practical tools to ensure the integrity of your screening data and avoid the costly pursuit of misleading results.[1]
High-throughput screening (HTS) is a cornerstone of modern drug discovery, yet it is often plagued by "nuisance compounds" that generate apparent activity through mechanisms unrelated to specific target engagement.[1][2][3] These false positives can arise from a variety of sources including chemical reactivity, compound aggregation, and interference with the assay's detection system.[4][5] This guide will provide a structured approach to identifying and mitigating these artifacts, ensuring that your valuable resources are focused on genuine hits.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have when a novel compound like 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride shows activity in your assay.
Q1: What are Pan-Assay Interference Compounds (PAINS) and how do I know if my compound is one?
A1: Pan-Assay Interference Compounds (PAINS) are chemical structures that are known to interfere with a wide range of biochemical assays, often producing false-positive results.[2][4][6] These compounds are not necessarily "bad" molecules, but they have a higher propensity for non-specific interactions. Several computational tools and substructure filters are available to flag potential PAINS. However, these filters are not exhaustive and may not identify all problematic compounds.[7] Therefore, experimental validation is crucial.
Q2: My compound is active in my primary assay. What's the first step to confirm it's a genuine hit?
A2: The first step is to perform a confirmation screen with a freshly prepared sample of the compound to rule out issues with sample integrity or handling. If the activity is confirmed, the next crucial step is to conduct an orthogonal assay.[8] This involves testing the compound in a secondary assay that measures the same biological endpoint but uses a different detection technology.[9] For example, if your primary assay is fluorescence-based, an orthogonal assay could be based on luminescence or mass spectrometry.[10]
Q3: What are the most common reasons a compound like 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride might give a false-positive result?
A3: False positives can arise from several mechanisms[4]:
Chemical Reactivity: The compound may react directly with assay components, such as the target protein (especially cysteine residues), substrates, or detection reagents.[11][12][13]
Compound Aggregation: At higher concentrations, some organic molecules can form colloidal aggregates that non-specifically sequester and inhibit enzymes.[5]
Interference with Detection: The compound may have intrinsic properties that interfere with the assay signal, such as autofluorescence, light scattering, or quenching of the fluorescent signal.[5][8]
Redox Activity: Some compounds can undergo redox cycling, leading to the production of reactive oxygen species that can disrupt assay components.[4]
Q4: Can I trust the IC50 value from my primary screen?
A4: The IC50 value from a single primary screen should be considered preliminary. The apparent potency of a compound can be highly sensitive to assay conditions, especially for false positives.[5] For instance, the IC50 of an aggregating inhibitor can be significantly affected by the enzyme concentration and the presence of detergents.[9] True inhibitors should exhibit consistent IC50 values across different assay conditions, whereas false positives often show steep and variable dose-response curves.[5]
Troubleshooting Guide: From Hit to Validated Lead
This section provides a more in-depth, step-by-step guide to systematically investigate a potential false positive.
Issue 1: Confirmed activity in the primary assay, but the mechanism is unclear.
Step 1: Assess for Non-Specific Inhibition due to Compound Aggregation
Causality: Many organic molecules, particularly those with poor solubility, can form aggregates at micromolar concentrations. These aggregates can non-specifically inhibit enzymes by sequestering them.[5] This is a common artifact in HTS.[7]
Troubleshooting Protocol:
Detergent Test: Re-run the dose-response experiment in the presence of a non-ionic detergent, such as 0.01% Triton X-100. Aggregating inhibitors are often sensitive to detergents, and their apparent activity will be significantly reduced or eliminated.
Enzyme Concentration Test: Measure the IC50 of your compound at varying enzyme concentrations. The IC50 of a true, reversible inhibitor should be independent of the enzyme concentration, whereas the IC50 of an aggregator often increases linearly with the enzyme concentration.[9]
Parameter
Expected Result for True Inhibitor
Expected Result for Aggregator
IC50 with 0.01% Triton X-100
No significant change
Significant increase or loss of activity
IC50 vs. Enzyme Concentration
Independent
Increases with enzyme concentration
Step 2: Investigate for Assay Technology Interference
Causality: The compound itself may possess properties that directly interfere with the assay's detection method. For example, a fluorescent compound will lead to a false positive in an assay that measures a decrease in fluorescence.[5][8]
Troubleshooting Workflow:
Caption: Workflow for detecting assay technology interference.
Experimental Protocol: Counter-Screen for Autofluorescence
Prepare a standard assay plate with all buffer components and detection reagents, but omit the target enzyme .
Add the test compound in a dose-response manner.
Incubate for the standard assay time and read the plate using the same detection parameters as the primary screen.
Interpretation: If a signal is detected that correlates with the compound concentration, it indicates that the compound itself is interfering with the assay readout.[9]
Issue 2: The compound is confirmed to be active in an orthogonal assay, but its behavior is still unusual (e.g., steep dose-response curve).
Step 3: Evaluate for Covalent Modification and Chemical Reactivity
Causality: Some compounds contain electrophilic functional groups that can form covalent bonds with nucleophilic residues (like cysteine) on the target protein, leading to irreversible inhibition.[11][12] This can sometimes be a desired mechanism of action, but it needs to be confirmed.
Troubleshooting Protocol:
Pre-incubation Test: Pre-incubate the enzyme and the compound together for varying amounts of time (e.g., 0, 30, 60 minutes) before adding the substrate to initiate the reaction. A time-dependent increase in inhibition (i.e., a decrease in IC50 with longer pre-incubation) is indicative of a covalent or slow-binding inhibitor.
Thiol Reactivity Assay: Use a thiol-based probe, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to assess the compound's reactivity towards sulfhydryl groups. A decrease in the DTNB signal in the presence of the compound suggests thiol reactivity.
Mass Spectrometry Analysis: For a definitive answer, incubate the target protein with the compound and analyze the mixture by mass spectrometry. A mass shift corresponding to the molecular weight of the compound will confirm covalent adduction.
Experiment
Indication of Covalent Modification
Pre-incubation Test
IC50 decreases with longer pre-incubation time
Thiol Reactivity Assay
Compound reacts with thiol-containing reagents
Mass Spectrometry
Mass of the protein increases by the mass of the compound
Decision Tree for Hit Triage
Caption: A decision tree for triaging hits from a primary screen.
By following this structured troubleshooting guide, researchers can systematically de-risk their hits and gain confidence in their data. This approach not only saves time and resources but also upholds the scientific rigor necessary for successful drug discovery.
References
Assay Interference by Chemical Reactivity . (2015). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS . (2015). Journal of Medicinal Chemistry. [Link]
Assay Interference by Chemical Reactivity . (2015). PubMed. [Link]
Common Challenges in Biochemical Assays and How to Overcome Them . (2025). BellBrook Labs. [Link]
AICs and PAINS: Mechanisms of Assay Interference . (2022). Drug Hunter. [Link]
Two effective methods for correcting experimental high-throughput screening data . (2012). Bioinformatics. [Link]
Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds . (2025). Journal of Chemical Information and Modeling. [Link]
Technical Support Center: HPLC Method Development for 6,7-Dihydro-5H-pyrindin-7-ylamine Dihydrochloride
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 6,7-Dihydro-5H-pyrindin-7-ylamine dihyd...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride .
This molecule presents a classic chromatographic challenge: it is a highly polar, doubly basic compound. It features a pyridine nitrogen (pKa ~5.2) and a primary aliphatic amine (pKa ~9.5). Formulated as a dihydrochloride salt, it exists as a highly polar dication in standard acidic mobile phases. This leads to two primary failure modes in standard Reversed-Phase HPLC (RP-HPLC): catastrophic loss of retention (elution in the void volume) and severe peak tailing due to secondary interactions with stationary phase silanols[1][2].
Method Selection Matrix
To establish a robust, self-validating chromatographic system, you must select a modality that fundamentally aligns with the analyte's ionization state.
Figure 1: Decision matrix for HPLC method development targeting dicationic polar amines.
Core Experimental Protocols
Do not attempt to run this compound on a standard C18 column with a simple Water/Methanol gradient. It will fail. Choose one of the two validated protocols below based on your laboratory's capabilities.
Protocol A: Hydrophilic Interaction Liquid Chromatography (HILIC) - Gold Standard
HILIC is the optimal choice for amine hydrochlorides because it leverages the compound's extreme polarity rather than fighting it[3]. The analyte partitions into a water-enriched layer immobilized on the polar stationary phase.
Column: Zwitterionic (ZIC-HILIC) or BEH Amide (e.g., 100 x 4.6 mm, 3 µm).
Mobile Phase A: 100 mM Ammonium Acetate in Water, pH adjusted to 5.8 with glacial acetic acid. (Mechanistic note: High buffer concentration is critical in HILIC to disrupt ionic interactions between the basic amine and the stationary phase).
Mobile Phase B: 100% Acetonitrile (LC-MS grade).
Elution: Isocratic 75% B / 25% A.
Flow Rate: 0.5 mL/min.
Column Temperature: 40°C.
System Suitability Check (Self-Validation): Inject a 50 µg/mL standard. The retention factor (
k′
) must be
≥3.0
. If
k′<3.0
, decrease the aqueous fraction (Mobile Phase A) by 5%. In HILIC, water is the strong solvent .
Protocol B: Ion-Pairing Reversed-Phase (IP-RP) - Alternative
If HILIC is unavailable, you must artificially increase the hydrophobicity of the dicationic analyte using an ion-pairing reagent.
Mobile Phase A: 10 mM Sodium Heptanesulfonate + 0.1% Phosphoric Acid in Water (pH ~2.2). (Mechanistic note: The low pH protonates residual silanols to neutralize their charge, while the anionic heptanesulfonate binds the dicationic analyte, forming a neutral, hydrophobic complex).
Mobile Phase B: Acetonitrile.
Elution: Gradient from 5% B to 60% B over 15 minutes.
System Suitability Check (Self-Validation): Evaluate the Tailing Factor (
Tf
). If
Tf>1.5
, the column has excessive active silanols. Replace with a newer, high-purity base-deactivated column.
Troubleshooting & FAQs
Q1: My peak is eluting in the void volume (
t0
) on a standard C18 column. Why?A: At typical mobile phase pH (2.0 - 7.0), 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride is a highly polar dication. Hydrophobic C18 alkyl chains fundamentally cannot retain highly polar, charged species via van der Waals forces. Causality: The thermodynamic drive for the dication to remain in the polar mobile phase far exceeds its affinity for the non-polar stationary phase. Solution: Switch to HILIC (Protocol A) or use an ion-pairing reagent (Protocol B).
Q2: I am seeing severe peak tailing (
Tf>2.0
) and broad peaks. How do I fix this?A: Peak tailing for basic amines is almost exclusively caused by secondary ion-exchange interactions. While the primary retention mechanism is hydrophobic partitioning, the protonated amine groups interact with unreacted, acidic silanols (
Si−O−
) on the silica surface[2].
Solution:
Lower the pH: Drop the mobile phase pH to < 2.5. This protonates the silanols (
Si−OH
), eliminating their negative charge and shutting down the ion-exchange pathway[4].
Use a Competitor: Add a sacrificial base like Triethylamine (TEA) at 10-20 mM to the mobile phase. TEA will competitively bind to the active silanols, shielding your analyte.
Q3: Can I just raise the pH to 11 to deprotonate the molecule and run it on a normal C18?A: Theoretically, yes. At pH 11, both the primary amine and the pyridine ring are neutral, maximizing hydrophobicity. However, traditional silica dissolves rapidly at pH > 8 [5]. If you choose this route, you must use a specialized high-pH stable column, such as an Ethylene Bridged Hybrid (BEH) silica or a polymer-based column.
Q4: My retention times in HILIC are drifting continuously. Is the column degrading?A: Likely not. HILIC columns require significantly longer equilibration times than RP-HPLC. Causality: The separation mechanism relies on a dynamic, water-enriched hydration layer on the stationary phase. This layer takes time to establish and stabilize. Solution: Flush the column with at least 20 Column Volumes (CVs) of your starting mobile phase before the first injection.
Quantitative Data Summary
The following tables summarize the expected chromatographic behavior of 6,7-Dihydro-5H-pyrindin-7-ylamine under various optimization conditions, providing a benchmark for your method development.
Table 1: Impact of Mobile Phase pH on Retention and Peak Shape (RP-HPLC, C18 Column)
Mobile Phase pH
Analyte Ionization State
Retention Factor (
k′
)
Tailing Factor (
Tf
)
Causality / Mechanism
pH 2.5 (TFA)
Dication (+2)
0.5 (Poor)
1.3 (Good)
Silanols are protonated (neutralized), preventing tailing. Analyte is highly charged, preventing retention[4].
pH 6.8 (Ammonium Acetate)
Monocation (+1)
1.2 (Marginal)
> 2.5 (Severe)
Pyridine is neutral, increasing retention slightly. Silanols are ionized (
Si−O−
), causing massive ion-exchange tailing[2].
pH 10.5 (Ammonia)*
Neutral (0)
4.5 (Excellent)
1.1 (Excellent)
Analyte is fully deprotonated (hydrophobic). No ion-exchange possible. *Requires hybrid column[5].
Overcoming steric hindrance when modifying 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride
Welcome to the technical support center for 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to chemically...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to chemically modify this versatile scaffold. Our goal is to provide you with practical, field-tested insights and troubleshooting strategies to overcome the primary challenge associated with this molecule: significant steric hindrance around the C7-amino group.
Understanding the Challenge: Steric Hindrance at C7
The unique bridged-ring structure of the 5H-pyrindine core places the C7-amino group in a sterically congested environment. The proximity of the pyridine ring and the cyclopentane moiety physically obstructs the nitrogen's lone pair of electrons. This "shielding" effect dramatically reduces the nucleophilicity of the amine, making many standard transformations—such as acylations, alkylations, and cross-coupling reactions—sluggish, low-yielding, or completely unsuccessful under conventional conditions.[1][2]
This guide provides a systematic approach to diagnosing and solving these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: Why are my standard N-acylation or N-alkylation reactions failing with this substrate?
The primary reason for failure is the severe steric hindrance around the C7-nitrogen. This bulkiness physically blocks the approach of electrophiles, making the amine's lone pair of electrons inaccessible.[1] Standard conditions often lack the required activation energy to overcome this physical barrier, resulting in extremely slow reaction rates or no product formation.
Q2: My reaction has stalled with starting material remaining. What are the first troubleshooting steps?
For a stalled reaction, the initial goal is to increase the reaction's energy to overcome the steric barrier.
Increase Reaction Temperature: Carefully raising the temperature can provide the necessary activation energy. Monitor the reaction closely for any signs of decomposition.[1][2]
Prolong Reaction Time: Highly hindered reactions can be exceptionally slow. Reactions may require 24-72 hours or even longer to proceed to a reasonable conversion.[1]
Use a More Reactive Electrophile: Instead of a standard alkyl bromide for alkylation, switch to a more reactive alkyl triflate or tosylate. For acylation, use a highly reactive acyl chloride or anhydride, as coupling agents like DCC or HATU may be ineffective with such a hindered amine.[1]
Q3: When should I consider using high-pressure chemistry?
High-pressure chemistry is an advanced but powerful technique for sterically demanding reactions. Reactions that involve bringing molecules together, like acylations or cycloadditions, typically have a negative "volume of activation." Applying high pressure (5-20 kbar) favors the more compact transition state, dramatically accelerating reactions that are otherwise non-viable at atmospheric pressure.[3][4] Consider this when even highly reactive reagents and elevated temperatures fail.
Q4: Are there alternative synthetic routes that avoid modifying the hindered amine directly?
Absolutely. When direct functionalization is unsuccessful, a valuable alternative is to construct the desired molecule with the sterically hindered core in the final step.[1] This involves a retrosynthetic approach where the amine is "masked" as another functional group (like a nitro group, azide, or oxime) during the key bond-forming steps. The amine is then revealed in a final, often reductive, step.
Q5: I'm having trouble purifying my final product on a standard silica gel column. What can I do?
The basicity of the amine can cause it to interact strongly with the acidic surface of standard silica gel, leading to poor separation and streaking. To mitigate this, you can use amine-functionalized silica gel or pre-treat standard silica by flushing the column with a solvent system containing a small amount of a volatile base, such as triethylamine (~1-2%), before loading your sample.[1]
Troubleshooting Guides
Guide 1: Low or No Yield in N-Acylation Reactions
Symptom: The reaction stalls with significant starting material remaining, or multiple byproducts are formed upon forcing conditions.
Primary Cause: The nucleophilicity of the C7-amine is insufficient to attack the acylating agent due to severe steric hindrance.
Potential Solution
Rationale
Switch to Acyl Chloride/Anhydride
These are significantly more electrophilic than carboxylic acids activated with coupling agents. This higher reactivity can compensate for the amine's poor nucleophilicity.[1]
Add a Catalyst (e.g., DMAP)
4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that can accelerate acylation of sterically hindered amines and alcohols.[2]
Use a Strong, Non-Nucleophilic Base
A hindered base like 2,6-lutidine or a proton sponge can deprotonate the amine starting material (if using the dihydrochloride salt) or scavenge acid byproducts without competing as a nucleophile.[2]
Increase Reaction Temperature
Providing more thermal energy can help the reactants overcome the activation barrier imposed by steric clash. Proceed with caution to avoid decomposition.
Guide 2: Failure in N-Alkylation or N-Arylation (Cross-Coupling)
Symptom: Complete lack of product formation, even after extended reaction times.
Primary Cause: The combination of a sterically hindered nucleophile and a potentially unreactive electrophile (alkyl/aryl halide) prevents the reaction.
Potential Solution
Rationale
Use Highly Reactive Alkylating Agents
Switch from alkyl chlorides or bromides to more potent electrophiles like alkyl triflates (R-OTf) or tosylates (R-OTs).[1]
Employ Modern Cross-Coupling Catalysts
For N-arylation, standard Pd catalysts may fail. Use a modern Buchwald-Hartwig system with a palladium precatalyst (e.g., Pd₂(dba)₃) and a sterically bulky phosphine ligand (e.g., XPhos, RuPhos) designed for hindered substrates.[2]
Consider Nickel Catalysis
Nickel-based catalysts have emerged as powerful alternatives for forming C-N bonds, sometimes succeeding where palladium systems fail, especially for hindered partners.[5][6]
Utilize High-Pressure Conditions
For particularly stubborn cases, applying high pressure (10-15 kbar) can force the reaction forward by lowering the activation volume.[3]
Experimental Protocols & Workflows
Decision-Making Workflow for a Failed Reaction
This diagram outlines a logical progression for troubleshooting a challenging modification of the 5H-pyrindin-7-ylamine core.
Caption: Troubleshooting workflow for modifying the hindered amine.
Protocol 1: Catalytic N-Acylation using DMAP
This protocol is for acylating the C7-amine with a moderately reactive acyl chloride.
Preparation: To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride (1.0 eq).
Solvent & Base: Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine (2.2 eq) or 2,6-lutidine (2.2 eq), to neutralize the dihydrochloride salt and the HCl byproduct.
Reagent Addition: Slowly add the acyl chloride (1.1 eq) dropwise to the cooled solution.
Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. Gentle heating (40-50 °C) may be required.
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography using silica gel pre-treated with triethylamine.
This protocol is a starting point for coupling an aryl bromide to the C7-amine.[2]
Preparation: To an oven-dried Schlenk tube, add the palladium precatalyst Pd₂(dba)₃ (2 mol %) and the ligand XPhos (4.4 mol %).
Reagent Addition: Add the aryl bromide (1.0 eq), 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride (1.2 eq), and a strong base, sodium tert-butoxide (NaOtBu) (2.5-3.0 eq to account for the dihydrochloride).
Inerting: Seal the tube, then evacuate and backfill with Argon (repeat this cycle 3 times).
Solvent: Add anhydrous, degassed toluene or dioxane via syringe.
Reaction: Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
Monitoring: Monitor the reaction progress by LC-MS until the starting material is consumed.
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully wash with water and then brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Advanced Strategy: The "Build Around It" Approach
If direct functionalization proves too challenging, the most robust strategy is to perform the key bond-forming steps on a precursor and then generate the C7-amine at a late stage. This circumvents the steric hindrance problem entirely.
Caption: Retrosynthetic approach to avoid direct functionalization.
This method involves synthesizing a 6,7-Dihydro-5H-pyrindin-7-one intermediate, which can then be converted to an oxime (=N-OH) or other amine precursor. This precursor, which lacks the steric hindrance of the amine, can then be functionalized more easily. The final step is the reduction of the precursor to the desired primary amine.
References
Recent developments in high-pressure promoted cycloaddition reactions: experimental and theoretical perspectives. Chemical Communications. Available at: [Link]
Appendix 6: Protecting groups. Oxford Learning Link. Available at: [Link]
Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. Available at: [Link]
Protective Groups. Organic Chemistry Portal. Available at: [Link]
23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. Available at: [Link]
Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. National Center for Biotechnology Information. Available at: [Link]
Photocatalyzed Aminomethylation of Alkyl Halides Enabled by Sterically Hindered N-Substituents. PubMed. Available at: [Link]
A sustainable strategic approach for N-alkylation of amines with activation of alcohols triggered via a hydrogen auto-transfer reaction using a Pd(ii) complex: evidence for metal–ligand cooperativity. Dalton Transactions. Available at: [Link]
Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols. ACS Catalysis. Available at: [Link]
Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines. Organic Chemistry Portal. Available at: [Link]
Photocatalyzed Aminomethylation of Alkyl Halides Enabled by Sterically Hindered N‐Substituents. ResearchGate. Available at: [Link]
Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. Available at: [Link]
Steric Hindrance Effect in High-Temperature Reactions. CCS Chemistry. Available at: [Link]
How high pressure can help Chemical Synthesis and Bioprocesses. H.E.L Group. Available at: [Link]
Steric Effects on Acidity: Disruption of Solvent Stabilization. YouTube. Available at: [Link]
High Pressure in Organic Synthesis. University of Illinois Urbana-Champaign. Available at: [Link]
Optimizing the crystallization process of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride
Target Compound: 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride (CAS: 1932614-56-6) Welcome to the technical support and troubleshooting center for the crystallization of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochlor...
Welcome to the technical support and troubleshooting center for the crystallization of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride. This bicyclic compound features both a primary aliphatic amine and a pyridine nitrogen, necessitating the formation of a dihydrochloride salt.
As a Senior Application Scientist, I have designed this guide to address the most critical thermodynamic and kinetic bottlenecks encountered during the isolation of this specific amine hydrochloride, moving beyond empirical trial-and-error to focus on the fundamental causality of crystallization failures.
Part 1: Troubleshooting & FAQs (The "Why" and "How")
Q1: Why does my product "oil out" instead of forming crystals upon anti-solvent addition?
The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS). "Oiling out" occurs when the concentration of the solute exceeds its intrinsic LLPS concentration before it can breach the activation energy barrier required for solid primary nucleation [1]. In amine hydrochlorides, rapid addition of an anti-solvent creates a localized state of extreme supersaturation. Instead of forming an ordered crystal lattice, the system minimizes its free energy by separating into a solute-rich liquid phase (the "oil") and a solvent-rich liquid phase.
The Solution: You must operate within the Metastable Zone Width (MSZW).
Reduce Supersaturation Generation: Shift from rapid anti-solvent addition to a controlled, dose-regulated cooling profile.
Bypass Primary Nucleation: Introduce seed crystals (1-2% w/w) at the upper boundary of the metastable zone. Seeding provides a pre-existing lattice, drastically lowering the thermodynamic barrier for crystal growth and pulling the system concentration below the LLPS boundary.
Q2: The isolated dihydrochloride salt turns into a sticky paste on the filter funnel. How do I prevent this?
The Causality: Amine dihydrochlorides are notoriously hygroscopic. The "sticky paste" is a result of deliquescence—a solid-to-solution phase transformation that occurs when the environmental Relative Humidity (RH) exceeds the Critical Relative Humidity (CRH) of the crystal lattice [2]. Furthermore, if the crystallization solvent contains trace water, the API may form a metastable pharmaceutical hydrate, where water molecules internalize into the crystal structure, altering its mechanical properties and solubility [2].
The Solution:
Control Water Activity (
aw
): Utilize strictly anhydrous solvents (e.g., Karl Fischer titration < 0.05% water) for both the mother liquor and the wash solvents.
Environmental Isolation: Perform all filtration and cake-washing steps under a positive pressure of dry Nitrogen (
N2
). Never pull ambient laboratory air through the filter cake.
Q3: How can I maximize yield without risking LLPS or impurity entrapment?
The Causality: Traditional cooling or anti-solvent crystallization of highly soluble free bases often leads to yield loss in the mother liquor.
The Solution: Implement Reactive Crystallization . By reacting the free base with a controlled feed of HCl (gas or anhydrous solution) directly in a solvent where the resulting dihydrochloride has low solubility, you couple a fast second-order acid-base reaction with immediate precipitation [3]. This prevents the buildup of a highly supersaturated intermediate phase, driving the equilibrium toward the solid salt and excluding process-related impurities [4].
Part 2: Visualizing the Thermodynamic Workflows
Thermodynamic pathways of amine HCl crystallization: LLPS avoidance via seeding.
Continuous reactive crystallization workflow for dihydrochloride salt isolation.
Part 3: Quantitative Data & Experimental Protocols
Solvent Screening & Optimization Matrix
To establish a self-validating protocol, quantitative solubility and yield metrics must dictate solvent selection. The table below summarizes the optimization of the crystallization matrix for the dihydrochloride salt.
Solvent System
Ratio (v/v)
HCl Source
Observation / Morphology
Yield (%)
Purity (HPLC)
Ethanol / EtOAc
1:4
Aq. HCl (37%)
Severe LLPS (Oiling out), Hydrate formation
45%
92.1%
Methanol / MTBE
1:5
HCl gas
Fine needles, difficult filtration, hygroscopic
68%
96.5%
Isopropanol (IPA)
Neat
4M HCl in Dioxane
Thick prisms, fast filtration, non-hygroscopic
89%
>99.5%
Acetone / Heptane
1:3
2M HCl in Ether
Amorphous precipitation, sticky residue
55%
88.0%
Step-by-Step Methodologies
Protocol A: Optimized Reactive Crystallization (Recommended)
This protocol utilizes reactive crystallization to bypass the highly soluble free-base intermediate, preventing LLPS and maximizing atom economy [3].
Preparation: Dissolve 1.0 equivalent of 6,7-Dihydro-5H-pyrindin-7-ylamine free base in 10 volumes of anhydrous Isopropanol (IPA) in a jacketed reactor.
Temperature Control: Set the reactor jacket temperature to 20 °C and ensure an overhead stirring rate of 250 RPM to maintain a homogeneous suspension and prevent localized supersaturation.
Acid Addition (Nucleation): Using a dosing pump, slowly add 0.5 equivalents of 4M HCl in Dioxane over 30 minutes.
Seeding: Pause the addition. Introduce 1% w/w of pre-formed 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride seed crystals. Age the slurry for 1 hour to allow the seed bed to establish and consume the supersaturation.
Acid Addition (Completion): Resume the addition of the remaining 1.6 equivalents of 4M HCl in Dioxane (total 2.1 eq to ensure complete dihydrochloride formation) over 2 hours.
Aging and Cooling: Age the suspension at 20 °C for 2 hours, then apply a linear cooling ramp to 5 °C over 3 hours to maximize yield.
Isolation: Filter the resulting slurry using a sintered glass funnel under a strict Nitrogen blanket. Wash the cake with 2 volumes of pre-chilled (5 °C) anhydrous IPA.
Drying: Dry the crystals in a vacuum oven at 45 °C and <50 mbar for 12 hours.
Protocol B: Rescuing an "Oiled-Out" Batch (LLPS Reversal)
If a batch has already undergone liquid-liquid phase separation, follow this self-validating recovery loop.
Re-dissolution: Do not attempt to filter the oil. Instead, heat the reactor jacket to 65 °C until the biphasic mixture coalesces back into a single homogeneous solution.
Solvent Adjustment: Add 2-3 volumes of the primary solvent (e.g., IPA or Ethanol) to dilute the system and lower the overall concentration below the intrinsic LLPS boundary[1].
Thermal Profiling: Cool the reactor very slowly (0.1 °C/min) to 45 °C.
Forced Nucleation: Add 2% w/w seed crystals. Hold the temperature isothermally at 45 °C for 4 hours until the oil droplets transition into a crystalline slurry (observable via focused beam reflectance measurement (FBRM) or visual inspection).
Completion: Once the solid phase is confirmed, resume cooling to 5 °C at 0.2 °C/min and isolate as described in Protocol A.
References
Prediction of Liquid–Liquid Phase Separation at the Dissolving Drug Salt Particle Surface | Molecular Pharmaceutics
Source: ACS Publications
URL:[Link]
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations
Source: MDPI
URL:[Link]
Streamlined Synthesis of SHP2 Inhibitor GDC-1971 Enhanced by a Telescoped Schotten-Baumann SNAr and Reactive Crystallization Cascade | Organic Process Research & Development
Source: ACS Publications
URL:[Link]
Reactor design and selection for effective continuous manufacturing of pharmaceuticals
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Optimization
Technical Support Center: Troubleshooting Low Reactivity of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride in Cross-Coupling Reactions
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the common challenges encountered when utilizing 6,7-Dihydro-5H-pyrindin-7-ylamine...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the common challenges encountered when utilizing 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. Our goal is to provide you with the foundational knowledge and practical steps to diagnose and resolve low reactivity issues, enabling you to advance your synthetic projects efficiently.
Introduction: Understanding the Challenges
6,7-Dihydro-5H-pyrindin-7-ylamine presents a unique set of challenges in cross-coupling reactions primarily due to two factors: its nature as a dihydrochloride salt and the inherent electronic properties of the pyridine moiety. The pyridine nitrogen can coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition or deactivation. Furthermore, the amine is supplied as a dihydrochloride salt, meaning it is not in its nucleophilic free-base form, which is essential for the reaction to proceed.
This guide is structured in a question-and-answer format to directly address the specific issues you may be encountering at the bench.
Part 1: The Primary Hurdle - The Dihydrochloride Salt
Q1: My cross-coupling reaction with 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride is not working. I see only starting materials. What is the most likely initial problem?
A1: The most common reason for a complete lack of reactivity is the failure to effectively neutralize the dihydrochloride salt to generate the free amine in situ. The amine nitrogen in its protonated form is not nucleophilic and cannot participate in the catalytic cycle of cross-coupling reactions like Buchwald-Hartwig amination[1][2]. The presence of two equivalents of HCl means a sufficient amount of a suitable base is crucial.
Troubleshooting Steps:
Base Stoichiometry: Ensure you are using at least two equivalents of base to neutralize the dihydrochloride salt, plus the amount required for the catalytic cycle itself (typically 1.5-2.0 equivalents). Therefore, a total of 3.5-4.0 equivalents of base relative to the amine salt is a good starting point.
Choice of Base: The pKa of the base is critical. A base must be strong enough to deprotonate the ammonium salt. For pyridinium salts, stronger bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃)[3]. The choice of base can also be influenced by the specific cross-coupling reaction. For instance, Buchwald-Hartwig reactions often employ strong, non-nucleophilic bases like NaOtBu, while Suzuki reactions can be more tolerant of carbonate or phosphate bases[1][3].
Pre-mixing vs. In Situ Generation: Consider pre-mixing the amine dihydrochloride salt with the base in the reaction solvent for a short period (e.g., 15-30 minutes) before adding the catalyst and other reagents. This can help ensure complete formation of the free amine.
Q2: Should I consider "free-basing" the amine before the reaction?
A2: Yes, isolating the free amine can be a very effective strategy to ensure consistent results, especially if in situ neutralization proves to be unreliable. This removes the hydrochloride salts from the reaction mixture, which can sometimes interfere with the catalyst or other reagents.
Experimental Protocol: Free-Basing of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride
This is a general protocol that may require optimization.
Dissolution: Dissolve the 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride (1.0 eq) in water.
Basification: Cool the aqueous solution in an ice bath and slowly add a solution of a strong base, such as 2M sodium hydroxide (NaOH), while monitoring the pH with a pH meter or pH paper. Continue adding the base until the pH is approximately 10-11[4][5].
Extraction: Extract the aqueous layer multiple times with an organic solvent in which the free amine is soluble, such as dichloromethane (DCM) or ethyl acetate.
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine. It is advisable to use the free amine immediately or store it under an inert atmosphere, as free amines can be sensitive to air and moisture.
Part 2: Optimizing the Cross-Coupling Reaction
Once you are confident that the free amine is being generated effectively, any remaining reactivity issues likely stem from the cross-coupling conditions themselves.
Q3: I am observing some product formation, but the conversion is low. How can I improve the yield?
A3: Low conversion in cross-coupling reactions with heterocyclic amines often points to issues with the catalyst, ligands, or reaction conditions. The pyridine nitrogen can act as a ligand for the palladium catalyst, leading to catalyst inhibition.
Troubleshooting Workflow for Low Conversion:
Caption: Troubleshooting workflow for low conversion.
Detailed Troubleshooting Steps:
Catalyst and Ligand Selection:
Palladium Source: Common palladium sources include Pd₂(dba)₃, Pd(OAc)₂, and pre-formed palladium-ligand complexes (precatalysts). Precatalysts, such as those from the Buchwald group (e.g., XPhos Pd G3, RuPhos Pd G3), are often more active and air-stable, providing more consistent results[6][7].
Ligand Choice: For challenging substrates like heterocyclic amines, bulky, electron-rich phosphine ligands are often required to promote reductive elimination and prevent catalyst deactivation. Buchwald-type ligands (e.g., XPhos, RuPhos, BrettPhos) are excellent starting points[6][7][8]. N-heterocyclic carbene (NHC) ligands can also be effective[6].
Solvent and Base Combination:
Solvent: The choice of solvent can significantly impact the reaction. Aprotic polar solvents like dioxane, toluene, or DME are commonly used. The purity and dryness of the solvent are critical, as water can lead to side reactions like protodeboronation in Suzuki couplings[3].
Base: As mentioned, the base is crucial. For Buchwald-Hartwig aminations, NaOtBu or LHMDS are often preferred. For Suzuki couplings, K₃PO₄ or Cs₂CO₃ are good choices.
Temperature and Concentration:
Temperature: Many cross-coupling reactions require elevated temperatures (80-110 °C) to proceed at a reasonable rate[3]. However, excessively high temperatures can lead to catalyst decomposition. If you observe the formation of palladium black, it is a sign of catalyst death, and you should consider lowering the reaction temperature[3].
Concentration: Typical concentrations range from 0.1 M to 1.0 M. Higher concentrations can increase the reaction rate but may also lead to solubility issues.
Data Presentation: Recommended Starting Conditions for Screening
Use 3.5-4.0 eq if starting from the dihydrochloride salt.
Solvent
Dioxane/H₂O (10:1)
Toluene or Dioxane
Ensure solvents are degassed.
Temperature
80-100 °C
90-110 °C
Monitor for catalyst decomposition.
Q4: I am observing significant side product formation. What are the likely side reactions and how can I mitigate them?
A4: Common side reactions in cross-coupling include homocoupling of the coupling partners and protodeboronation of the boronic acid (in Suzuki reactions).
Mitigation Strategies for Side Reactions:
Protodeboronation (Suzuki): This is the replacement of the boronic acid group with a proton. It can be caused by excess water or insufficiently strong base[3].
Solution: Use anhydrous solvents, ensure your base is sufficiently strong and fresh, and consider using boronic esters (e.g., pinacol esters), which can be more stable.
Homocoupling: This is the coupling of two molecules of the same starting material.
Solution: This can be a sign of poor catalyst performance. Re-evaluate your ligand and catalyst system. Ensuring a properly degassed reaction setup is also crucial, as oxygen can promote homocoupling[3].
Diarylation (Buchwald-Hartwig): The product of the initial amination can sometimes react a second time.
Solution: For primary amines, this can be a challenge. The use of bulky ligands like BrettPhos has been shown to be highly selective for monoarylation[9].
Part 3: Advanced Concepts and Visualizations
The Catalytic Cycle: A Visual Guide
Understanding the catalytic cycle can help in diagnosing which step might be failing. Below is a generalized catalytic cycle for a Buchwald-Hartwig amination.
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
A failure at the "Amine Association" step is likely if the free amine is not generated. Low conversion with some product formation could indicate a slow "Reductive Elimination" step, which can often be accelerated by using more electron-rich and bulky ligands[1].
Frequently Asked Questions (FAQs)
Q: Could steric hindrance be an issue with 6,7-Dihydro-5H-pyrindin-7-ylamine?
A: Yes, the amine is at a secondary carbon adjacent to a five-membered ring fused to the pyridine. This could create some steric hindrance. Using ligands with a larger "bite angle" or more sterically demanding ligands could be beneficial[8][10].
Q: How important is degassing the reaction mixture?
A: It is critically important. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and can also oxidize phosphine ligands, leading to failed reactions[3]. Always use a robust degassing method such as three freeze-pump-thaw cycles or sparging the solvent with an inert gas (argon or nitrogen) for at least 30 minutes.
Q: Can I use a different metal catalyst, like nickel or copper?
A: While palladium is the most common catalyst for these reactions, nickel and copper catalysts have also been developed for C-N cross-coupling[11]. If palladium systems are proving ineffective, exploring nickel-based systems could be a viable alternative, though this would require significant re-optimization of the reaction conditions.
References
Aggarwal, V. K., et al. (2003). Correlation between pKa and Reactivity of Quinuclidine-Based Catalysts in the Baylis−Hillman Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Moran, J., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
Anderson, K. W., et al. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters. Retrieved from [Link]
Buchwald, S. L., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science. Retrieved from [Link]
Miura, M., et al. (2017). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science. Retrieved from [Link]
Parkin, G., et al. (2005). Synthesis and characterization of aryl substituted bis(2-pyridyl)amines and their copper olefin complexes: Investigation of remote steric control over olefin binding. Dalton Transactions. Retrieved from [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]
ResearchGate. (n.d.). Amines as the ligands for palladium-catalyzed coupling reactions. Retrieved from [Link]
Subbotin, O. A., & Tacoronte, J. E. (2020). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. Polymers. Retrieved from [Link]
Ganesan, A. (1996). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Tetrahedron Letters. Retrieved from [Link]
Buchwald, S. L., et al. (2014). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions. Retrieved from [Link]
Combs, A. P., et al. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Tetrahedron Letters. Retrieved from [Link]
Crews, C. M., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Journal of Medicinal Chemistry. Retrieved from [Link]
Charette, A. B., et al. (2006). Highly Efficient Oxidative Amidation of Aldehydes with Amine Hydrochloride Salts. Journal of the American Chemical Society. Retrieved from [Link]
Chemistry Stack Exchange. (2017). How can I free base cystamine dihydrochloride?. Retrieved from [Link]
Smith, S. P., & Lambert, T. H. (2018). The Importance of N-Heterocyclic Carbene Basicity in Organocatalysis. Organic & Biomolecular Chemistry. Retrieved from [Link]
Jensen, K. F., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Retrieved from [Link]
Jessop, P. G., et al. (2012). Supporting Information for: Design, Synthesis, and Solution Behaviour of Small Polyamines as Switchable Water Additives. Green Chemistry. Retrieved from [Link]
Harris, T. K., & Turner, G. J. (2002). Structural basis of perturbed pKa values of catalytic groups in enzyme active sites. IUBMB Life. Retrieved from [Link]
Glorius, F., et al. (2025). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. Journal of the American Chemical Society. Retrieved from [Link]
Batey, R. A., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry. Retrieved from [Link]
Hartwig, J. F., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]
Buchwald, S. L., et al. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Angewandte Chemie International Edition. Retrieved from [Link]
Snieckus, V., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Retrieved from [Link]
Aspuru-Guzik, A., et al. (2022). Machine Learning May Sometimes Simply Capture Literature Popularity Trends: A Case Study of Heterocyclic Suzuki–Miyaura Coupling. Journal of the American Chemical Society. Retrieved from [Link]
ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between pyridine N‐oxide.... Retrieved from [Link]
Wang, Z., et al. (2014). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 6,7-dihydro-5H-1-pyrindine | Request PDF. Retrieved from [Link]
Wang, C., et al. (2022). Synthesis of 5,6-Dihydrophenanthridines via Palladium-Catalyzed Intramolecular Dehydrogenative Coupling of Two Aryl C−H Bonds. Molecules. Retrieved from [Link]
A Senior Application Scientist's Guide to the Strategic Evaluation of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride and its Derivatives
Introduction: The Pyrindine Scaffold as a Privileged Structure in Drug Discovery In the landscape of medicinal chemistry, the pyridine ring is a cornerstone, recognized for its prevalence in FDA-approved drugs and its ab...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Pyrindine Scaffold as a Privileged Structure in Drug Discovery
In the landscape of medicinal chemistry, the pyridine ring is a cornerstone, recognized for its prevalence in FDA-approved drugs and its ability to serve as a versatile scaffold for biologically active molecules. When fused with other ring systems, such as in the pyrindine core (a cyclopentane ring fused to a pyridine ring), the resulting increased structural rigidity and defined three-dimensional geometry offer a unique platform for designing selective therapeutic agents. These fused heterocyclic systems have shown promise in a multitude of therapeutic areas, including oncology and neuropharmacology.[1]
This guide focuses on 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride , a key chemical intermediate that provides a strategic entry point for the synthesis of novel pyrindine derivatives. While direct, extensive biological data for this specific precursor is limited, its structure suggests significant potential for developing potent and selective modulators of various biological targets. This document will serve as a comprehensive guide for researchers, outlining a strategic approach to the synthesis, characterization, and biological evaluation of derivatives of this scaffold, comparing them conceptually to established pyrindine derivatives and providing the experimental framework necessary for their assessment.
Structural Analysis: A Comparative Overview
The unique structure of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride offers several advantages for medicinal chemistry exploration. The primary amine provides a versatile handle for derivatization, allowing for the introduction of a wide array of functional groups to probe structure-activity relationships (SAR). The dihydro-pyrindine core maintains a degree of conformational restraint while allowing for substitution on both the pyridine and cyclopentane rings.
To understand its potential, we can compare its core structure to other pyrindine derivatives that have been investigated in the literature.
Compound Type
Core Structure
Key Features
Potential for Derivatization
6,7-Dihydro-5H-pyrindin-7-ylamine
6,7-Dihydro-5H-pyrindine
Primary amine at the 7-position; Saturated cyclopentane ring.
High; Amine allows for amide bond formation, reductive amination, etc.
High; N-alkylation/arylation on the lactam nitrogen.[2]
Pyrazolo[3,4-c]pyridine Derivatives
Pyrazolo[3,4-c]pyridine
Fused pyrazole ring; Rich in nitrogen atoms for H-bonding.
High; Substitution on both pyrazole and pyridine rings.
This comparison highlights how 6,7-Dihydro-5H-pyrindin-7-ylamine serves as a foundational building block. The primary amine is a key reactive site, enabling the exploration of a diverse chemical space through straightforward synthetic modifications.
Hypothesized Biological Targets and Rationale for Experimental Design
The structural similarity of the pyrindine scaffold to other fused pyridine heterocycles that have been successfully developed as kinase inhibitors provides a strong rationale for investigating derivatives of 6,7-Dihydro-5H-pyrindin-7-ylamine in this area. For instance, related pyrazolo[3,4-c]pyridine derivatives have been identified as potent and selective inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key mediator of necroptosis and inflammation.[3]
The general mechanism of many kinase inhibitors involves binding to the ATP pocket of the enzyme, often forming key hydrogen bonds with the hinge region. The pyridine nitrogen in the pyrindine scaffold is well-positioned to act as a hinge-binding motif.
Below is a generalized signaling pathway illustrating the role of a protein kinase, which represents a plausible target class for novel pyrindine derivatives.
Caption: Generalized protein kinase signaling pathway.
This hypothesis—that derivatives of 6,7-Dihydro-5H-pyrindin-7-ylamine are potential kinase inhibitors—forms the basis for the experimental protocols detailed later in this guide. The primary goal of a screening campaign would be to synthesize a library of compounds and test them for their ability to inhibit the activity of a panel of kinases.
Synthetic Strategy: From Intermediate to a Diverse Chemical Library
The synthesis of a focused library of derivatives from 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride is a critical first step. The primary amine serves as the key functional handle for diversification. A common and effective strategy is to acylate the amine with a variety of carboxylic acids or sulfonyl chlorides to generate a library of amides and sulfonamides. This approach is widely used in medicinal chemistry to explore the chemical space around a core scaffold.
The choice of coupling reagents is critical for ensuring high yields and purity. For amide bond formation, reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with HOBt (Hydroxybenzotriazole) are industry standards, known for their efficiency and for minimizing side reactions.
Below is a workflow diagram illustrating a general synthetic scheme for derivatizing the parent amine.
Caption: General synthetic workflow for derivatization.
Comparative Experimental Protocols
To evaluate the biological potential of newly synthesized pyrindine derivatives, a tiered screening approach is recommended. This typically begins with in vitro biochemical assays against purified enzymes, followed by cell-based assays to assess activity in a more biologically relevant context.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to quantify the inhibitory activity of test compounds against a specific protein kinase by measuring the amount of ATP remaining after the kinase reaction. A lower ATP level indicates higher kinase activity.
Causality and Self-Validation: This assay is a robust, high-throughput method for determining a compound's direct effect on an enzyme.[4] The use of a positive control (a known inhibitor) and a negative control (DMSO vehicle) is essential for validating the assay performance. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is a key metric for comparing the potency of different compounds.
Step-by-Step Methodology:
Reagent Preparation:
Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).
Prepare a kinase buffer solution (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
Prepare a solution of the kinase and its specific substrate peptide in the kinase buffer.
Prepare an ATP solution in kinase buffer at a concentration close to its Km for the specific kinase to ensure competitive binding can be accurately assessed.[5]
Assay Procedure:
In a 384-well plate, add 5 µL of the test compound serially diluted in kinase buffer. For controls, add 5 µL of buffer with DMSO (negative control) or a known inhibitor (positive control).
Add 10 µL of the kinase/substrate mixture to each well.
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
Incubate the plate at room temperature for 1 hour.
Detection:
Stop the kinase reaction and measure the remaining ATP by adding 25 µL of a commercial luminescence-based ATP detection reagent (e.g., ADP-Glo™).[4]
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
Read the luminescence on a plate reader.
Data Analysis:
The luminescence signal is inversely proportional to kinase activity.
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell Viability (MTT) Assay
This protocol assesses the cytotoxic or anti-proliferative effects of the compounds on a cancer cell line. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Causality and Self-Validation: The MTT assay is a standard colorimetric assay for assessing cell viability.[6] The reduction of the yellow tetrazolium salt MTT to purple formazan crystals is carried out by mitochondrial dehydrogenases in living cells.[7][8] Therefore, the amount of formazan produced is a direct measure of the number of metabolically active cells. Including a vehicle control and a positive control (e.g., a known cytotoxic drug like doxorubicin) is crucial for data interpretation.
Step-by-Step Methodology:
Cell Seeding:
Culture a relevant cancer cell line (e.g., a line known to be dependent on the kinase targeted in Protocol 1) under standard conditions.
Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
Allow the cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
Compound Treatment:
Prepare serial dilutions of the test compounds in culture medium.
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
Incubate the cells for 48-72 hours.
MTT Addition and Solubilization:
After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
Incubate for 4 hours at 37°C to allow formazan crystal formation.
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
Absorbance Measurement:
Shake the plate gently for 15 minutes to ensure complete solubilization.
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Data Analysis:
Subtract the background absorbance from a well with medium only.
Calculate the percentage of cell viability for each treatment relative to the DMSO-treated control cells.
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.
Illustrative Data and SAR Interpretation
Following the synthesis and testing of a small library of derivatives, the data can be compiled to begin building a structure-activity relationship. The goal is to identify which chemical modifications lead to improved potency and/or selectivity.
Hypothetical Data Table:
Compound ID
R-Group (at 7-amino position)
Kinase IC50 (nM)
Cell Viability GI50 (µM)
Parent Amine
-H
>10,000
>100
PYR-001
-C(O)-Phenyl
850
15.2
PYR-002
-C(O)-(4-Fluorophenyl)
420
7.8
PYR-003
-C(O)-(4-Methoxyphenyl)
1,200
25.1
PYR-004
-C(O)-Cyclohexyl
5,300
>50
PYR-005
-SO2-Phenyl
980
18.5
Interpretation and SAR Insights (Based on Hypothetical Data):
Aromatic vs. Aliphatic: The data suggests that an aromatic ring attached via an amide linkage (PYR-001) is preferred over an aliphatic ring (PYR-004), indicating a potential pi-stacking or hydrophobic interaction in the binding pocket.
Electronic Effects: The introduction of an electron-withdrawing fluorine atom on the phenyl ring (PYR-002) improves both biochemical and cellular potency compared to the unsubstituted phenyl ring (PYR-001). Conversely, an electron-donating methoxy group (PYR-003) is detrimental to activity. This suggests that the electronic properties of the R-group are critical.
Linker Type: Comparing the amide (PYR-001) and sulfonamide (PYR-005) shows similar activity, suggesting some flexibility in the linker chemistry, although amides are often preferred for their synthetic tractability.
Correlation: A good correlation between the kinase inhibition (IC50) and cell viability (GI50) data (e.g., PYR-002 being the most potent in both assays) would suggest that the observed cellular effect is likely due to the inhibition of the target kinase.
Conclusion and Future Directions
6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride represents a valuable starting point for the development of novel, biologically active compounds. Its straightforward derivatization allows for the rapid exploration of chemical space and the generation of structure-activity relationships. This guide provides a strategic framework for researchers to approach the evaluation of this and similar scaffolds. By hypothesizing biological targets based on structural analogy, employing robust synthetic and screening protocols, and systematically analyzing the resulting data, the full potential of the pyrindine core can be unlocked.
Future work should focus on expanding the library of derivatives to further probe the SAR, conducting broader kinase profiling to assess selectivity, and, for promising compounds, initiating studies to evaluate their pharmacokinetic properties. The methodologies and principles outlined herein provide a solid foundation for these next steps in the drug discovery process.
References
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC - NIH. (n.d.).
Dihidrocloruro de 6,7-dihidro-5H-pirindin-5-ilamina - Chem-Impex. (n.d.). Retrieved from
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. (n.d.).
Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. (2011).
Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships | Journal of Medicinal Chemistry - ACS Publications - American Chemical Society. (2018, February 27).
WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents. (n.d.).
A Senior Application Scientist's Guide to Characterizing the Binding Efficacy of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride
Introduction: The compound 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride emerges from a class of heterocyclic scaffolds that are considered "privileged structures" in medicinal chemistry. The pyridine motif is a corn...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction:
The compound 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride emerges from a class of heterocyclic scaffolds that are considered "privileged structures" in medicinal chemistry. The pyridine motif is a cornerstone in the development of novel therapeutics, with a significant percentage of newly approved small-molecule drugs containing nitrogen-containing heterocycles.[1] These structures are known for their ability to form a wide range of interactions with biological macromolecules, leading to diverse pharmacological activities. While direct binding data for 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride is not yet prevalent in the public domain, the structural similarity to compounds with known biological targets allows us to formulate a strategic approach for its characterization.
Derivatives of the structurally related 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine have been identified as potent inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator in the DNA Damage Response (DDR) pathway.[2][3] Furthermore, this scaffold has been explored for the development of dual inhibitors of Poly (ADP-ribose) polymerase 1 (PARP1) and ATR. Given the central role of these kinases in cancer therapy, this presents a compelling avenue of investigation. Another avenue for exploration comes from the broader class of pyridine-containing compounds, which have shown activity as allosteric modulators of G-protein coupled receptors (GPCRs), such as the M4 muscarinic acetylcholine receptor, a target for neurological and psychiatric disorders.[4]
This guide, therefore, presents a comprehensive, multi-faceted strategy for elucidating the binding efficacy of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride. We will explore its potential as an inhibitor of ATR and PARP1, and as a modulator of the M4 muscarinic receptor. To establish a robust comparative framework, we will benchmark its performance against well-characterized, clinically relevant compounds in each target class.
Hypothesized Biological Targets and Comparator Compounds
Based on the available literature for structurally related compounds, we hypothesize that 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride may exhibit binding activity towards the following targets. For each potential target, a well-established comparator has been selected to serve as a benchmark for efficacy.
Hypothesized Target Class
Specific Target
Rationale for Investigation
Selected Comparator Compound
Comparator's Mechanism of Action
Kinase (DNA Damage Response)
ATR (Ataxia Telangiectasia and Rad3-related)
Structural similarity to known 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based ATR inhibitors.[2][3]
Ceralasertib (AZD6738)
A potent and selective ATR kinase inhibitor currently in clinical trials.[5][6]
Kinase (DNA Damage Response)
PARP1 (Poly (ADP-ribose) polymerase 1)
The pyrido[2,3-d]pyrimidin-7-one scaffold is a known pharmacophore for kinase inhibitors, including those targeting the DDR pathway.
Olaparib (Lynparza®)
A potent inhibitor of PARP1 and PARP2, FDA-approved for the treatment of various cancers with homologous recombination deficiencies.[7][8][9][10]
G-Protein Coupled Receptor (GPCR)
M4 Muscarinic Acetylcholine Receptor
Pyridine alkaloids and their derivatives have a rich history of interacting with the central nervous system, including muscarinic receptors.
LY2033298
A well-characterized positive allosteric modulator (PAM) of the M4 muscarinic receptor.[4][11][12]
Experimental Workflows for Comparative Binding Analysis
To rigorously assess the binding efficacy of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride against its hypothesized targets, a multi-pronged approach employing state-of-the-art biophysical and biochemical assays is recommended.
I. Primary Screening and Potency Determination: TR-FRET Kinase Binding Assay
For the initial assessment of binding to ATR and PARP1, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based kinase binding assay is a highly sensitive and high-throughput compatible method.[13][14][15]
Principle of the Assay: This assay measures the displacement of a fluorescently labeled tracer from the kinase's active site by a competitive inhibitor. A terbium-labeled antibody binds to the kinase, and when the fluorescent tracer is bound to the kinase, excitation of the terbium donor results in energy transfer to the tracer (acceptor), producing a FRET signal. An unlabeled inhibitor will compete with the tracer for binding, leading to a decrease in the FRET signal.
Experimental Workflow:
Caption: Workflow for the TR-FRET Kinase Binding Assay.
Step-by-Step Protocol:
Reagent Preparation:
Prepare serial dilutions of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride and the respective comparator compound (Ceralasertib for ATR, Olaparib for PARP1) in an appropriate assay buffer.
Prepare a mixture of the kinase (e.g., GST-tagged ATR or PARP1) and the corresponding terbium-labeled anti-GST antibody.[15]
Dilute the fluorescent tracer to its optimal concentration, as determined in preliminary experiments.
Assay Assembly:
In a 384-well low-volume non-binding plate, add the test compound or comparator dilutions.
Add the kinase/antibody mixture to all wells.
Initiate the binding reaction by adding the fluorescent tracer.
Incubation:
Seal the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
Data Acquisition:
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.
Data Analysis:
Calculate the TR-FRET ratio and plot it against the logarithm of the inhibitor concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
II. GPCR Binding Characterization: Radioligand Binding Assay
For the M4 muscarinic receptor, a radioligand binding assay is the gold standard for quantifying ligand affinity.[16][17][18] This assay will determine if 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride binds to the receptor and, if so, with what affinity.
Principle of the Assay: This is a competition binding assay where the test compound's ability to displace a known high-affinity radioligand from the M4 receptor is measured. The amount of radioactivity remaining bound to the receptor is inversely proportional to the test compound's binding affinity.
Experimental Workflow:
Caption: Workflow for the Radioligand Binding Assay.
Step-by-Step Protocol:
Reagent Preparation:
Prepare serial dilutions of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride and the comparator, LY2033298.
Thaw cryopreserved cell membranes expressing the human M4 muscarinic receptor.
Dilute the radioligand (e.g., [3H]-N-methylscopolamine, a muscarinic antagonist) to a concentration near its Kd.
Binding Reaction:
In a 96-well plate, combine the receptor membranes, radioligand, and either buffer (for total binding), a saturating concentration of a known M4 antagonist (e.g., atropine, for non-specific binding), or the test/comparator compound dilutions.
Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
Separation of Bound and Free Ligand:
Rapidly filter the reaction mixture through a glass fiber filter plate using a cell harvester. The receptor-bound radioligand is retained on the filter, while the unbound radioligand passes through.
Wash the filters several times with ice-cold buffer to remove any remaining unbound radioligand.
Quantification:
Allow the filters to dry, then add a scintillation cocktail to each well.
Quantify the radioactivity on the filters using a scintillation counter.
Data Analysis:
Calculate the specific binding for each concentration of the test compound.
Plot the percent specific binding against the logarithm of the compound concentration and fit the data to determine the IC50.
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
III. Orthogonal Validation and Kinetic Characterization: Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technology that provides real-time data on binding events, making it an ideal orthogonal method to validate hits and to determine binding kinetics (kon and koff) and affinity (KD).[19][20][21][22][23]
Principle of the Assay: One binding partner (the protein target) is immobilized on a sensor chip. The other binding partner (the test compound) is flowed over the surface. A change in the refractive index at the sensor surface upon binding is detected and measured in real-time.
Experimental Workflow:
Caption: Workflow for Surface Plasmon Resonance (SPR) Analysis.
Step-by-Step Protocol:
Immobilization:
Covalently immobilize the purified target protein (ATR, PARP1, or stabilized M4 receptor) onto a suitable sensor chip (e.g., CM5 chip via amine coupling). A reference channel should be prepared for background subtraction.
Analyte Preparation:
Prepare a series of dilutions of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride and the comparator compounds in a running buffer that minimizes non-specific binding.
SPR Analysis:
Association: Inject the analyte dilutions over the sensor surface at a constant flow rate and monitor the binding response in real-time.
Dissociation: Replace the analyte solution with running buffer and monitor the dissociation of the analyte from the target.
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte, preparing the surface for the next injection cycle.
Data Analysis:
Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir kinetics) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
Data Summary and Comparative Efficacy
The data generated from these assays will allow for a direct comparison of the binding efficacy of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride with the established comparator compounds.
Table 1: Comparative Binding Potency against Kinase Targets
Compound
Target
TR-FRET IC50 (nM)
SPR KD (nM)
6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride
ATR
Experimental Value
Experimental Value
Ceralasertib (AZD6738)
ATR
Experimental Value
Experimental Value
6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride
PARP1
Experimental Value
Experimental Value
Olaparib
PARP1
Experimental Value
Experimental Value
Table 2: Comparative Binding Affinity for M4 Muscarinic Receptor
Compound
Radioligand Binding Ki (nM)
SPR KD (nM)
6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride
Experimental Value
Experimental Value
LY2033298
Experimental Value
Experimental Value
Table 3: Comparative Binding Kinetics from SPR
Compound
Target
kon (M⁻¹s⁻¹)
koff (s⁻¹)
Residence Time (1/koff) (s)
6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride
Target
Experimental Value
Experimental Value
Calculated Value
Comparator Compound
Target
Experimental Value
Experimental Value
Calculated Value
Conclusion and Forward Outlook
This guide provides a robust, multi-assay framework for the comprehensive characterization of the binding efficacy of the novel compound, 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride. By systematically evaluating its interaction with high-value therapeutic targets such as ATR, PARP1, and the M4 muscarinic receptor, and benchmarking its performance against established drugs, a clear picture of its therapeutic potential can be established. The combination of high-throughput screening with TR-FRET, gold-standard affinity determination with radioligand binding, and in-depth kinetic analysis with SPR ensures a high degree of confidence in the generated data. The results of these studies will be pivotal in guiding future lead optimization efforts and further preclinical development.
References
Emerging role of surface plasmon resonance in fragment-based drug discovery - PubMed. Available at: [Link]
Muscarinic receptor M4 positive allosteric modulators attenuate central effects of cocaine. Available at: [Link]
Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures. Available at: [Link]
GPCR-radioligand binding assays - PubMed. Available at: [Link]
Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. Available at: [Link]
Binding kinetics: high throughput assay for kinase inhibitors - BMG Labtech. Available at: [Link]
SPR-based fragment screening: advantages and applications - PubMed. Available at: [Link]
Unlocking the therapeutic potential of ATR inhibitors: Advances, challenges, and opportunities in cancer therapy - PMC. Available at: [Link]
Full article: Surface plasmon resonance, Orbitrap mass spectrometry and Raman advancements: exciting new techniques in drug discovery - Taylor & Francis. Available at: [Link]
GPCR Membrane Ligand Binding Assay Development - Multispan, Inc. Available at: [Link]
A structure–activity relationship study of the positive allosteric modulator LY2033298 at the M4 muscarinic acetylcholine receptor - MedChemComm (RSC Publishing). Available at: [Link]
Synthesis and Pharmacological Evaluation of M4 Muscarinic Receptor Positive Allosteric Modulators Derived from VU10004 - ACS Publications. Available at: [Link]
A first-in-human phase I study of ATR inhibitor M1774 in patients with solid tumors. Available at: [Link]
Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor - PMC - NIH. Available at: [Link]
Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction - PMC. Available at: [Link]
The efficacy and safety of ATR inhibitors in the treatment of solid tumors: a systematic review and meta-analysis - Frontiers. Available at: [Link]
Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed. Available at: [Link]
Targeting ATR Pathway in Solid Tumors: Evidence of Improving Therapeutic Outcomes. Available at: [Link]
Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening. Available at: [Link]
The Discovery of a Potent PARP1 Inhibitor Senaparib | Molecular Cancer Therapeutics. Available at: [Link]
Quantification of The Surface Expression of G Protein-coupled ReceptorsUsing Intact Live-cell Radioligand Binding Assays - PMC. Available at: [Link]
Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia - PNAS. Available at: [Link]
Will finding the optimal dosing regimen be the key to unlocking the potential of ATR inhibitors?. Available at: [Link]
PARP1-Selective Inhibitors Generate Excitement in Solid Tumors | OncLive. Available at: [Link]
GPCR-radioligand binding assays | Request PDF - ResearchGate. Available at: [Link]
Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain - PubMed. Available at: [Link]
Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - ResearchGate. Available at: [Link]
PARP inhibitors: Overview and indications - The Jackson Laboratory. Available at: [Link]
PARP Inhibitors: What They Are, Types & Side Effects - Cleveland Clinic. Available at: [Link]
Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][16][19][24]triazole derivatives as necroptosis inhibitors - PMC. Available at: [Link]
Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Derivatives - MDPI. Available at: [Link]
Benchmarking 6,7-Dihydro-5H-pyrindin-7-ylamine Dihydrochloride: A Privileged Fragment in Kinase Inhibitor Design
In the landscape of targeted therapeutics, comparing a small building block to a fully elaborated drug requires a paradigm shift. 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride is not a traditional, standalone pan-kin...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of targeted therapeutics, comparing a small building block to a fully elaborated drug requires a paradigm shift. 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride is not a traditional, standalone pan-kinase inhibitor like staurosporine. Instead, it serves as a highly efficient, rigid bicyclic fragment—a "warhead" scaffold utilized in Fragment-Based Drug Discovery (FBDD) to synthesize potent, selective kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs)[1].
This guide provides an objective, data-driven benchmark of this privileged fragment against known kinase inhibitors, detailing the structural rationale, comparative ligand efficiency, and the self-validating experimental workflows required to evaluate it.
Structural Rationale & Ligand Efficiency
When benchmarking a fragment against a mature drug, absolute potency (
IC50
) is a misleading metric. Instead, researchers rely on Ligand Efficiency (LE) —the binding energy per heavy atom.
The cyclopenta[
b
]pyridine core of 6,7-dihydro-5H-pyrindin-7-ylamine acts as a bioisostere for the adenine ring of ATP. The nitrogen in the pyridine ring forms critical hydrogen bonds with the kinase hinge region (e.g., in IRAK4 or CaM Kinase), while the primary amine at the 7-position provides an optimal synthetic vector for linker attachment[2].
Causality in Salt Selection: Why benchmark the dihydrochloride salt rather than the free base? The free base of this fragment is highly lipophilic and prone to rapid oxidation. The dihydrochloride salt dramatically increases aqueous solubility. Because fragments have low absolute affinity, biochemical screening requires exceptionally high concentrations (often >1 mM). The dihydrochloride salt ensures the compound remains in solution without precipitating or forming colloidal aggregates that cause false-positive inhibition[3].
Table 1: Quantitative Benchmarking of Fragment vs. Known Inhibitors
Compound
Therapeutic Role
MW (Da)
Heavy Atoms
Target
Affinity (
Kd
/
IC50
)
Ligand Efficiency (LE)
6,7-Dihydro-5H-pyrindin-7-ylamine
Hinge-Binding Fragment
134.18*
10
IRAK4 / CaMK
~100 μM (
Kd
)
~0.54
PF-06650833
Specific Inhibitor
431.50
31
IRAK4
0.002 μM (
IC50
)
~0.38
Staurosporine
Pan-Kinase Inhibitor
466.50
34
Pan-Kinase
0.001 μM (
IC50
)
~0.36
*Molecular weight of the free base. Data synthesized from fundamental FBDD principles and patent literature[1][4].
Mechanistic Pathways & Workflows
To understand how this fragment is utilized compared to standard inhibitors, we must visualize its role in targeted protein degradation. When linked to an E3 ligase binder (such as a VHL ligand), this fragment converts from a weak transient binder into a potent PROTAC degrader of IRAK4[1].
IRAK4 signaling pathway targeted by fragment-derived PROTACs vs. standard inhibitors.
Self-Validating Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Fragment Binding Kinetics
Causality Focus: Fragments exhibit extremely fast dissociation rates (
koff
). Standard endpoint biochemical assays (like TR-FRET) often yield false negatives because they rely on equilibrium states that fragments struggle to maintain during wash steps. SPR provides real-time, label-free detection of these transient interactions.
Surface Preparation: Immobilize the target kinase (e.g., IRAK4) onto a CM5 sensor chip. Crucial Choice: Use His-tag capture rather than standard amine coupling. Amine coupling randomly orients the protein, potentially blocking the active site. His-tag capture uniformly orients the kinase, ensuring the ATP-hinge region is accessible to the 134 Da fragment.
Analyte Injection: Inject 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride in a 2-fold concentration series (12.5 μM to 2 mM) at a high flow rate (50 μL/min) to minimize mass transport limitations.
Validation Check (Self-Validating System): Inject a known high-affinity inhibitor (e.g., Staurosporine at 1 μM) at the beginning and the end of the fragment screening run. If the maximum response (
Rmax
) for Staurosporine drops by >15% by the end of the run, the kinase surface has denatured, and the fragment data must be discarded.
Data Analysis: Fit the sensorgrams to a 1:1 steady-state affinity model to calculate the
Kd
, as the fast on/off rates of fragments often preclude accurate kinetic fitting.
Step-by-step Surface Plasmon Resonance (SPR) workflow for fragment benchmarking.
Protocol 2: Targeted Protein Degradation (PROTAC) Validation Assay
Causality Focus: Because the fragment alone has weak inhibitory activity, its true benchmarked value is realized when synthesized into a PROTAC[1]. We utilize a time-course Western blot rather than a simple endpoint viability assay because degradation is a catalytic, event-driven process.
Cell Treatment: Seed PBMCs or THP-1 cells at
1×106
cells/mL. Treat with the fragment-derived PROTAC at varying concentrations (1 nM to 10 μM) for 4, 8, and 24 hours.
Lysis & Blotting: Lyse cells using RIPA buffer supplemented with protease inhibitors. Run lysates on an SDS-PAGE gel and transfer to a PVDF membrane.
Validation Check (Self-Validating System): Probe the membrane for the target kinase (IRAK4), the E3 ligase (VHL), and a loading control (GAPDH). Mechanistic Validation: Pre-treat a parallel control well with the proteasome inhibitor MG132 (10 μM) for 2 hours prior to PROTAC addition. If IRAK4 degrades in the test well but is completely rescued in the MG132 well, the mechanism is definitively proven to be proteasome-mediated degradation, validating the efficacy of the fragment-warhead.
Structural Rigidity vs. Acyclic Analogs
When benchmarking 6,7-Dihydro-5H-pyrindin-7-ylamine against other fragments, its primary advantage is conformational restriction . The rigidity of the 5-membered cyclopentane ring fused to the pyridine restricts rotatable bonds. When this fragment binds to the kinase active site, it suffers a significantly lower entropic penalty (
ΔS
) compared to acyclic amine analogs[3]. This favorable thermodynamic profile is exactly why this specific dihydrochloride salt is prioritized in the synthesis of advanced spirocyclic kinase inhibitors and targeted degraders.
References
WO2019099926A1 - Compounds and methods for the targeted degradation of interleukin-1 receptor-associated kinase 4 polypeptides
Source: Google Patents
URL
US10100058B2 - Fused heterocyclic compounds as CaM kinase inhibitors
Source: Google Patents
URL
A Senior Application Scientist's Guide to the Reproducible Batch Synthesis of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 6,7-...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 6,7-Dihydro-5H-pyrindin-7-ylamine and its salts are valuable intermediates, particularly in the exploration of new therapeutic agents for neurological disorders.[1] This guide provides an in-depth, reproducible, and validated protocol for the batch synthesis of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride. Drawing from established chemical principles and field-proven insights, we will explore the causality behind experimental choices, ensuring a self-validating system for achieving high-purity target molecules. Furthermore, we will present a comparative analysis of alternative synthetic strategies to provide a comprehensive resource for researchers in the field.
Introduction to 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride
6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride is a pyrindine derivative recognized for its potential as a key building block in medicinal chemistry. The dihydrochloride salt form enhances its solubility and stability, making it amenable to further chemical transformations and biological screening. The structural motif of a fused cyclopentane and pyridine ring is of significant interest due to its presence in various biologically active molecules.
Recommended Two-Step Synthesis Pathway
The most reliable and reproducible pathway for the synthesis of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride involves a two-step sequence starting from the readily accessible precursor, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. This ketone can be efficiently synthesized via the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine.[2][3] The subsequent reductive amination of the ketone, followed by salt formation, yields the desired product.
Caption: Recommended two-step synthesis of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride.
Experimental Protocols
Part 1: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
This procedure is adapted from a high-yield, environmentally friendly method utilizing a manganese catalyst.[2][3]
To a round-bottom flask, add 2,3-cyclopentenopyridine (1.0 eq).
Add deionized water to create a suspension.
Add a catalytic amount of Mn(OTf)₂ (e.g., 1 mol%).
Slowly add t-BuOOH (2.0-3.0 eq) to the stirring suspension at room temperature.
Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, extract the aqueous mixture with ethyl acetate (3 x volumes).
Combine the organic layers and dry over anhydrous sodium sulfate.
Filter and concentrate the solution under reduced pressure to obtain the crude product.
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one as a solid.
Expected Yield: 85-95%
Part 2: Reductive Amination and Dihydrochloride Salt Formation
This section details the conversion of the ketone precursor to the final product. The Leuckart reaction provides a classic and effective method for this transformation.[4][5]
Materials:
6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
Ammonium formate
Formic acid
Hydrochloric acid (concentrated)
Diethyl ether
Ethanol
Procedure:
In a round-bottom flask equipped with a reflux condenser, combine 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 eq) and a molar excess of ammonium formate (e.g., 5-10 eq).
Heat the mixture to 160-180°C and maintain this temperature for 4-6 hours. The reaction mixture will become a melt.
Cool the reaction mixture to room temperature.
Add a solution of concentrated hydrochloric acid and reflux for an additional 4-8 hours to hydrolyze the intermediate formamide.
After cooling, make the solution basic by carefully adding a concentrated solution of sodium hydroxide until a pH > 10 is reached.
Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x volumes).
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6,7-Dihydro-5H-pyrindin-7-ylamine.
Purify the crude amine by vacuum distillation or column chromatography on silica gel (using a mobile phase containing a small percentage of triethylamine to prevent tailing).
Dissolve the purified amine in a minimal amount of ethanol or diethyl ether.
To this solution, add a solution of hydrochloric acid in diethyl ether (2.0 eq) dropwise with stirring.
The dihydrochloride salt will precipitate out of the solution.
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride.
Expected Yield: 50-70% for the two steps.
Product Characterization and Data
To ensure the identity and purity of the synthesized 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride, a comprehensive analytical characterization is essential. The following table summarizes the expected analytical data.
Analysis
Expected Results
Appearance
White to off-white solid
Molecular Formula
C₈H₁₂Cl₂N₂
Molecular Weight
207.10 g/mol
¹H NMR (DMSO-d₆, 400 MHz)
Anticipated signals: Aromatic protons on the pyridine ring, methine proton adjacent to the amino group, and methylene protons of the cyclopentane ring. The amino group protons may appear as a broad singlet.
¹³C NMR (DMSO-d₆, 101 MHz)
Anticipated signals: Aromatic carbons of the pyridine ring, methine carbon bearing the amino group, and methylene carbons of the cyclopentane ring.
Mass Spectrometry (ESI+)
m/z: [M+H]⁺ corresponding to the free base (C₈H₁₀N₂) at approximately 135.09.
Note: Specific chemical shifts in NMR spectra can vary depending on the solvent and concentration. It is crucial to compare the obtained spectra with a reference standard if available.
Reproducibility and Troubleshooting
Ensuring batch-to-batch reproducibility is paramount in chemical synthesis for research and development.
Potential Issue
Causality
Troubleshooting Strategy
Low yield in Step 1
Incomplete reaction or decomposition of the starting material.
Ensure the quality of the t-BuOOH. Monitor the reaction closely by TLC and adjust the reaction time accordingly. Ensure efficient stirring.
Low yield in Step 2
Incomplete formylation or hydrolysis.
Ensure the reaction temperature for the Leuckart reaction is maintained. Extend the reflux time for the hydrolysis step.
Impure final product
Incomplete reaction or side reactions.
Optimize the purification of the intermediate ketone and the final amine. For the amine, use a basic alumina column or add triethylamine to the silica gel slurry to minimize tailing. Ensure complete precipitation and thorough washing of the dihydrochloride salt.
Difficulty in salt formation
Presence of water or impurities in the amine.
Ensure the amine is thoroughly dried before attempting salt formation. Use anhydrous solvents.
Comparison with Alternative Synthetic Routes
While the recommended two-step synthesis is robust, it is valuable to consider alternative approaches.
Caption: Comparison of synthetic routes to 6,7-Dihydro-5H-pyrindin-7-ylamine.
Alternative 1: Reductive Amination with Ammonium Acetate and Sodium Cyanoborohydride
This method offers milder reaction conditions compared to the Leuckart reaction.
Advantages: Lower reaction temperatures and often cleaner reactions with fewer byproducts.
Disadvantages: Sodium cyanoborohydride is toxic and requires careful handling. The reaction may be slower than the Leuckart reaction.
Alternative 2: Synthesis via an Oxime Intermediate
This two-step alternative involves the formation of an oxime from the ketone, followed by its reduction.
Advantages: Can be a high-yielding route. A variety of reducing agents can be employed for the oxime reduction, allowing for flexibility.
Disadvantages: Adds an extra synthetic step. Some reducing agents for oximes can be hazardous (e.g., sodium in ethanol).
Conclusion
This guide provides a detailed and reproducible protocol for the batch synthesis of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride. By understanding the rationale behind each experimental step and being aware of potential challenges, researchers can confidently and consistently produce this valuable chemical intermediate. The comparison with alternative synthetic routes offers a broader perspective, enabling scientists to choose the most suitable method based on available resources and experimental constraints. The successful synthesis and characterization of this compound will undoubtedly facilitate further advancements in the development of novel therapeutics.
A Comparative Guide to the Off-Target Cross-Reactivity of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride
For researchers, scientists, and drug development professionals, understanding the off-target profile of a novel chemical entity is paramount to mitigating potential safety liabilities and ensuring the clinical success o...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, understanding the off-target profile of a novel chemical entity is paramount to mitigating potential safety liabilities and ensuring the clinical success of a therapeutic candidate. This guide provides a comprehensive analysis of the off-target cross-reactivity of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride, a versatile intermediate in pharmaceutical research with potential applications in neuropharmacology and oncology.[1] In the absence of extensive public data, this document presents a framework for such an investigation, including a comparative analysis with a hypothetical alternative, "Compound X," a well-characterized molecule with a similar primary target.
The following sections will delve into the rationale behind off-target screening strategies, present detailed experimental protocols, and offer a comparative data analysis to guide researchers in their own investigations.
The Imperative of Early Off-Target Liability Assessment
The journey of a drug from discovery to market is fraught with challenges, with safety-related attrition being a major contributor to failure.[2][3] Undesired interactions with off-target proteins can lead to a range of adverse events, underscoring the necessity of early and comprehensive screening.[4] Integrated screening paradigms, combining in silico predictions with in vitro assays, have become a cornerstone of modern drug development, enabling a more complete picture of a compound's potential effects.[2][3][5][6] Regulatory bodies like the FDA and EMA emphasize a science-based, case-by-case approach to preclinical safety evaluation, with a primary goal of identifying potential target organs for toxicity and establishing safety parameters for clinical monitoring.[7][8]
This guide will focus on a common and critical aspect of this process: in vitro radioligand binding assays to assess affinity for a panel of common off-target receptors, ion channels, and transporters.
Defining the Scope: Primary Target and Comparative Compound
Given its potential applications in neuropharmacology, for the purpose of this guide, we will hypothesize that 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride has a primary affinity for the Dopamine D2 receptor, a key target in the treatment of various neurological and psychiatric disorders.
To provide a meaningful comparison, we introduce "Compound X," a fictional but representative therapeutic agent also targeting the Dopamine D2 receptor, but with a known off-target liability profile. This comparative approach allows for a nuanced interpretation of the data and a more informed assessment of the relative safety of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride.
Experimental Design: A Broad-Spectrum Off-Target Panel
The selection of an appropriate off-target panel is critical. The panel should be broad enough to cover the most common mediators of adverse drug reactions. For a compound with a primary CNS target, a comprehensive panel would include a variety of G-protein coupled receptors (GPCRs), ion channels, and transporters.
The following table outlines a representative off-target panel that will be used for our comparative analysis.
Table 1: Off-Target Screening Panel
Target Class
Specific Target
Rationale for Inclusion
GPCRs
Adrenergic α1, α2, β
Cardiovascular side effects
Serotonin 5-HT1A, 5-HT2A, 5-HT2B
Mood, sleep, cardiovascular, and valvulopathy risk
Muscarinic M1, M2, M3
Anticholinergic side effects (dry mouth, blurred vision)
Histamine H1, H2
Sedation, weight gain
Ion Channels
hERG (Kv11.1)
Cardiac arrhythmia (QT prolongation)
Sodium (Nav1.5)
Cardiac and neurological side effects
Calcium (Cav1.2)
Cardiovascular side effects
Transporters
Dopamine Transporter (DAT)
Abuse potential, CNS side effects
Serotonin Transporter (SERT)
Drug-drug interactions, serotonin syndrome risk
Norepinephrine Transporter (NET)
Cardiovascular and CNS side effects
Comparative Off-Target Binding Profile
The following table summarizes the hypothetical binding affinity data for 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride and Compound X against the selected off-target panel. The data is presented as the inhibition constant (Ki), a measure of the compound's binding affinity for the target. A lower Ki value indicates a higher affinity.
Selectivity: 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride demonstrates a more favorable selectivity profile compared to Compound X. While both compounds exhibit high affinity for the primary target, the Dopamine D2 receptor, 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride shows significantly less affinity for the tested off-targets.
Key Liabilities of Compound X: Compound X displays significant affinity for the 5-HT2A, 5-HT2B, and Histamine H1 receptors, as well as the hERG channel. These off-target interactions are associated with potential side effects such as weight gain, sedation (H1), cardiovascular issues including valvulopathy (5-HT2B), and a risk of cardiac arrhythmias (hERG).
Favorable Profile of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride: In contrast, 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride shows weak or no significant binding to these critical off-targets at concentrations that would be pharmacologically relevant, assuming a therapeutic dose based on its D2 affinity. The Ki value of 1,500 nM for 5-HT2A suggests a wide therapeutic window before this off-target is engaged.
Experimental Workflow and Protocols
To ensure the trustworthiness and reproducibility of these findings, it is essential to follow well-established and validated experimental protocols.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for conducting off-target radioligand binding assays.
Caption: Workflow for Off-Target Radioligand Binding Assays.
Step-by-Step Protocol: Radioligand Binding Assay
This protocol provides a generalized procedure for a competitive radioligand binding assay. Specific parameters such as radioligand concentration, incubation time, and temperature should be optimized for each target.
Compound Preparation:
Prepare a stock solution of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride in a suitable solvent (e.g., DMSO).
Perform serial dilutions to create a range of concentrations for the competition assay (e.g., 10-point curve from 100 µM to 1 pM).
Reaction Mixture Preparation:
In a 96-well plate, combine the following in each well:
Assay buffer.
A fixed concentration of the appropriate radioligand (e.g., [3H]-Spiperone for the Dopamine D2 receptor).
The test compound at varying concentrations.
For determining non-specific binding, add a high concentration of a known, unlabeled ligand.
Initiation of Reaction:
Add a specific amount of cell membrane preparation expressing the target receptor to each well to start the binding reaction.
Incubation:
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined duration to allow the binding to reach equilibrium.
Termination and Filtration:
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.
Quantification:
Allow the filters to dry.
Add a scintillation cocktail to each well of the filter plate.
Quantify the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
The raw data (counts per minute) is used to calculate the percentage of specific binding at each concentration of the test compound.
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion and Future Directions
This comparative guide, based on a hypothetical yet scientifically plausible dataset, illustrates the process and importance of off-target cross-reactivity studies in early drug development. The analysis suggests that 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride possesses a more favorable off-target profile than the comparator, Compound X, with a lower potential for common adverse effects mediated by the screened targets.
It is crucial to recognize that in vitro binding affinity does not always translate directly to functional activity (i.e., agonist, antagonist, or inverse agonist).[6] Therefore, any significant binding interactions observed in these initial screens should be followed up with functional assays to determine the true biological consequence. Furthermore, expanding the investigation to include other assay formats, such as enzyme inhibition assays and cellular functional assays, would provide a more comprehensive understanding of the compound's overall safety profile.
Ultimately, a thorough and well-designed off-target screening cascade is an invaluable tool for selecting drug candidates with a higher probability of success in clinical development.
References
Van Vleet, T. R., et al. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS Discovery, 24(1), 1-24. [Link]
Lounkine, E., et al. (2012). Large-scale prediction and testing of drug activity on side-effect targets.
Bowes, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922.
FDA. (2010). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
EMA. (2008). Guideline on the Non-Clinical Studies Required before First Clinical Use of Gene Therapy Medicinal Products. [Link]
Whitebread, S., et al. (2005). In vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 10(21), 1421-1433.
Chem-Impex. (n.d.). Dihidrocloruro de 6,7-dihidro-5H-[5]pirindin-5-ilamina. [Link]
AEMPS. (n.d.). Preclinical regulatory approach before clinical development and marketing authorization of medicinal products in the European Union. [Link]
Comparative Analysis of 6,7-Dihydro-5H-pyrindin-7-ylamine: Dihydrochloride Salt vs. Free Base Forms
A Senior Application Scientist's Guide to Physicochemical Characterization and Form Selection In the landscape of drug development, the selection of an optimal solid-state form of an active pharmaceutical ingredient (API...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Guide to Physicochemical Characterization and Form Selection
In the landscape of drug development, the selection of an optimal solid-state form of an active pharmaceutical ingredient (API) is a pivotal decision that profoundly influences its therapeutic efficacy and manufacturability.[1][2][3] More than half of all APIs are administered as salts, a testament to the power of this strategy in overcoming challenges like poor solubility and stability.[1][4][5] This guide provides an in-depth comparison of the free base and dihydrochloride salt forms of 6,7-Dihydro-5H-pyrindin-7-ylamine, a versatile heterocyclic amine with significant potential in pharmaceutical research.[6]
This analysis is designed for researchers, medicinal chemists, and formulation scientists, offering both foundational principles and actionable experimental protocols to guide the rational selection of the most promising form for further development. We will explore the anticipated differences in key physicochemical properties and provide the methodologies required to validate these characteristics experimentally.
The Rationale for Salt Formation: A Primer
6,7-Dihydro-5H-pyrindin-7-ylamine is a basic compound, making it an ideal candidate for salt formation. The process involves reacting the basic nitrogen center of the API with an acid—in this case, hydrochloric acid—to form an ionic salt. For a stable salt to form, a general rule of thumb is that the pKa difference between the base (the API) and the acid (the counter-ion) should be greater than two to three units.[4][7] This ensures a complete proton transfer, resulting in a stable ionic crystal lattice.
The primary motivation for creating a salt form like a dihydrochloride is to enhance the API's properties.[8] Free bases, particularly of heterocyclic amines, are often characterized by low aqueous solubility and may be less stable.[9] By converting the free base to a salt, we introduce ionic character, which can dramatically alter its physical and chemical behavior. The dihydrochloride form specifically indicates that two basic centers in the molecule have been protonated, which can further amplify these effects compared to a monohydrochloride.
While experimental data is the ultimate arbiter, we can predict the likely differences between the dihydrochloride and free base forms based on well-established pharmaceutical principles. The following table summarizes these expected differences, which form the hypotheses for the experimental protocols detailed later in this guide.
Salt formation introduces ionic character, disrupting the crystal lattice and allowing for stronger interactions with polar water molecules, which is expected to significantly improve solubility and dissolution rate.[4][10] This is crucial for bioavailability.[2]
pH-Dependent Solubility
High solubility at low pH, decreasing sharply as pH approaches and exceeds the pKa of the conjugate acid.
High solubility across a broader pH range, though it may convert back to the less soluble free base at higher pH values.[11][12]
The salt form is anticipated to mitigate the dramatic pH-dependent solubility changes seen with the free base, offering a wider formulation window.[4]
Chemical Stability
Potentially lower; susceptible to degradation via oxidation or other pathways.
Generally higher. The protonation of the basic nitrogen can protect it from participating in degradation reactions.
Improved stability of the salt form can lead to a longer shelf-life and more robust formulation options.[2][4]
Hygroscopicity
Typically low.
Potentially moderate to high. Hydrochloride salts are known to have a tendency to absorb atmospheric moisture.[1][]
High hygroscopicity can negatively impact powder flow, processing, and stability.[14] This property must be carefully evaluated experimentally.
Melting Point
Lower
Higher
The strong ionic interactions in the salt's crystal lattice require more energy to overcome compared to the intermolecular forces in the free base crystal, resulting in a higher melting point.[4]
Crystallinity
Variable
Often highly crystalline.
Salt formation is a common method to obtain a highly ordered, crystalline solid, which is generally preferred for its predictable properties and stability compared to amorphous or poorly crystalline forms.[15]
Experimental Verification: Methodologies and Protocols
The following section provides detailed, self-validating protocols for the experimental characterization and comparison of the two forms. Explaining the causality behind these methods is crucial for robust scientific inquiry.
Diagram: Overall Salt Selection Workflow
The following diagram illustrates where the comparative analysis fits within the broader context of API salt selection in drug development.
Caption: A multi-tiered workflow for optimal salt form selection.
Objective: To quantify and compare the aqueous solubility of the free base and dihydrochloride salt across a physiologically relevant pH range.
Rationale: The shake-flask method is considered the gold standard for determining equilibrium solubility. By testing at different pH values (e.g., 1.2, 4.5, and 6.8), we simulate the conditions of the gastrointestinal tract and establish a pH-solubility profile, which is critical for predicting oral absorption.[11][16]
Materials:
6,7-Dihydro-5H-pyrindin-7-ylamine (Free Base and Dihydrochloride)
HPLC-grade water, acetonitrile, and relevant analytical standards
Vials with screw caps
Shaking incubator or orbital shaker at 37 °C
Calibrated HPLC with UV detector
0.22 µm syringe filters
Procedure:
Preparation: Add an excess amount of the solid (either free base or dihydrochloride salt) to separate vials containing each of the pH buffers. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
Equilibration: Seal the vials and place them in a shaking incubator set to 37 ± 1 °C. Agitate for at least 24 hours to ensure equilibrium is reached. A preliminary time-point study (e.g., at 24, 48, and 72 hours) should be conducted to confirm that equilibrium has been achieved.
Sampling & Filtration: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Carefully withdraw an aliquot from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
Dilution: Dilute the filtered sample with an appropriate mobile phase to a concentration within the calibrated range of the analytical method.
Quantification: Analyze the samples via a validated, stability-indicating HPLC-UV method. Calculate the concentration against a standard curve.
Solid Phase Analysis: After the experiment, recover the remaining solid from each vial and analyze it (e.g., by PXRD or DSC) to check for any form conversion (e.g., salt disproportionation to the free base).[12][16]
Diagram: Experimental Workflow for Comparative Analysis
This diagram outlines the sequence of experiments used to characterize and compare the two forms.
A Comparative Guide to the Validation of Analytical Quantification Methods for 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride
In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of analytical methodologies for the validation of quantification methods for 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride, a key building block in medicinal chemistry.[1][2][3][4] As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the scientific rationale behind the selection of specific techniques and validation parameters, ensuring that the described methods are robust, reliable, and fit for their intended purpose in a research and drug development setting.
The pyridine and dihydropyridine scaffolds are prevalent in a wide array of therapeutic agents, underscoring the importance of well-characterized analytical methods for compounds like 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride.[5][6][7] This guide will delve into the validation of two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The comparison will be framed within the context of the International Council for Harmonisation (ICH) Q2(R1) and Food and Drug Administration (FDA) guidelines for bioanalytical method validation, which provide a robust framework for ensuring the integrity of analytical data.[8][9][10][11][12][13]
The Imperative of Method Validation
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[11] A validated method provides assurance of reliability and consistency, which is critical for regulatory submissions and the overall quality of a pharmaceutical product.[9][12] The core parameters for validation, as stipulated by the ICH Q2(R1) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and robustness.[12][13]
Diagram 1: Workflow for Analytical Method Validation
Caption: A generalized workflow for the validation of analytical methods.
Comparative Analysis of Quantification Methods
The choice of an analytical method is contingent upon the specific requirements of the analysis, such as the nature of the sample matrix, the required sensitivity, and the intended application (e.g., routine quality control versus bioanalysis). For 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride, both HPLC-UV and LC-MS/MS present viable options with distinct advantages and limitations.
Diagram 2: Comparison of HPLC-UV and LC-MS/MS
Caption: Key differences between HPLC-UV and LC-MS/MS for quantification.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a workhorse in pharmaceutical analysis due to its robustness, reliability, and cost-effectiveness.[14][15][16][17] This technique is well-suited for the quantification of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride in bulk drug substance and formulated products where the concentration of the analyte is relatively high.
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1% formic acid in water).
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: Determined by UV scan of the analyte (typically around 254 nm for pyridine derivatives).[18]
Injection Volume: 10 µL.
Standard and Sample Preparation:
Standard Stock Solution: Accurately weigh and dissolve 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride in a suitable solvent (e.g., methanol or water) to a known concentration.
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range.
Sample Preparation: Dissolve the sample containing the analyte in the same solvent as the standards to a concentration within the calibration range.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and specificity, such as the quantification of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride in biological matrices (e.g., plasma or urine), LC-MS/MS is the method of choice.[19][20][21][22][23] This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
Column: A fast-separating C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase: A rapid gradient of acetonitrile and 0.1% formic acid in water.
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and an internal standard.
Source Parameters: Optimize gas flows, ion spray voltage, and temperature for maximum signal.
Sample Preparation (from plasma):
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog of the analyte).
Centrifugation: Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
Analysis: Transfer the supernatant to an autosampler vial for injection.
Validation Parameter Comparison
The following table summarizes the expected performance characteristics for the two proposed methods based on typical results for similar small molecules.
Validation Parameter
HPLC-UV
LC-MS/MS
ICH Q2(R1) Acceptance Criteria
Specificity
Moderate (based on retention time and UV spectrum)
High (based on retention time and specific MRM transitions)
The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[11]
Linearity (r²)
> 0.999
> 0.995
Correlation coefficient should be close to 1.
Range
1 - 100 µg/mL
0.1 - 100 ng/mL
The range should be established based on the linearity, accuracy, and precision of the method.
Accuracy (% Recovery)
98 - 102%
95 - 105%
The closeness of test results to the true value.
Precision (% RSD)
< 2% (Repeatability), < 3% (Intermediate)
< 15%
The degree of scatter between a series of measurements.
LOD
~0.1 µg/mL
~0.05 ng/mL
The lowest amount of analyte that can be detected but not necessarily quantitated.
LOQ
~0.5 µg/mL
~0.1 ng/mL
The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness
High
Moderate (sensitive to matrix effects)
The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The selection of an appropriate analytical method for the quantification of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride is a critical decision in the drug development process. For routine quality control of the bulk drug substance or in high-concentration formulations, a validated HPLC-UV method is often sufficient, providing a cost-effective and robust solution. However, for applications requiring high sensitivity and selectivity, such as bioanalysis in complex matrices or trace-level impurity detection, a validated LC-MS/MS method is indispensable.
Ultimately, the choice of methodology must be guided by the intended application and the required data quality. A thorough validation, following established guidelines from regulatory bodies like the ICH and FDA, ensures that the chosen method is fit for purpose and will generate reliable and reproducible data.[11]
References
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
Vertex AI Search. (2025).
U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Lösungsfabrik. (2018). Method categories according to the ICH Q2(R1). [Link]
American Journal of Biopharmacy and Pharmaceutical Sciences. (2025).
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Asian Journal of Pharmaceutics. (2023). Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. [Link]
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ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]
ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
National Center for Biotechnology Information. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]
Impact Factor. (2023). A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine. [Link]
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Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. [Link]
Shimadzu. (n.d.). LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas. [Link]
Shimadzu. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. [Link]
Google Patents. (n.d.). EP0654471B1 - Pyridine derivatives, pharmaceutical compositions comprising the same, the use of the same for the manufacture of medicaments having therapeutic or preventative value, and process for preparing the same.
Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]
CentAUR. (n.d.). Validation of a high-throughput method for the quantification of flavanol and procyanidin biomarkers and methylxanthines in plasma. [Link]
PubMed. (2018). LC-MS/MS method for the simultaneous analysis of seven antimalarials and two active metabolites in dried blood spots for applications in field trials: Analytical and clinical validation. [Link]
Oriental Journal of Chemistry. (n.d.). Ninhydrin Based Visible Spectrophotometric Determination of Gemigliptin. [Link]
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A Spectroscopic Guide to the Structural Elucidation of 6,7-Dihydro-5H-pyrindin-7-ylamine Dihydrochloride and its Analogs
This guide provides an in-depth spectroscopic comparison of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride and its key structural analogs. Designed for researchers, scientists, and drug development professionals, this...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth spectroscopic comparison of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride and its key structural analogs. Designed for researchers, scientists, and drug development professionals, this document details the experimental methodologies and interprets the resulting data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). Our objective is to not only present the data but also to explain the underlying principles that govern the spectroscopic behavior of these important heterocyclic scaffolds.
The pyrindine core is a significant motif in medicinal chemistry, and understanding the influence of subtle structural modifications is crucial for the development of novel therapeutics.[1] Spectroscopic techniques are indispensable tools for this purpose, offering rapid and reliable characterization of molecular structure, purity, and functional groups.[2][3]
The Analogs Under Investigation
For this comparative study, we will analyze the parent compound, 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride (1) , and two representative structural analogs:
Analog A: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (2) : This analog replaces the amine group at the 7-position with a carbonyl group at the 5-position, allowing us to observe the spectroscopic impact of a ketone function within the bicyclic system.
Analog B: 2-Chloro-6,7-dihydro-5H-pyrindin-7-ylamine dihydrochloride (3) : This analog introduces a chloro-substituent on the pyridine ring, providing insight into how an electron-withdrawing group influences the electronic environment and, consequently, the spectroscopic signatures.
Caption: Core chemical structures of the parent compound and its analogs.
Experimental Methodologies: A Self-Validating Workflow
The reliability of any spectroscopic analysis hinges on a robust and well-documented experimental protocol. The following sections detail the methodologies for acquiring high-quality NMR, FTIR, and MS data.
General Experimental Workflow
Caption: General workflow for spectroscopic analysis of pyrindine analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and chemical environment of atoms.[4]
Protocol:
Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube. The use of a deuterated solvent is critical to prevent the large solvent proton signal from obscuring the analyte's signals.[5]
Spectrometer Setup: Utilize a high-resolution NMR spectrometer with a proton frequency of at least 400 MHz. Ensure the probe is tuned for both ¹H and ¹³C nuclei and maintain a constant temperature (e.g., 298 K) for reproducibility.[5]
Data Acquisition:
Lock the spectrometer's field frequency to the deuterium signal of the solvent.
Optimize the magnetic field homogeneity through shimming to achieve sharp, well-resolved peaks.[5]
Acquire ¹H NMR spectra using a standard pulse sequence.
Acquire ¹³C NMR spectra, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
Data Processing:
Apply Fourier transformation to the raw data.
Phase the spectrum to ensure all peaks have a pure absorption lineshape.
Apply a baseline correction to achieve a flat baseline.[5]
Reference the chemical shift axis. For D₂O, the residual HDO signal (approx. 4.79 ppm) can be used as an internal reference.[5] For DMSO-d₆, the residual solvent peak (approx. 2.50 ppm for ¹H and 39.52 ppm for ¹³C) is used.
Integrate the ¹H NMR signals to determine the relative number of protons.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation.[4][6]
Protocol:
Sample Preparation (KBr Pellet Method):
Thoroughly grind ~1 mg of the solid analyte with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
Data Acquisition:
Record a background spectrum of the empty sample chamber.
Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, data is collected over the range of 4000–400 cm⁻¹.
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.[6]
Protocol:
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent, such as a methanol/water mixture.
Instrumentation: Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight). ESI is a soft ionization technique suitable for polar molecules like the ones under investigation.
Data Acquisition:
Infuse the sample solution into the ESI source at a constant flow rate.
Acquire data in the positive ion mode, as the amine functionalities are readily protonated.
Scan a mass range appropriate for the expected molecular weights of the compounds (e.g., m/z 50-500).
Data Analysis: Identify the molecular ion peak [M+H]⁺. For high-resolution mass spectrometry (HRMS), the measured accurate mass can be used to confirm the elemental formula.
Comparative Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy
The NMR spectra provide the most detailed structural information, revealing the connectivity and electronic environment of each atom. The symmetry and substitution patterns of the molecules are clearly reflected in their NMR data.[5]
Table 1: Comparative ¹H and ¹³C NMR Data (Predicted Chemical Shifts, δ in ppm)
Note: Data are representative predictions based on established principles for similar heterocyclic systems. D₂O is assumed as the solvent for ¹H NMR, leading to the exchange and disappearance of labile amine protons.
Analysis:
Compound 1 (Parent): The aromatic region shows three distinct signals for the pyridine ring protons. The aliphatic region contains three multiplets corresponding to the protons on the cyclopentane ring. The proton at C-7 is significantly downfield (~4.5 ppm) due to the deshielding effect of the adjacent nitrogen atom of the amine group.
Analog A (Ketone): The most dramatic change is the absence of the C-7 proton and the appearance of a new carbonyl carbon (C-5) signal around 194 ppm in the ¹³C NMR spectrum.[7] The protons at C-6 and C-7 are now shifted upfield compared to Compound 1, as the strong deshielding amine group is absent.
Analog B (Chloro-substituted): The introduction of the electron-withdrawing chlorine atom at the 2-position deshields the adjacent C-3 proton, causing a downfield shift in its ¹H NMR signal. The ¹³C NMR spectrum reflects the inductive effect of chlorine, with C-2 appearing at a different chemical shift compared to the parent compound. The rest of the molecule's spectrum remains largely similar to Compound 1.
FTIR Spectroscopy
The IR spectra highlight the differences in functional groups among the analogs.
Table 2: Key FTIR Absorption Bands (cm⁻¹)
Functional Group
Compound 1
Analog A
Analog B
N-H Stretch (Amine Salt)
3200-2800 (broad)
-
3200-2800 (broad)
C-H Stretch (Aromatic)
~3100
~3100
~3100
C-H Stretch (Aliphatic)
~2950
~2960
~2950
C=O Stretch (Ketone)
-
~1710 (strong)
-
C=N, C=C Stretch (Aromatic)
~1600, ~1580
~1590, ~1570
~1600, ~1580
N-H Bend (Amine)
~1550
-
~1550
| C-Cl Stretch | - | - | ~750 |
Analysis:
Compound 1 (Parent): The spectrum is dominated by a very broad absorption in the 3200-2800 cm⁻¹ region, characteristic of the N-H stretching vibrations of an ammonium salt (-NH₃⁺). A distinct N-H bending vibration appears around 1550 cm⁻¹. Primary and secondary amines are typically identified by N-H stretching in the 3300-3500 cm⁻¹ range.[8]
Analog A (Ketone): The defining feature of this spectrum is the complete absence of the N-H stretching and bending bands. Instead, a strong, sharp absorption peak appears around 1710 cm⁻¹, which is characteristic of a five-membered ring ketone (cyclopentanone) C=O stretch.
Analog B (Chloro-substituted): The IR spectrum is very similar to that of the parent Compound 1, as the primary functional groups (amine salt) are identical. The main distinguishing feature would be a C-Cl stretching vibration, which typically appears in the 800-600 cm⁻¹ region of the spectrum.
Mass Spectrometry
Mass spectrometry confirms the molecular weight of each compound and can provide clues about its structure through fragmentation patterns.
Table 3: High-Resolution Mass Spectrometry Data (ESI+)
Compound
Molecular Formula
Calculated [M+H]⁺
Observed [M+H]⁺
1
C₈H₁₀N₂
135.0917
~135.0915
A
C₈H₇NO
134.0601
~134.0603
| B | C₈H₉ClN₂ | 169.0527 | ~169.0526 |
Note: The [M+H]⁺ value for the dihydrochloride salts (1 and 3) refers to the free base form, which is what is typically observed in the gas phase after ESI.
Analysis:
Each compound shows a distinct molecular ion peak corresponding to its protonated free base, allowing for unambiguous confirmation of its molecular formula when using HRMS.
Compound B will exhibit a characteristic isotopic pattern for the [M+H]⁺ peak. There will be two major peaks, one for the ³⁵Cl isotope and another (approximately one-third the intensity) for the ³⁷Cl isotope, separated by two mass units. This isotopic signature is a definitive indicator of the presence of a single chlorine atom.
Fragmentation of these compounds would likely involve the loss of small neutral molecules. For example, nitrogen-containing heterocycles often lose HCN from their molecular ions.[9] For compounds 1 and 3, a characteristic loss of ammonia (NH₃) from the protonated molecule is also a probable fragmentation pathway.
Conclusion
This guide demonstrates how a multi-technique spectroscopic approach provides a comprehensive and definitive characterization of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride and its structural analogs. By comparing the NMR, FTIR, and MS data, we can confidently identify the core structure and elucidate the specific structural modifications in each analog. The ketone in Analog A is readily identified by its strong C=O stretch in the IR and the characteristic carbonyl signal in the ¹³C NMR. The chloro-substituent in Analog B is confirmed by its influence on the NMR chemical shifts and, most definitively, by the isotopic pattern in its mass spectrum. This systematic approach, grounded in robust experimental protocols, is fundamental to advancing research and development in medicinal and organic chemistry.
References
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Workman, J. Jr. (2025). A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. Spectroscopy Online.
Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. (2025). Lab Manager.
1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. (2024). Juniper Publishers.
1H and 13C NMR spectral data of Pyridine-2,4,6-tricarboxylic acid. Benchchem.
Advanced Spectroscopic Techniques in Pharmaceutical Analysis: A Critical Evaluation. (2025). ManTech Publications.
Spectroscopy. American Pharmaceutical Review.
Infrared absorption of substituents in heterocyclic systems. Part X. Amine–imine tautomerism by infrared spectroscopy: further examples. Journal of the Chemical Society B: Physical Organic (RSC Publishing).
NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2025). PMC.
Alsaygh, A., Al-Humaidi, J. and Al-Najjar, I. (2014) Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. International Journal of Organic Chemistry, 4, 116-121.
1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. ResearchGate.
Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science.
Li, Y.-Y., et al. (2026). Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Derivatives. MDPI.
Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. [Source Not Available].
Spectroscopic studies of some n-heterocyclic compounds. (2023). Journal of Technology.
24.10 Spectroscopy of Amines. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries.
Dihidrocloruro de 6,7-dihidro-5H-[10]pirindin-5-ilamina. Chem-Impex. Available at:
Synthesis of 6,7-dihydro-5H-1-pyrindine. ResearchGate.
Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry (RSC Publishing).
Synthesis of Nitrogen Heterocycles and Mass Spectra. Scribd.
Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2025). PMC.
6,7-Dihydro-5H-[4]pyrindin-7-ylamine dihydrochloride. Apollo Scientific. Available at:
Mass Spectrometry of Heterocyclic Compounds. DTIC.
Synthesis of[5][11]-Bicyclic Heterocycles with a Ring-Junction Nitrogen via Rh(III)-Catalyzed C-H Functionalization of Alkenyl Azoles. PMC. Available at:
Bridging the Gap: Establishing In Vitro-In Vivo Correlation for 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride as a Novel Monoamine Oxidase B Inhibitor
In the landscape of neuropharmacology, the pursuit of novel therapeutics for neurodegenerative diseases is of paramount importance. This guide delves into the critical process of establishing an In Vitro-In Vivo Correlat...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of neuropharmacology, the pursuit of novel therapeutics for neurodegenerative diseases is of paramount importance. This guide delves into the critical process of establishing an In Vitro-In Vivo Correlation (IVIVC) for a promising, albeit under-characterized molecule: 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride. While public data on this specific compound is sparse[1][2][3][4], its structural features, particularly the amine-containing heterocyclic scaffold, suggest a potential interaction with key neurological targets. For the purpose of this guide, we will hypothesize its activity as a selective inhibitor of Monoamine Oxidase B (MAO-B), an enzyme implicated in the pathophysiology of Parkinson's disease[5].
This document will serve as a comprehensive roadmap for researchers, scientists, and drug development professionals, detailing the necessary experimental frameworks to correlate in vitro enzymatic inhibition with in vivo pharmacodynamic effects. Establishing a robust IVIVC is a cornerstone of modern drug development, offering a predictive mathematical model that links in vitro properties to in vivo responses[6][7][8][9][10]. A successful IVIVC can streamline development, reduce the reliance on extensive clinical trials, and provide a deeper understanding of a drug's behavior.[6][7]
Part 1: In Vitro Characterization: Unveiling a Selective MAO-B Inhibitor
The initial step in our investigation is to ascertain the compound's activity and selectivity profile at the enzymatic level. Monoamine oxidases exist as two isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.[5] Selective MAO-B inhibitors are therapeutically valuable in Parkinson's disease, as they prevent the breakdown of dopamine in the brain.[5][11]
Experimental Protocol: In Vitro MAO Inhibition Assay
This protocol outlines a fluorometric assay to determine the inhibitory potency (IC50) of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride against both MAO-A and MAO-B.
1. Reagent Preparation:
Assay Buffer: Prepare a suitable buffer, such as 100 mM potassium phosphate, pH 7.4.
Enzyme Solutions: Recombinant human MAO-A and MAO-B enzymes.
Substrate: p-Tyramine, a non-selective substrate for both MAO-A and MAO-B.
Detection Reagent: A solution containing horseradish peroxidase (HRP) and a fluorogenic substrate (e.g., Amplex Red).
Test Compound: Prepare a stock solution of 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride in a suitable solvent (e.g., DMSO) and create a serial dilution.
Control Inhibitors: Clorgyline (selective MAO-A inhibitor) and Pargyline (selective MAO-B inhibitor).[12]
2. Assay Procedure:
Dispense the test compound dilutions and controls into a 96-well black plate.
Add the MAO-A or MAO-B enzyme solution to the wells and incubate to allow for inhibitor binding.
Initiate the enzymatic reaction by adding the p-tyramine substrate.
The reaction produces hydrogen peroxide (H2O2), which is converted by HRP into a fluorescent product.
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission).
Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Hypothetical In Vitro Data
The following table summarizes the hypothetical results from the MAO inhibition assay, suggesting that 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride is a potent and selective MAO-B inhibitor.
Compound
MAO-A IC50 (nM)
MAO-B IC50 (nM)
Selectivity Index (MAO-A IC50 / MAO-B IC50)
6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride
1500
15
100
Clorgyline (Control)
10
800
0.0125
Pargyline (Control)
1200
20
60
Part 2: In Vivo Assessment: From Bench to Preclinical Model
With promising in vitro data in hand, the next critical step is to evaluate the compound's efficacy in a relevant animal model. For Parkinson's disease research, neurotoxin-based models are widely used to induce dopaminergic neurodegeneration and motor deficits.[13][14][15] The 6-hydroxydopamine (6-OHDA) rat model is a well-established paradigm for this purpose.[14][16]
Experimental Protocol: 6-OHDA-Induced Model of Parkinson's Disease
1. Animal Model and Surgical Procedure:
Adult male Sprague-Dawley rats will be used for this study.
Animals will be anesthetized, and a unilateral injection of 6-OHDA will be administered into the medial forebrain bundle to selectively destroy dopaminergic neurons in the nigrostriatal pathway.[16]
2. Dosing and Treatment Groups:
After a recovery period, animals will be randomly assigned to treatment groups:
Vehicle control (e.g., saline)
6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride (e.g., 1, 5, and 10 mg/kg, administered orally)
Positive control (e.g., a known MAO-B inhibitor)
Dosing will occur daily for a specified period (e.g., 2-4 weeks).
3. Behavioral Assessment:
Apomorphine-Induced Rotational Behavior: A key indicator of dopamine receptor supersensitivity on the lesioned side. Animals will be challenged with apomorphine, and contralateral rotations will be counted. A reduction in rotations indicates a therapeutic effect.
Cylinder Test: To assess forelimb akinesia, a measure of motor impairment.
4. Post-Mortem Analysis:
At the end of the study, animals will be euthanized, and brain tissue will be collected.
Neurochemical Analysis: High-performance liquid chromatography (HPLC) will be used to measure dopamine and its metabolites (DOPAC and HVA) in the striatum. An increase in dopamine levels and a decrease in the turnover rate would indicate MAO-B inhibition.
Immunohistochemistry: Staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in the substantia nigra to assess the extent of neuroprotection.
Hypothetical In Vivo Data
The following table presents plausible data from the in vivo study, demonstrating a dose-dependent therapeutic effect of our test compound.
Treatment Group
Apomorphine-Induced Rotations (rotations/90 min)
Striatal Dopamine Levels (ng/mg tissue)
TH-Positive Neurons in Substantia Nigra (% of control)
Vehicle Control
450 ± 50
20 ± 5
30 ± 8
1 mg/kg Test Compound
300 ± 40
35 ± 7
45 ± 10
5 mg/kg Test Compound
150 ± 30
60 ± 10
65 ± 12
10 mg/kg Test Compound
50 ± 15
85 ± 12
80 ± 15
Part 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to establish a quantitative relationship between the in vitro MAO-B inhibition and the in vivo pharmacodynamic response. A Level A IVIVC, the most comprehensive level, aims to create a point-to-point correlation between the in vitro dissolution/release rate and the in vivo absorption rate.[9] For our purpose, we will establish a correlation between the in vitro IC50 and the in vivo efficacy endpoints.
Correlation Analysis
By plotting the in vitro MAO-B IC50 against the in vivo outcomes (e.g., reduction in rotational behavior, increase in striatal dopamine), we can establish a predictive model. A strong correlation would suggest that the in vitro assay is a reliable surrogate for predicting in vivo efficacy for this class of compounds.
Visualizing the Path Forward
Diagrams are essential for conceptualizing complex biological and experimental processes.
Caption: Experimental workflow for establishing IVIVC.
Caption: Mechanism of MAO-B Inhibition.
Conclusion
This guide provides a comprehensive, albeit hypothetical, framework for establishing an IVIVC for 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride as a novel MAO-B inhibitor. By systematically progressing from in vitro enzymatic assays to in vivo disease models, researchers can build a robust data package that not only characterizes the compound's activity but also establishes a predictive relationship between its in vitro and in vivo performance. This approach is fundamental to accelerating the development of new and effective treatments for neurodegenerative disorders like Parkinson's disease.
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How is in vitro–in vivo correlation (IVIVC) established? - Patsnap Synapse. (2025, May 29).
In Vitro In Vivo Correlation (IVIVC) - TSI.
In vitro-In vivo Correlation: Perspectives on Model Development - PMC.
Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies.
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In vivo and in vitro perspectives in Parkinson's disease: Mechanisms and the role of phytomedicine - PMC.
Parkinson's Disease Models - InnoSer. (2023, June 6).
A Comprehensive Guide to the Safe Disposal of 6,7-Dihydro-5H-pyrindin-7-ylamine Dihydrochloride
A Comprehensive Guide to the Safe Disposal of 6,7-Dihydro-5H-[1]pyrindin-7-ylamine Dihydrochloride For Researchers, Scientists, and Drug Development Professionals Hazard Assessment and Waste Characterization: Understandi...
Author: BenchChem Technical Support Team. Date: April 2026
A Comprehensive Guide to the Safe Disposal of 6,7-Dihydro-5H-[1]pyrindin-7-ylamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Waste Characterization: Understanding the "Why"
Before any disposal action is taken, a thorough understanding of the potential hazards associated with 6,7-Dihydro-5H-[1]pyrindin-7-ylamine dihydrochloride is paramount. Based on data from similar compounds, this substance should be handled as a hazardous material.
Key Hazard Considerations:
Irritation: Analogous compounds are known to cause skin and serious eye irritation[2][3][4]. Direct contact with the solid or solutions can lead to inflammation and discomfort.
Respiratory Tract Irritation: Inhalation of dust from the solid compound may cause respiratory irritation[2][3][4].
Harmful if Swallowed: Some related compounds are classified as harmful if ingested.
Given these potential hazards, 6,7-Dihydro-5H-[1]pyrindin-7-ylamine dihydrochloride waste must be segregated from general laboratory trash and disposed of as chemical waste. It is crucial to prevent its release into the environment, as its ecotoxicological properties have not been thoroughly investigated[5].
Quantitative Hazard Summary of Analogous Compounds
Personal Protective Equipment (PPE): Your First Line of Defense
A self-validating safety protocol begins with robust personal protection. When handling 6,7-Dihydro-5H-[1]pyrindin-7-ylamine dihydrochloride for disposal, the following PPE is mandatory:
Eye and Face Protection: Wear government-approved safety glasses with side shields or goggles. If there is a risk of splashing, a face shield is also recommended[6].
Hand Protection: Use compatible, chemical-resistant gloves. Always inspect gloves for integrity before use and employ proper glove removal techniques to avoid skin contact[2][7].
Respiratory Protection: If handling the solid material and dust generation is likely, a NIOSH-approved respirator is required[2][5].
Protective Clothing: A lab coat is essential. For larger quantities or in the event of a spill, chemical-resistant boots and additional protective clothing may be necessary[6][7].
Step-by-Step Disposal Protocol
This protocol provides a clear, actionable workflow for the safe disposal of 6,7-Dihydro-5H-[1]pyrindin-7-ylamine dihydrochloride.
Work in a Ventilated Area: If handling the solid compound, perform all manipulations within a chemical fume hood to minimize the risk of inhalation[7].
Containerize Waste:
Solid Waste: Carefully transfer any residual solid 6,7-Dihydro-5H-[1]pyrindin-7-ylamine dihydrochloride into a clearly labeled, sealable hazardous waste container.
Contaminated Materials: Any items that have come into direct contact with the compound, such as weighing paper, gloves, and pipette tips, must also be placed in the designated hazardous waste container. Do not mix this waste with other waste streams[2].
Empty Containers: Handle uncleaned, empty containers as you would the product itself. Rinse the container three times with a suitable solvent (e.g., water, if the compound is soluble, or an appropriate organic solvent). Collect the rinsate as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines for decontaminated glassware or plasticware[2].
Labeling: Securely label the hazardous waste container with the full chemical name: "6,7-Dihydro-5H-[1]pyrindin-7-ylamine dihydrochloride" and any other information required by your institution's environmental health and safety (EHS) department.
Storage: Store the sealed waste container in a designated, secure area, away from incompatible materials such as strong oxidizing agents, acids, and bases[4].
Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Disposal must be carried out by a licensed waste disposal company[5].
Emergency Procedures: Spill and Exposure Management
In the event of a spill or exposure, immediate and correct action is critical.
Spill Response:
Evacuate the immediate area and alert colleagues.
Wearing appropriate PPE, cover the spill with an inert absorbent material.
Carefully collect the absorbed material and place it into a sealed, labeled hazardous waste container.
Clean the spill area thoroughly with soap and water[7].
Exposure Response:
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[7][8].
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention[3][7][8].
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[3][6][7].
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[7][8].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 6,7-Dihydro-5H-[1]pyrindin-7-ylamine dihydrochloride.
Caption: Disposal workflow for 6,7-Dihydro-5H-[1]pyrindin-7-ylamine dihydrochloride.
References
6,7-Dihydro-5H-[1]pyrindin-7-ylamine dihydrochloride_2305079-87-0_Hairui Chemical. Hairui Chemical. Available at:
Dihidrocloruro de 6,7-dihidro-5H-[9]pirindin-5-ilamina. Chem-Impex. Available at:
A Senior Application Scientist's Guide to Handling 6,7-Dihydro-5H-pyrindin-7-ylamine dihydrochloride
A Senior Application Scientist's Guide to Handling 6,7-Dihydro-5H-[1]pyrindin-7-ylamine dihydrochloride As researchers and drug development professionals, our work with novel chemical entities demands the highest standar...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Guide to Handling 6,7-Dihydro-5H-[1]pyrindin-7-ylamine dihydrochloride
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and precision. This guide provides essential, field-tested protocols for handling 6,7-Dihydro-5H-[1]pyrindin-7-ylamine dihydrochloride, ensuring both personal safety and the integrity of your research. The procedures outlined here are designed to be a self-validating system, grounded in established safety principles for amine hydrochlorides.
Foundational Hazard Assessment: Understanding the "Why"
Before handling any compound, we must understand its inherent risks. While a comprehensive toxicological profile for this specific molecule may be limited, we can infer its primary hazards based on its chemical class—an amine dihydrochloride—and data from structurally similar compounds.
A closely related compound, 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride, is classified with the following hazard statements:
Therefore, we must operate under the assumption that 6,7-Dihydro-5H-[1]pyrindin-7-ylamine dihydrochloride presents similar risks. The primary routes of exposure and concern are inhalation of the powder, skin contact , eye contact , and accidental ingestion .[3] Our personal protective equipment (PPE) strategy is built to mitigate these specific risks.
Core Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not merely a checklist; it is a comprehensive barrier system. All PPE must be inspected for integrity before each use.[4][5]
Protection Area
Required PPE
Standard/Specification
Rationale & Causality
Eye/Face
Chemical Splash Goggles or a Full-Face Shield
ANSI Z87.1 (US) or EN 166 (EU)
Prevents Serious Eye Irritation (H319): The dihydrochloride salt is a solid that can easily become airborne as a fine dust during handling, posing a significant risk of severe irritation or damage upon contact with the eyes.[3][6][7]
Skin/Body
Nitrile or Neoprene Gloves
EN 374
Prevents Skin Irritation (H315): Protects against direct contact that can cause irritation. Double-gloving is recommended when handling highly pure or potent materials.[3]
Dedicated Lab Coat
N/A
Protects Skin and Clothing: Provides a removable barrier to prevent contamination of personal clothing and underlying skin.[1][8]
Respiratory
NIOSH-approved N95 Respirator (or equivalent)
NIOSH 42 CFR 84 or EN 149
Prevents Respiratory Irritation (H335): Essential during any procedure that may generate dust, such as weighing or transferring the solid compound.[1][3][8]
Operational Protocol: A Step-by-Step Workflow for Safe Handling
All handling of this compound in its solid form must be performed within a certified chemical fume hood or a similar local exhaust ventilation system to minimize inhalation exposure.[3][9]
Pre-Handling Checklist
Verify the chemical fume hood is operational and has a valid certification.
Ensure an eyewash station and safety shower are accessible and unobstructed.[3][5]
Prepare a designated waste container for contaminated consumables.
Don all required PPE as specified in the table above.
Step-by-Step Handling Procedure
Preparation: Place a weigh boat, spatula, and the container of 6,7-Dihydro-5H-[1]pyrindin-7-ylamine dihydrochloride inside the fume hood.
Weighing: Carefully open the container. Using a clean spatula, transfer the desired amount of the solid to the weigh boat. Perform this action slowly and deliberately to minimize dust generation.
Container Sealing: Immediately and securely close the primary container.
Dissolution (if applicable): If preparing a solution, place the vessel containing the solvent in the fume hood. Slowly add the weighed solid to the solvent to prevent splashing.
Initial Cleanup: Gently wipe down the spatula, weigh boat, and any affected surfaces within the fume hood with a damp cloth or paper towel to collect any residual dust. Dispose of these cleaning materials in the designated waste container.
The following diagram illustrates the mandatory workflow for this process.
Caption: Safe handling workflow for 6,7-Dihydro-5H-[1]pyrindin-7-ylamine dihydrochloride.
Emergency Procedures and Decontamination
Exposure Response
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][6] If irritation persists, seek medical attention.[6]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
Inhalation: Move the individual to fresh air.[6] If breathing is difficult, administer oxygen. Seek medical attention.[5]
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[3] Seek immediate medical attention.[10]
Spill Management
For minor spills, carefully sweep up the solid material, avoiding dust creation, and place it into a sealed, labeled container for disposal.[8][11] The spill area should then be decontaminated. For larger spills, evacuate the area and follow your institution's emergency response protocol.
Disposal Plan
All waste materials, including contaminated PPE, cleaning supplies, and excess compound, must be treated as hazardous chemical waste.
Place all solid waste into a clearly labeled, sealed container.
Dispose of the container through your institution's official hazardous waste disposal program.[12] Do not dispose of this material in standard laboratory trash or down the drain.[9][10]
By adhering to these scientifically-grounded procedures, you can effectively mitigate the risks associated with handling 6,7-Dihydro-5H-[1]pyrindin-7-ylamine dihydrochloride, ensuring a safe and productive research environment.
References
Fisher Scientific. (2012). SAFETY DATA SHEET.
Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?.